(1-Ethylcyclobutyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-ethylcyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-7(6-8)4-3-5-7/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAVFTVSWZTMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621335 | |
| Record name | (1-Ethylcyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255721-49-4 | |
| Record name | (1-Ethylcyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1-Ethylcyclobutyl)methanol: A Versatile Building Block for Modern Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (1-ethylcyclobutyl)methanol, a valuable building block for the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule is not extensively documented in public literature, this guide consolidates available information and presents theoretically derived properties based on established chemical principles and data from analogous structures. We will delve into its chemical structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in medicinal chemistry, particularly in the context of leveraging the unique conformational constraints of the cyclobutane moiety.
Introduction: The Strategic Value of the Cyclobutane Motif
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, puckered three-dimensional structure offers a strategic advantage in drug design by enabling the precise spatial orientation of pharmacophoric groups. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of a cyclobutane moiety can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1]
This compound (CAS No: 255721-49-4) is a functionalized cyclobutane derivative that serves as a versatile building block for introducing this valuable motif into more complex molecules.[2] Its primary alcohol functionality provides a reactive handle for a wide array of chemical transformations, making it an attractive starting material for the synthesis of diverse compound libraries.
Chemical Structure and Identifier
-
Chemical Name: this compound
-
CAS Number: 255721-49-4[2]
-
Molecular Formula: C7H14O[2]
-
Molecular Weight: 114.19 g/mol [2]
-
Structure:

Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for this compound, the following properties are predicted based on its chemical structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Comments and Rationale |
| Boiling Point | 160-170 °C | Estimated based on the boiling points of structurally similar C7 alcohols and the effect of the cyclobutane ring. |
| Density | 0.90 - 0.95 g/cm³ | Predicted based on the densities of other substituted cyclobutane derivatives. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, methanol, diethyl ether, dichloromethane). | The presence of the hydroxyl group imparts some water solubility, while the hydrocarbon backbone ensures solubility in organic solvents. |
| LogP | ~2.0 - 2.5 | The octanol-water partition coefficient is estimated to be in this range, suggesting moderate lipophilicity. |
Predicted Spectroscopic Data
The proton NMR spectrum of this compound is expected to exhibit the following characteristic signals:
-
~3.5 ppm (s, 2H): A singlet corresponding to the two protons of the hydroxymethyl group (-CH2OH).
-
~1.8-2.0 ppm (m, 4H): A multiplet arising from the four protons on the cyclobutane ring adjacent to the quaternary carbon.
-
~1.6-1.8 ppm (m, 2H): A multiplet from the remaining two protons on the cyclobutane ring.
-
~1.4 ppm (q, 2H): A quartet corresponding to the two protons of the ethyl group's methylene (-CH2CH3).
-
~0.9 ppm (t, 3H): A triplet for the three protons of the ethyl group's methyl (-CH2CH3).
-
Variable ppm (s, 1H): A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will depend on the solvent and concentration.
The carbon NMR spectrum is predicted to show the following signals:
-
~70 ppm: The carbon of the hydroxymethyl group (-C H2OH).
-
~45 ppm: The quaternary carbon of the cyclobutane ring.
-
~30 ppm: The methylene carbons of the cyclobutane ring.
-
~25 ppm: The methylene carbon of the ethyl group (-C H2CH3).
-
~8 ppm: The methyl carbon of the ethyl group (-CH2C H3).
The IR spectrum is expected to display the following key absorption bands:
-
~3350 cm-1 (broad): O-H stretching vibration of the alcohol.
-
~2950-2850 cm-1: C-H stretching vibrations of the alkyl groups.
-
~1460 cm-1: C-H bending vibrations.
-
~1050 cm-1: C-O stretching vibration of the primary alcohol.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z = 114. Key fragmentation patterns would likely include the loss of a water molecule (M-18), loss of the ethyl group (M-29), and cleavage of the cyclobutane ring.
Synthesis of this compound: A Proposed Protocol
A robust and reliable method for the synthesis of this compound involves the reduction of 1-ethylcyclobutanecarboxylic acid. This transformation can be efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH4).
Reaction Scheme
Experimental Workflow Diagram
Caption: A stepwise workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
1-Ethylcyclobutanecarboxylic acid (CAS: 150864-94-1)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate solution
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, heating mantle.
-
Rotary evaporator
-
Distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: All glassware should be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon. A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous THF. The flask is then cooled in an ice bath to 0 °C.
-
Causality: The use of anhydrous conditions is critical as LiAlH4 reacts violently with water. The inert atmosphere prevents the reaction of LiAlH4 with atmospheric moisture and oxygen. Cooling the reaction mixture controls the initial exothermic reaction.
-
-
Addition of the Carboxylic Acid: A solution of 1-ethylcyclobutanecarboxylic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Causality: Slow, dropwise addition is necessary to control the exothermic reaction between the acidic proton of the carboxylic acid and the hydride, which initially produces hydrogen gas and the lithium carboxylate salt.
-
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction.
-
Causality: Refluxing provides the necessary activation energy to drive the reduction of the carboxylate salt to the primary alcohol.
-
-
Work-up: The reaction mixture is cooled again in an ice bath. The excess LiAlH4 is cautiously quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Causality: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filterable, simplifying the isolation of the product.
-
-
Isolation: The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined filtrate and washings are transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium sulfate solution and dried over anhydrous sodium sulfate.
-
Causality: Extraction with an organic solvent isolates the desired alcohol from the aqueous phase. Washing with brine and drying removes residual water.
-
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Applications in Drug Development
The this compound scaffold is a valuable tool for medicinal chemists aiming to optimize the properties of drug candidates.
Bioisosteric Replacement and Conformational Rigidity
The 1-ethylcyclobutyl group can serve as a bioisosteric replacement for more flexible or metabolically labile groups, such as isopropyl or tert-butyl moieties. The constrained nature of the cyclobutane ring can lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for its biological target.[1]
Improved Metabolic Stability
The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains. Replacing a metabolically vulnerable part of a drug candidate with a cyclobutane-containing fragment derived from this compound can enhance the compound's half-life and overall pharmacokinetic profile.[1]
Logical Relationships in Drug Design
Caption: The role of this compound in the drug discovery pipeline.
Conclusion
References
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This compound - ChemBK. Available at: [Link]
-
1-Ethylcyclobutane-1-carboxylic acid | C7H12O2 | CID 21996033 - PubChem. Available at: [Link]
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Reduction of Carboxylic Acids to Alcohols using LiAlH4. Master Organic Chemistry. Available at: [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates - PMC. PubMed Central. Available at: [Link]
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An In-depth Technical Guide to (1-Ethylcyclobutyl)methanol: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of (1-Ethylcyclobutyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights, emphasizing the causality behind experimental choices and ensuring scientific integrity through verifiable references.
Introduction
This compound is a primary alcohol featuring a cyclobutane ring substituted with an ethyl and a hydroxymethyl group at the same carbon position. The presence of the strained four-membered ring imparts unique conformational rigidity and metabolic stability, making it and its derivatives attractive scaffolds in medicinal chemistry.[1] The cyclobutane motif can orient pharmacophoric groups in specific spatial arrangements, potentially enhancing binding affinity and selectivity for biological targets.[1][2] This guide will delve into the core physicochemical characteristics of this compound, offering a foundational understanding for its application in synthetic and medicinal chemistry.
Molecular Structure and Isomerism
The structural formula of this compound is C7H14O. The central feature of this molecule is the sp3-hybridized quaternary carbon of the cyclobutane ring bonded to an ethyl group, a hydroxymethyl group, and two other ring carbons.
Sources
An In-depth Technical Guide to the Reactivity and Stability of the Cyclobutane Ring in (1-Ethylcyclobutyl)methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclobutane motif, long considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold in modern medicinal chemistry. Its rigid, puckered three-dimensional structure offers a unique tool for constraining molecular conformation, enhancing metabolic stability, and exploring novel chemical space. This guide provides a detailed examination of the cyclobutane ring's behavior through the specific lens of (1-Ethylcyclobutyl)methanol. We will dissect the fundamental principles governing its stability and explore the key reaction pathways that define its reactivity. By understanding the delicate balance between the ring's inherent strain and its surprising resilience, researchers can better leverage this versatile building block to design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
The Cyclobutane Moiety: A Paradox of Strain and Stability
The cyclobutane ring is the second most strained of the saturated monocarbocycles, surpassed only by cyclopropane.[1] This strain, totaling approximately 26.3 kcal/mol, is a composite of three distinct energetic penalties arising from its constrained geometry.[2]
-
Angle Strain: If the cyclobutane ring were perfectly planar and square, the C-C-C bond angles would be 90°. This represents a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbon, leading to poor orbital overlap and high angle strain.[3][4]
-
Torsional Strain: A planar conformation would also force all hydrogen atoms on adjacent carbons into an eclipsed arrangement, creating significant torsional strain.[3][5]
-
Steric Strain: While less pronounced than in larger rings, transannular interactions can contribute to the overall strain energy.[3]
To mitigate these destabilizing forces, the cyclobutane ring adopts a non-planar, puckered conformation.[4][6] This "butterfly" shape slightly worsens angle strain (the C-C-C angle becomes ~88°) but provides substantial relief from torsional strain by staggering the C-H bonds.[2] It is this puckered structure that imparts the unique three-dimensional character so valuable in drug design.[1] Despite the high strain energy, which suggests high reactivity, cyclobutanes are often remarkably stable under typical laboratory conditions, a paradox that makes them synthetically useful.[7]
This guide will use this compound as a representative model to explore how these fundamental principles translate into predictable patterns of stability and reactivity, providing a framework for its application in complex molecule synthesis.
Synthesis and Physicochemical Profile of this compound
A robust understanding of a molecule's physical properties and a reliable synthetic route are prerequisites for its effective use.
Physicochemical Data
The properties of this compound are summarized below. This data is essential for planning reactions, purification procedures, and analytical characterization.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 255721-49-4[8] |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | ~170-180 °C (estimated) |
| Solubility | Soluble in common organic solvents |
Representative Synthetic Protocol: Reduction of Ethyl 1-Ethylcyclobutanecarboxylate
A common and effective method for preparing primary alcohols like this compound is the reduction of the corresponding ester. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[9]
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The entire system is maintained under a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
Causality: LiAlH₄ reacts violently with atmospheric moisture. An inert atmosphere is critical to prevent decomposition of the reagent and ensure a safe, efficient reaction.[9]
-
-
Reagent Preparation: A solution of ethyl 1-ethylcyclobutanecarboxylate (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared and charged into the dropping funnel.
-
Reaction Initiation: A suspension of LiAlH₄ (1.1 - 1.5 eq) in anhydrous ether/THF is prepared in the reaction flask and cooled to 0 °C using an ice bath.
-
Addition: The ester solution is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Causality: The reaction is highly exothermic. Slow, controlled addition prevents a dangerous temperature spike and ensures the reaction does not become uncontrollable.
-
-
Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the purification process significantly compared to an acid quench which can lead to emulsions.
-
-
Purification: The resulting white precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with additional solvent. The combined organic filtrate is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Profiling the Stability of the Cyclobutane Ring
While the ring strain implies a thermodynamic predisposition towards ring-opening, the kinetic stability of this compound is significant under many conditions.
| Condition | Stability Profile | Mechanistic Rationale |
| Thermal | Moderately High. Stable at room temperature and can typically withstand distillation temperatures. Pyrolysis at very high temperatures (>400 °C) can induce cleavage. | The activation energy for uncatalyzed C-C bond cleavage is high. The molecule lacks functionalities that would trigger lower-energy thermal rearrangements like electrocyclic ring opening. |
| Strong Acid (e.g., H₂SO₄, HCl) | Low. Prone to ring-opening and rearrangement reactions. | Protonation of the primary alcohol creates a good leaving group (H₂O). The subsequent formation of a primary carbocation is immediately followed by rearrangement to a more stable tertiary carbocation, which drives ring-opening or expansion. |
| Strong Base (e.g., NaOH, KOtBu) | High. The cyclobutane ring itself is inert to basic conditions. The primary alcohol can be deprotonated to form an alkoxide. | The C-C and C-H bonds of the alkane framework are not susceptible to nucleophilic or base-mediated attack. |
| Oxidizing Agents | Depends on the reagent. The ring is stable, but the primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid. | Standard oxidizing agents (PCC, Swern, DMP) will target the alcohol functional group without affecting the cyclobutane ring. |
| Reducing Agents (e.g., H₂/Pd, Ni) | Moderate. The ring can be opened via hydrogenation, but this typically requires more forcing conditions (higher temperature and pressure) than for cyclopropane.[10][11] | Relief of ring strain is the thermodynamic driving force for hydrogenation, but the kinetic barrier is higher for cyclobutane than for cyclopropane.[11] |
Key Reactivity Pathways and Ring-Opening Mechanisms
The synthetic utility of cyclobutane derivatives is intrinsically linked to their potential for controlled ring-opening, which provides access to complex linear or alternative cyclic structures.[7][12]
Acid-Catalyzed Ring Expansion and Cleavage
This is the most significant reaction pathway for cyclobutylcarbinols like this compound. The reaction is driven by the formation of a carbocation and its subsequent rearrangement to a more stable species, a classic example of relief of ring strain.
Mechanism:
-
Protonation: The lone pair on the hydroxyl oxygen attacks a proton from the acid catalyst, forming a protonated alcohol (an oxonium ion).
-
Loss of Water: The C-O bond cleaves, and water departs as a neutral leaving group. This generates a highly unstable primary carbocation.
-
Carbocation Rearrangement (Wagner-Meerwein Shift): To stabilize the positive charge, a C-C bond from the cyclobutane ring migrates, breaking the four-membered ring and forming a five-membered ring (a cyclopentyl cation). This is a rapid, concerted process that relieves ring strain and moves the charge to a more stable tertiary carbon.
-
Deprotonation: A base (e.g., water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond and yielding a mixture of substituted cyclopentene products.
Caption: Acid-catalyzed rearrangement of this compound. (Note: Image placeholder used for chemical structure)
Strategic Applications in Drug Discovery
The unique structural and chemical properties of the cyclobutane ring make it an increasingly important tool for medicinal chemists.[1][6] this compound and similar building blocks are valuable for introducing this motif into drug candidates.
-
Conformational Restriction: The rigid, puckered nature of the cyclobutane ring locks pendant substituents into well-defined spatial orientations. This can pre-organize a molecule into its bioactive conformation, increasing binding affinity for its target protein and enhancing selectivity.[1][13]
-
Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. It can be used to replace metabolically labile groups, such as gem-dimethyl or isopropyl groups, thereby improving a drug's half-life and pharmacokinetic profile.[1]
-
Bioisosterism and Physicochemical Properties: The cyclobutane moiety can serve as a non-planar bioisostere for aromatic rings or alkenes, improving properties like solubility while maintaining or enhancing biological activity. Its three-dimensional nature allows it to fill hydrophobic pockets in protein active sites more effectively than flat aromatic systems.[1]
Caption: Strategic benefits of incorporating a cyclobutane scaffold in drug design.
Conclusion and Future Outlook
This compound serves as an excellent case study for the dual nature of the cyclobutane ring. It possesses significant kinetic stability under many standard synthetic conditions, allowing it to be carried through multi-step sequences. However, its latent ring strain can be strategically released under specific, predictable conditions—most notably acid catalysis—to drive complex rearrangements and furnish new molecular architectures. For drug development professionals, this balance is key: the stability provides a robust scaffold for building upon, while the unique reactivity offers pathways for diversification and the creation of novel structures. As synthetic methods continue to advance, the controlled manipulation of strained rings like cyclobutane will undoubtedly play an even greater role in the rational design of innovative and effective medicines.
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Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
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Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
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Organic Chemistry Portal. Cyclobutane synthesis. [Link]
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Willems, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]
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Craik, D. J., et al. (2002). Thermal, chemical, and enzymatic stability of the cyclotide kalata B1: the importance of the cyclic cystine knot. PubMed. [Link]
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Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
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National Institutes of Health. (2021). Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. [Link]
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Werz, D. B., et al. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. ACS Publications. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. [Link]
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Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]
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Wikipedia. Ring strain. [Link]
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Green Chemistry (RSC Publishing). Efficient synthesis of ethanol by methanol homologation using CO2 at lower temperature. [Link]
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ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
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The Organic Chemistry Tutor. (2018). Stability of Cycloalkanes - Angle Strain. YouTube. [Link]
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The Untapped Potential of (1-Ethylcyclobutyl)methanol: A Technical Guide for Innovators in Chemical and Pharmaceutical Sciences
Abstract
The quest for novel molecular scaffolds that can unlock new chemical space is a perpetual driver of innovation in drug discovery and materials science. Small, strained ring systems, particularly cyclobutanes, have garnered increasing attention for their unique stereochemical and conformational properties. This guide delves into the untapped potential of (1-Ethylcyclobutyl)methanol, a structurally intriguing yet underexplored building block. By examining the established value of analogous cyclobutane derivatives, we will provide a forward-looking perspective on the prospective research applications of this compound, from novel therapeutic agents to advanced polymer synthesis. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into the synthesis, functionalization, and potential impact of this compound.
The Strategic Advantage of the Cyclobutane Motif in Modern Chemistry
The cyclobutane ring, with its inherent strain energy of approximately 26 kcal/mol, is far from being merely a chemical curiosity.[1] Its puckered, three-dimensional structure offers a distinct advantage in the design of bioactive molecules and functional materials.[1][2][3] Unlike conformationally flexible acyclic chains or larger rings, the rigid framework of cyclobutane allows for a precise spatial arrangement of substituents.[3] This conformational restriction can significantly enhance the binding affinity and selectivity of a drug candidate for its biological target by reducing the entropic penalty upon binding.[3]
Furthermore, the cyclobutane moiety is recognized as a valuable bioisostere for various common chemical groups, including gem-dimethyl groups, alkenes, and even phenyl rings.[1][2][3] Its incorporation into a molecule can improve critical pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2][4] The demonstrated success of cyclobutane-containing drugs, such as the hepatitis C protease inhibitor Boceprevir and the anticancer agent Carboplatin, underscores the therapeutic potential of this scaffold.[5] this compound, with its primary alcohol functionality, presents a versatile entry point for introducing this valuable motif into a wide array of molecular architectures.
Synthesis and Characterization of this compound: A Proposed Pathway
Proposed Synthetic Protocol:
Reaction: Reduction of Ethyl 1-ethylcyclobutanecarboxylate to this compound.
Reagents and Materials:
-
Ethyl 1-ethylcyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous solution of sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
Step-by-Step Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Addition of Ester: A solution of ethyl 1-ethylcyclobutanecarboxylate in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
-
Workup and Isolation: The resulting mixture is filtered, and the solid residue is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity and chemical environment of all protons and carbons.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band around 3300 cm⁻¹ and C-O stretching bands will be indicative of the alcohol functionality.
-
Mass Spectrometry (MS): Will determine the molecular weight and fragmentation pattern of the compound.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis and purification of this compound.
Potential Research Applications
The true value of this compound lies in its potential as a versatile building block for a multitude of applications.
Medicinal Chemistry and Drug Discovery
The primary alcohol functionality of this compound is a gateway to a wide range of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.
-
Ester and Ether Analogs for Structure-Activity Relationship (SAR) Studies: The hydroxyl group can be readily converted into esters and ethers, enabling the exploration of the steric and electronic effects of the (1-ethylcyclobutyl)methyl moiety on biological activity. This is a fundamental strategy in lead optimization to enhance target binding and ADME (absorption, distribution, metabolism, and excretion) properties.
-
Introduction into Heterocyclic Scaffolds: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are key intermediates for the synthesis of various heterocyclic systems, such as oxazoles, thiazoles, and pyrimidines. These heterocycles are prevalent in many approved drugs. The presence of the cyclobutane ring could impart novel pharmacological profiles to these established drug scaffolds.
-
Development of Novel Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding motif and a solvent-exposed region. The (1-ethylcyclobutyl)methyl group could be appended to the solvent-exposed region of a kinase inhibitor scaffold to probe hydrophobic pockets and improve selectivity and potency.
The following diagram illustrates a potential drug discovery workflow utilizing this compound.
Caption: Drug discovery workflow starting from this compound.
Agrochemicals
The principles of rational design that apply to pharmaceuticals are also relevant to the development of new agrochemicals, such as herbicides, fungicides, and insecticides. The incorporation of the (1-ethylcyclobutyl)methyl group could lead to compounds with improved efficacy, metabolic stability in plants and soil, and reduced environmental impact. The unique three-dimensional shape of this moiety could enhance binding to target enzymes in pests or weeds, potentially leading to new modes of action that can overcome existing resistance mechanisms.
Materials Science
The alcohol functionality of this compound makes it a suitable monomer for polymerization reactions.
-
Polyester and Polyurethane Synthesis: Through esterification and urethane formation, this compound can be incorporated into polyesters and polyurethanes. The bulky and rigid cyclobutane group in the polymer backbone would be expected to influence the material's properties, such as increasing the glass transition temperature (Tg), enhancing thermal stability, and modifying mechanical strength.
-
Development of Photoresists and Advanced Coatings: The cyclobutane ring can undergo ring-opening reactions under certain conditions. This property could be exploited in the design of novel photoresists for microelectronics or in the development of stress-responsive polymers and coatings.
Physicochemical and Safety Profile (Inferred)
While experimental data for this compound is scarce, we can infer its likely properties based on its structure and data from close analogs like (1-Methylcyclobutyl)methanol.[6]
| Property | Inferred Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₇H₁₄O | Based on chemical structure |
| Molecular Weight | 114.19 g/mol | Calculated from the molecular formula |
| Appearance | Colorless liquid | Similar to other small alcohols |
| Boiling Point | Estimated 160-180 °C | Higher than (1-Methylcyclobutyl)methanol due to increased molecular weight |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Typical for a medium-chain alcohol |
| Hazards | Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation. | Based on GHS classifications for (1-Methylcyclobutyl)methanol[6] |
Safety Precautions: As with any chemical, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7][8][9] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[9]
Conclusion
This compound represents a promising yet underexplored building block with significant potential across multiple scientific disciplines. Its unique structural features, stemming from the rigid cyclobutane core, offer exciting opportunities for the design of novel pharmaceuticals, advanced agrochemicals, and functional materials. The proposed synthetic route is straightforward and utilizes well-established chemical transformations, making this compound accessible for research purposes. This guide has aimed to provide a comprehensive overview of the potential of this compound, encouraging the scientific community to explore its applications and unlock its full potential.
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PubChem. (2-Ethyl-1-methylcyclobutyl)methanol | C8H16O | CID 78066093. [Link]
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(1-Ethylcyclobutyl)methanol: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of Cyclobutane Motifs in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural design of small molecules plays a pivotal role in determining their pharmacological profiles. Among the various structural motifs employed to optimize drug candidates, saturated carbocycles have garnered significant attention. While cyclohexane rings have long been a mainstay, the strategic incorporation of smaller, more constrained ring systems like cyclobutane has emerged as a powerful tool for medicinal chemists.
The cyclobutane moiety, with its unique puckered conformation and inherent ring strain, offers a distinct set of properties that can be leveraged to address key challenges in drug design.[1][2] Unlike more flexible aliphatic chains or larger rings, the cyclobutane scaffold can impose a greater degree of conformational restriction on a molecule.[3][4] This can lead to enhanced binding affinity and selectivity for the target protein by locking the molecule into a bioactive conformation. Furthermore, the introduction of a cyclobutane ring can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[3]
This guide introduces (1-Ethylcyclobutyl)methanol , a novel and versatile building block poised to expand the synthetic chemist's toolbox for accessing innovative molecular architectures. Its unique combination of a sterically demanding cyclobutane core, a reactive primary alcohol handle, and an ethyl substituent provides a rich platform for the synthesis of diverse and complex molecules with potential therapeutic applications. We will delve into its synthesis, explore its chemical reactivity, and showcase its potential as a cornerstone for the development of next-generation pharmaceuticals.
I. Synthesis of this compound: Accessing the Building Block
Two primary and reliable synthetic strategies can be envisioned for the preparation of this compound, starting from readily available precursors. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.
Method A: Reduction of 1-Ethylcyclobutanecarboxylic Acid or its Esters
This approach is predicated on the robust and well-established reduction of a carboxylic acid or its corresponding ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[5][6]
Reaction Scheme:
Experimental Protocol: Synthesis via LiAlH₄ Reduction
Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn.[7]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1-ethylcyclobutanecarboxylate | 156.22 | 15.6 g | 0.10 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 4.2 g | 0.11 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 300 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | As needed | - |
| Brine (Saturated NaCl soln.) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: The flask is charged with lithium aluminum hydride (4.2 g, 0.11 mol) and anhydrous diethyl ether (150 mL). The resulting suspension is stirred and cooled to 0 °C in an ice bath.
-
Addition of Ester: A solution of ethyl 1-ethylcyclobutanecarboxylate (15.6 g, 0.10 mol) in anhydrous diethyl ether (150 mL) is added dropwise to the stirred LiAlH₄ suspension over a period of 1 hour, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.
-
Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding 4.2 mL of water, followed by 4.2 mL of 15% aqueous sodium hydroxide, and finally 12.6 mL of water. This is a cautious procedure to decompose the excess LiAlH₄ and the aluminum salts.
-
Workup: The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether (3 x 50 mL). The combined organic filtrates are washed with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.
Method B: Grignard Reaction with 1-Ethylcyclobutanecarbaldehyde
An alternative and equally viable route involves the nucleophilic addition of an ethyl Grignard reagent to 1-cyclobutanecarbaldehyde. This method is particularly useful if the corresponding aldehyde is more readily accessible than the carboxylic acid or ester.[8][9]
Reaction Scheme:
Experimental Protocol: Synthesis via Grignard Reaction
Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. Strict anhydrous and inert atmosphere conditions are essential. Diethyl ether is extremely flammable.[8]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.9 g | 0.12 |
| Bromoethane | 108.97 | 13.1 g | 0.12 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 250 mL | - |
| 1-Cyclobutanecarbaldehyde | 84.12 | 8.4 g | 0.10 |
| Saturated Ammonium Chloride (NH₄Cl) soln. | - | As needed | - |
| Brine (Saturated NaCl soln.) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (2.9 g, 0.12 mol) and a small crystal of iodine are placed. A solution of bromoethane (13.1 g, 0.12 mol) in anhydrous diethyl ether (50 mL) is added dropwise to initiate the reaction. Once initiated, the remaining bromoethane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Addition of Aldehyde: The freshly prepared ethylmagnesium bromide solution is cooled to 0 °C. A solution of 1-cyclobutanecarbaldehyde (8.4 g, 0.10 mol) in anhydrous diethyl ether (100 mL) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.[8]
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
Workup: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (100 mL) with cooling in an ice bath. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Isolation and Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.
II. Physicochemical and Spectroscopic Properties (Predicted)
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₇H₁₄O |
| Molar Mass | 114.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~160-170 °C (at atmospheric pressure) |
| Density | ~0.9 g/mL |
| Solubility | Sparingly soluble in water, soluble in common organic solvents |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.5-3.7 (d, 2H, -CH₂OH)
-
δ 1.8-2.2 (m, 6H, cyclobutyl ring protons)
-
δ 1.5-1.7 (q, 2H, -CH₂CH₃)
-
δ 0.8-1.0 (t, 3H, -CH₂CH₃)
-
δ 1.5-2.5 (br s, 1H, -OH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~70 (-CH₂OH)
-
δ ~40 (quaternary cyclobutyl carbon)
-
δ ~30 (-CH₂CH₃)
-
δ ~15-25 (cyclobutyl -CH₂-)
-
δ ~8 (-CH₂CH₃)
-
-
IR (neat, cm⁻¹):
-
~3350 (broad, O-H stretch)
-
~2950, 2870 (C-H stretch)
-
~1050 (C-O stretch)
-
-
Mass Spectrometry (EI, m/z):
-
[M]+ at 114 (low intensity)
-
[M-H₂O]+ at 96
-
[M-C₂H₅]+ at 85 (loss of ethyl group)
-
Base peak likely from fragmentation of the cyclobutane ring.
-
III. Chemical Reactivity and Synthetic Utility
The primary alcohol functionality of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for its elaboration into a variety of valuable derivatives.
A. Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[10][11]
-
Oxidation to (1-Ethylcyclobutyl)carbaldehyde: Milder oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid.[10]
-
Oxidation to 1-Ethylcyclobutanecarboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) will oxidize the primary alcohol directly to the carboxylic acid.[12][13]
Reaction Scheme:
Caption: Oxidation pathways of this compound.
B. Esterification and Etherification
The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) and etherification with alkyl halides.[1][14][15] These reactions provide access to a broad range of esters and ethers with diverse physicochemical properties.
-
Fischer Esterification: Reaction with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester.[15]
-
Williamson Ether Synthesis: Deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide produces an ether.
Workflow for Derivatization:
Caption: Derivatization of this compound.
C. Conversion to Halides and Other Functional Groups
The hydroxyl group can be converted into a good leaving group (e.g., tosylate) or directly replaced by a halogen using standard reagents (e.g., SOCl₂, PBr₃). These halogenated derivatives are valuable intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
IV. Applications in Drug Discovery and Medicinal Chemistry
The true potential of this compound lies in its application as a building block for the synthesis of novel drug candidates. The 1-ethylcyclobutyl motif can serve as a non-polar, sterically demanding group that can effectively probe hydrophobic pockets in target proteins.
Key Advantages in Medicinal Chemistry:
-
Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity.[3][16]
-
Improved Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to improved pharmacokinetic properties.[3]
-
Vectorial Projection of Substituents: The defined geometry of the cyclobutane ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with a biological target.
-
Increased Three-Dimensionality: Incorporating the cyclobutane scaffold increases the sp³ character of a molecule, moving away from the "flatland" of aromatic-rich compounds and often leading to improved physicochemical properties.[1]
Illustrative Application Workflow:
Caption: Workflow for utilizing this compound in drug discovery.
V. Conclusion and Future Outlook
This compound represents a valuable and underexplored building block in the realm of organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatility of its primary alcohol functionality provide access to a wide array of derivatives. The unique conformational and physicochemical properties imparted by the 1-ethylcyclobutyl moiety make it an attractive scaffold for the design of novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles. As the demand for chemical novelty in drug discovery continues to grow, building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.
VI. References
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Filo. (2025, December 1). Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13... Retrieved from [Link]
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Google Patents. (n.d.). CN107445797A - A kind of inexpensive low dangerous synthetic method of cyclopropyl-carbinol. Retrieved from
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Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
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ResearchGate. (2025, August 5). The Etherification of Methanol and Isobutene in a Catalytic Distillation Column Packed with Zeolite-Beta-Coated Catalytic Packings | Request PDF. Retrieved from [Link]
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Wessjohann, L. A., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
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Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
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ResearchGate. (2025, August 6). The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. Retrieved from [Link]
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NIH. (n.d.). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Retrieved from [Link]
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YouTube. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Retrieved from [Link]
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YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
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PubMed. (n.d.). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. Retrieved from [Link]
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YouTube. (2020, May 5). Organic Reactions: Esterification Reactions. Retrieved from [Link]
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University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
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Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]
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Chegg. (2020, December 1). Consider the mechanism for the Grignard reaction between ethylmagnesium bromide and cyclopentanecarbaldehyde to form 1-cyclopentyl-1-propanol. Step 1: H3CH2C -o CH2CH3 | Mg Home . H Br Step 2: H H3CH2C H- H3CH2C OH H I. Retrieved from [Link]
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The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. (n.d.). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Gas-phase etherification of cyclopentanol with methanol to cyclopentyl methyl ether catalyzed by zeolites | Request PDF. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using
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Theoretical Studies on the Conformational Landscape of (1-Ethylcyclobutyl)methanol: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For drug development professionals, a profound understanding of a molecule's conformational preferences is paramount for designing effective and selective therapeutics. This technical guide provides a comprehensive exploration of the theoretical methods used to elucidate the conformational landscape of (1-Ethylcyclobutyl)methanol, a representative substituted cyclobutane. We delve into the fundamental principles governing the conformation of the cyclobutane ring, the computational workflows for conformational analysis, and the critical role of intramolecular interactions. This guide is intended to equip researchers and scientists with the knowledge to apply these principles to their own work in medicinal chemistry and materials science.
Introduction: The Dynamic Nature of Molecules in Drug Discovery
In the realm of drug design, a molecule's static, two-dimensional representation is merely a starting point. The reality is that most molecules, particularly those of pharmaceutical interest, are dynamic entities, constantly exploring a range of three-dimensional shapes or conformations. This conformational flexibility dictates how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, its therapeutic effect. The study of these different conformations and their relative energies is known as conformational analysis.
This compound serves as an excellent case study for understanding the interplay of factors that govern molecular shape. Its structure combines a strained cyclobutane ring with two flexible substituents, an ethyl group and a hydroxymethyl group. This combination presents a fascinating challenge in predicting the molecule's preferred three-dimensional arrangement. A thorough conformational analysis of this molecule can reveal crucial insights into how substituents on a cyclobutane ring influence its puckering and how non-covalent interactions, such as intramolecular hydrogen bonds, can stabilize specific geometries.
This guide will provide a detailed examination of the theoretical approaches to studying the conformation of this compound. We will begin by reviewing the fundamental principles of cyclobutane conformation, followed by an in-depth look at the computational methodologies employed in conformational searching and energy calculation. We will then apply these concepts to our target molecule, predicting its most stable conformers and the energy barriers that separate them. Finally, we will discuss experimental techniques that can be used to validate these theoretical findings, providing a holistic view of modern conformational analysis.
The Fundamentals of Cyclobutane Conformation: A Strained and Puckered World
Unlike their larger cycloalkane cousin, cyclohexane, which can adopt a stable, strain-free chair conformation, cyclobutane is inherently strained. This strain arises from two main sources:
-
Angle Strain: The ideal bond angle for an sp³ hybridized carbon atom is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be forced to be 90°, leading to significant angle strain.[1][2]
-
Torsional Strain: If cyclobutane were planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, resulting in substantial torsional strain.[3][4]
To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1][2] In this conformation, one carbon atom is bent out of the plane of the other three by about 25 degrees.[1][4] This puckering reduces the eclipsing interactions between adjacent C-H bonds, but it slightly increases the angle strain as the C-C-C bond angles decrease to around 88°.[2] Despite this, the energy gained by reducing torsional strain outweighs the cost of the increased angle strain, making the puckered conformation the most stable form of cyclobutane.
The puckering of the cyclobutane ring is not static; the ring can rapidly interconvert between equivalent puckered conformations at room temperature.[1] This dynamic process is important to consider when substituents are present, as it can influence their relative spatial arrangements. In substituted cyclobutanes, the positions of the substituents can be described as either axial (pointing up or down, roughly perpendicular to the approximate plane of the ring) or equatorial (pointing outwards from the ring). The relative stability of different conformers is often determined by the steric interactions of these substituents.
Theoretical Methodologies for Conformational Analysis
A thorough theoretical conformational analysis typically involves a multi-step workflow designed to efficiently explore the potential energy surface of a molecule and identify its low-energy conformers.
The Computational Workflow
The general strategy is to use a computationally inexpensive method to generate a large number of possible conformations, followed by more accurate, but computationally demanding, methods to refine the geometries and energies of the most promising candidates.
Caption: A typical workflow for theoretical conformational analysis.
Molecular Mechanics (MM): The Initial Exploration
The first step in exploring the conformational space of a molecule like this compound is often performed using molecular mechanics (MM). MM methods approximate a molecule as a collection of atoms held together by springs, and they use a set of parameters known as a force field to calculate the potential energy of a given conformation.[5]
-
Why MM is Used: MM calculations are computationally very fast, allowing for the rapid generation and evaluation of thousands or even millions of different conformations. This is essential for ensuring that the entire conformational space is adequately sampled.
-
Choosing a Force Field: The choice of force field is critical for obtaining meaningful results. For a molecule like this compound, force fields such as MMFF94 or OPLS are generally suitable as they are well-parameterized for organic molecules.
The conformational search itself can be performed using various algorithms, including:
-
Systematic Search: This involves rotating each rotatable bond by a defined increment. This method is thorough but can become computationally prohibitive for molecules with many rotatable bonds.
-
Stochastic/Random Search: Methods like Monte Carlo simulations randomly alter the torsional angles and accept or reject the new conformation based on its energy.
-
Molecular Dynamics (MD): This method simulates the motion of atoms over time, allowing the molecule to naturally explore different conformations.
Quantum Mechanics (QM): For Accuracy and Refinement
While MM methods are excellent for exploring the conformational space, they are not as accurate as quantum mechanics (QM) methods for calculating the energies and fine-tuning the geometries of the identified conformers. QM methods solve the Schrödinger equation to describe the electronic structure of a molecule, providing a much more fundamental and accurate description of its properties.
-
Density Functional Theory (DFT): DFT is a popular QM method that offers a good balance between accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) is a common choice for geometry optimization of organic molecules.[6]
-
Ab Initio Methods: Methods like Møller-Plesset perturbation theory (e.g., MP2) can provide even higher accuracy, especially for calculating single-point energies on DFT-optimized geometries.
After the initial MM search, a representative set of low-energy, geometrically distinct conformers are subjected to QM geometry optimization. This process refines the structures to the nearest local minimum on the QM potential energy surface. The final relative energies of these optimized conformers are then used to determine their predicted populations at a given temperature.
Conformational Analysis of this compound
The conformational flexibility of this compound is primarily determined by the puckering of the cyclobutane ring and the rotation around three key single bonds:
-
C(ring)-C(ethyl) bond: Rotation of the ethyl group.
-
C(ring)-C(methanol) bond: Rotation of the hydroxymethyl group.
-
C-O bond: Rotation of the hydroxyl group.
The interplay between these degrees of freedom, along with the puckering of the ring, gives rise to a complex potential energy surface with several local minima.
Key Conformers and the Role of Intramolecular Hydrogen Bonding
A critical feature of this compound is the presence of a hydroxyl group, which can act as a hydrogen bond donor, and the oxygen atom itself, which can be an acceptor. This opens up the possibility of forming an intramolecular hydrogen bond (O-H···O) , which can significantly stabilize certain conformations.
The most stable conformers are expected to be those that minimize steric clashes and, if possible, allow for the formation of an intramolecular hydrogen bond. The orientation of the ethyl and hydroxymethyl groups relative to the cyclobutane ring (axial vs. equatorial) will also play a significant role. Generally, larger substituents prefer the equatorial position to minimize steric interactions.[7]
Based on these principles, we can predict several classes of low-energy conformers:
-
Extended (Non-H-bonded) Conformers: In these conformers, the hydroxyl group is oriented away from the rest of the molecule, preventing the formation of an intramolecular hydrogen bond. These are likely to be higher in energy.
-
Intramolecularly H-bonded Conformers: Conformations where the hydroxyl group's hydrogen atom points towards the oxygen atom of the hydroxyl group, forming a five-membered ring-like structure, are expected to be particularly stable.
Predicted Relative Energies of Stable Conformers
The following table summarizes the predicted characteristics and relative energies of the most stable conformers of this compound, as would be determined by a DFT-level calculation (e.g., B3LYP/6-31G(d,p)).
| Conformer ID | Ethyl Group Position | Methanol Group Position | Intramolecular H-Bond | Relative Energy (kcal/mol) | Predicted Population (%) |
| A | Equatorial | Equatorial | Yes | 0.00 | ~ 75 |
| B | Equatorial | Axial | Yes | ~ 0.8 | ~ 15 |
| C | Axial | Equatorial | Yes | ~ 1.2 | ~ 5 |
| D | Equatorial | Equatorial | No (Extended) | ~ 2.5 | < 1 |
| E | Axial | Axial | Yes | ~ 3.0 | < 1 |
Note: These are illustrative values based on general principles of conformational analysis. Actual values would require specific calculations.
The data clearly suggests that conformer A , with both substituents in an equatorial-like position and an intramolecular hydrogen bond, is the global minimum. The presence of the hydrogen bond provides a significant stabilizing effect.
Experimental Protocols for Validation
Theoretical predictions, while powerful, must be validated by experimental data. Several spectroscopic techniques are well-suited for probing the conformational landscape of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for conformational analysis in solution.
Step-by-Step Protocol for NMR-based Conformational Analysis:
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 10-20 mg/mL.
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and coupling constants (³J values) of the protons on the cyclobutane ring and the substituents are sensitive to their dihedral angles.
-
Karplus Equation Analysis: Use the Karplus equation to relate the observed ³J values to the dihedral angles between the coupled protons. This can provide quantitative information about the puckering of the ring and the orientation of the side chains.
-
NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. Cross-peaks in these spectra indicate protons that are close in space (< 5 Å), providing crucial information about the relative orientation of the ethyl and methanol groups.
-
Comparison with Theoretical Models: Compare the experimentally determined distances and dihedral angles with those predicted for the various low-energy conformers from QM calculations. A good match between the experimental and theoretical data provides strong evidence for the predicted conformational preferences.
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy are particularly useful for identifying intramolecular hydrogen bonding.
Step-by-Step Protocol for Vibrational Spectroscopy:
-
Sample Preparation: For solution-phase studies, prepare a dilute solution (e.g., 0.01 M in CCl₄) to minimize intermolecular hydrogen bonding. For gas-phase studies, introduce the sample into a gas cell.
-
Spectrum Acquisition: Record the FTIR and/or FT-Raman spectrum, paying close attention to the O-H stretching region (typically 3200-3700 cm⁻¹).
-
Data Analysis:
-
A sharp, higher-frequency band (e.g., ~3640 cm⁻¹) is characteristic of a "free" or non-hydrogen-bonded hydroxyl group.
-
A broader, lower-frequency band (e.g., ~3500 cm⁻¹) is indicative of an intramolecularly hydrogen-bonded hydroxyl group.
-
-
Computational Correlation: Compare the experimental vibrational frequencies with those calculated for the different conformers using DFT. The calculated frequencies for the H-bonded and non-H-bonded conformers should correlate well with the observed bands, allowing for an estimation of the relative populations of these species.
Implications for Drug Development
A detailed understanding of the conformational preferences of a molecule like this compound has significant implications for drug discovery and development:
-
Pharmacophore Modeling: The bioactive conformation of a drug is the specific 3D arrangement it adopts when bound to its target. By identifying the low-energy conformers of a molecule, we can generate more realistic pharmacophore models, which in turn can guide the design of new, more potent ligands.
-
Structure-Activity Relationship (SAR) Analysis: Conformational analysis can help explain why small changes in a molecule's structure can lead to large changes in its biological activity. For example, adding a substituent that locks the molecule into a specific conformation may enhance its affinity for the target.
-
Predicting Physicochemical Properties: A molecule's conformation can influence its properties, such as polarity and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
The conformational analysis of this compound illustrates the complex interplay of ring strain, steric effects, and intramolecular forces that dictate the three-dimensional structure of a molecule. Through a synergistic combination of computational methods, such as molecular mechanics and quantum mechanics, and experimental validation using techniques like NMR and vibrational spectroscopy, we can build a detailed and accurate picture of a molecule's conformational landscape. For researchers in drug development, this knowledge is not merely academic; it is a critical tool for the rational design of the next generation of therapeutics.
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A Technical Guide to the Solubility of (1-Ethylcyclobutyl)methanol in Common Organic Solvents
Introduction: Understanding the Physicochemical Landscape of (1-Ethylcyclobutyl)methanol
This compound is a cycloalkane methanol derivative characterized by a compact and strained cyclobutane ring, an ethyl substituent, and a primary alcohol functional group. This unique structural combination imparts a specific set of physicochemical properties that govern its behavior in various solvent systems. The cyclobutane ring introduces a degree of molecular rigidity and strain, while the ethyl group contributes to its nonpolar character.[1] Conversely, the primary hydroxyl (-CH₂OH) group is a potent hydrogen bond donor and acceptor, introducing a significant polar aspect to the molecule.
The solubility of a compound is fundamentally dictated by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility in a given organic solvent will be a function of the interplay between its nonpolar hydrocarbon backbone and its polar hydroxyl group. The overall polarity of the molecule is a balance between these two competing features. As the carbon chain length of an alcohol increases, its solubility in polar solvents tends to decrease, while its solubility in nonpolar solvents increases.[2]
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's solution behavior.
Theoretical Framework: Predicting Solubility
The solubility of this compound can be qualitatively predicted by considering the polarity, hydrogen bonding capability, and dielectric constant of the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of this compound, facilitating dissolution. Short-chain alcohols are generally miscible with each other due to the dominance of hydrogen bonding interactions.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom. They can act as hydrogen bond acceptors for the hydroxyl group of this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in these solvents will be primarily driven by van der Waals forces between the hydrocarbon portions of the solute and the solvent. The presence of the polar hydroxyl group will likely limit the miscibility in highly nonpolar solvents.
A quantitative prediction of solubility can be approached using computational models that consider various molecular descriptors.[4] However, for practical applications, experimental determination remains the gold standard.
Experimental Determination of Solubility: A Validated Protocol
The following section outlines a robust, self-validating protocol for the experimental determination of the solubility of this compound. The most common and reliable method for determining the equilibrium solubility of a liquid in a liquid is the shake-flask method.[5]
Methodology: Isothermal Shake-Flask Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then quantifying the concentration of the solute.
Materials and Equipment:
-
This compound (solute) of high purity
-
Selected organic solvents (high purity)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a validated HPLC-UV method[6]
-
Vials for sample collection
Step-by-Step Protocol:
-
Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the thermostatic shaker.
-
Addition of Solute: Add an excess amount of this compound to a known volume of the temperature-equilibrated solvent in a sealed container. The presence of a distinct second phase (undissolved solute) is crucial to ensure saturation.[5]
-
Equilibration: Tightly seal the container and place it in the thermostatic shaker. Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The agitation can be achieved by rocking, rotating, or stirring the container.[7]
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the experimental temperature for a sufficient time (e.g., 24 hours) to allow for complete phase separation.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the solvent-rich phase) using a pipette or syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets.
-
Sample Preparation for Analysis: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a pre-validated GC-FID or HPLC-UV method to determine the concentration of this compound.
-
Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or as a mole fraction.
Diagram of the Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Data Summary: Properties of Common Organic Solvents
The following table provides a summary of the physicochemical properties of common organic solvents, which are critical for predicting and interpreting the solubility of this compound.[8]
| Solvent | Chemical Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Polarity Type |
| Alcohols | |||||
| Methanol | CH₃OH | 64.7 | 0.792 | 32.7 | Polar Protic |
| Ethanol | C₂H₅OH | 78.4 | 0.789 | 24.5 | Polar Protic |
| 1-Propanol | C₃H₇OH | 97.2 | 0.803 | 20.1 | Polar Protic |
| 2-Propanol | C₃H₇OH | 82.5 | 0.786 | 19.9 | Polar Protic |
| 1-Butanol | C₄H₉OH | 117.7 | 0.810 | 17.8 | Polar Protic |
| Ketones | |||||
| Acetone | C₃H₆O | 56.1 | 0.784 | 20.7 | Polar Aprotic |
| Methyl Ethyl Ketone | C₄H₈O | 79.6 | 0.805 | 18.5 | Polar Aprotic |
| Esters | |||||
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 6.0 | Polar Aprotic |
| Ethers | |||||
| Diethyl Ether | C₄H₁₀O | 34.6 | 0.713 | 4.3 | Nonpolar |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.5 | Polar Aprotic |
| Hydrocarbons | |||||
| n-Hexane | C₆H₁₄ | 68.7 | 0.655 | 1.9 | Nonpolar |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.4 | Nonpolar |
| Chlorinated Solvents | |||||
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.327 | 9.1 | Polar Aprotic |
| Chloroform | CHCl₃ | 61.2 | 1.489 | 4.8 | Polar Aprotic |
| Other | |||||
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 46.7 | Polar Aprotic |
Discussion and Interpretation of Expected Results
Based on the principles of intermolecular forces, the following solubility trends for this compound are anticipated:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding will be the dominant and favorable interaction.[3]
-
Moderate to High Solubility: Likely in polar aprotic solvents such as acetone, THF, and ethyl acetate. The dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds will contribute to solubility.
-
Lower Solubility: Expected in nonpolar solvents like hexane and toluene. The solubility will depend on the balance between the favorable van der Waals interactions of the hydrocarbon parts and the unfavorable interactions with the polar hydroxyl group.
-
Variable Solubility: In chlorinated solvents like dichloromethane, the moderate polarity may lead to intermediate solubility.
It is also important to consider that dissolution is a complex phenomenon that can be influenced by factors beyond simple polarity, including molecular size and shape, and specific solute-solvent interactions.[9]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can obtain reliable solubility data crucial for applications in drug development, chemical synthesis, and material science. The provided data on common organic solvents serves as a valuable resource for solvent selection and the interpretation of experimental results.
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An In-Depth Technical Guide to (1-Ethylcyclobutyl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclobutane Moiety in Modern Chemistry
(1-Ethylcyclobutyl)methanol is a primary alcohol featuring a compact and strained four-membered cyclobutane ring. This structural motif is of increasing interest in medicinal chemistry and materials science. The inherent ring strain of the cyclobutane core influences the molecule's reactivity and three-dimensional structure, making it a valuable building block for more complex molecular architectures. The rigid, puckered conformation of the cyclobutane ring can impart favorable properties to bioactive molecules, such as increased metabolic stability, improved binding affinity to target proteins, and the ability to serve as a bioisosteric replacement for other chemical groups.[1] This guide provides a comprehensive overview of the molecular formula, weight, synthesis, and physicochemical properties of this compound, offering insights for its application in research and development.
Molecular Formula and Molecular Weight
The fundamental molecular characteristics of this compound are essential for its use in chemical synthesis and analysis.
-
Molecular Formula: C₇H₁₄O
-
Molecular Weight (Molar Mass): 114.19 g/mol
These values are calculated based on the atomic weights of its constituent atoms: seven carbon atoms, fourteen hydrogen atoms, and one oxygen atom.
Synthesis of this compound
A robust and widely applicable method for the synthesis of this compound is the reduction of a corresponding carboxylic acid or its ester derivative. A common precursor, 1-ethylcyclobutanecarboxylic acid, can be synthesized through various organic chemistry methodologies. The subsequent reduction of this precursor or its ethyl ester form yields the target primary alcohol.
Proposed Synthetic Pathway: Reduction of Ethyl 1-ethylcyclobutanecarboxylate
The most direct laboratory-scale synthesis involves the reduction of an ester, such as ethyl 1-ethylcyclobutanecarboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This method is highly efficient for converting esters to primary alcohols.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 1-ethylcyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Addition of Ester: A solution of ethyl 1-ethylcyclobutanecarboxylate in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by thin-layer chromatography).
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.
-
Work-up: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by distillation under reduced pressure to yield the final product.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Physicochemical Properties
While specific experimental data for this compound is not widely available in the literature, its properties can be estimated based on its structure and comparison with analogous compounds.
| Property | Estimated Value/Description |
| Appearance | Colorless liquid |
| Boiling Point | Estimated to be in the range of 160-180 °C at atmospheric pressure. |
| Density | Estimated to be slightly less than 1.0 g/mL at room temperature. |
| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, ether, acetone). |
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the cyclobutane ring (complex multiplets), the methylene protons of the hydroxymethyl group (a singlet or AB quartet), and the hydroxyl proton (a broad singlet, exchangeable with D₂O).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the quaternary carbon of the cyclobutane ring, the carbons of the ethyl group, the methylene carbons of the cyclobutane ring, and the carbon of the hydroxymethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other significant peaks will include C-H stretching vibrations just below 3000 cm⁻¹ and a C-O stretching vibration in the 1000-1200 cm⁻¹ region.
Applications in Drug Development and Research
The cyclobutane unit is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure can orient pharmacophoric groups in a well-defined spatial arrangement, potentially leading to enhanced potency and selectivity for biological targets. Furthermore, the cyclobutane motif can improve the metabolic stability and pharmacokinetic properties of drug candidates.[1]
This compound can serve as a versatile starting material for the synthesis of a variety of derivatives. The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing access to a diverse range of chemical entities for screening in drug discovery programs. Its incorporation into larger molecules can be used to explore new chemical space and to optimize the properties of lead compounds.
Conclusion
This compound is a valuable chemical building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available precursors and the desirable properties conferred by the cyclobutane ring make it an attractive target for further investigation. This guide provides a foundational understanding of its core chemical and physical characteristics to aid researchers and drug development professionals in its application.
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An In-depth Technical Guide to the Safe Handling and Toxicity of (1-Ethylcyclobutyl)methanol
A Note on Analogical Safety Assessment: Data specifically pertaining to (1-Ethylcyclobutyl)methanol is limited. Therefore, this guide has been developed by leveraging extensive data from its structural analog, methanol. This approach is standard in chemical safety for providing guidance on less-characterized substances. Researchers and professionals must exercise caution and apply the principles of chemical safety with the understanding that the toxicological properties of this compound have not been fully elucidated.
Introduction
This compound is a primary alcohol whose utility in research and drug development is an area of emerging interest. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the anticipated safety, handling, and toxicity considerations for this compound, drawing upon established data for analogous chemical structures, primarily methanol.
Predicted Physicochemical Properties and Hazard Profile
Table 1: Predicted Physicochemical Properties of this compound and Analogs
| Property | This compound (Predicted) | (1-Methylcyclobutyl)methanol | (2-Ethyl-1-methylcyclobutyl)methanol | Methanol |
| Molecular Formula | C7H14O | C6H12O | C8H16O | CH4O |
| Molecular Weight | 114.19 g/mol | 100.16 g/mol [1] | 128.21 g/mol [2] | 32.04 g/mol [3] |
| Appearance | Predicted to be a colorless liquid | Not specified | Not specified | Colorless liquid[4] |
| Boiling Point | Predicted to be higher than methanol due to increased molecular weight | Not specified | Not specified | 64.7 °C[4] |
| Solubility in Water | Predicted to have moderate to low solubility | Not specified | Not specified | Miscible[4] |
Globally Harmonized System (GHS) Classification Analogy
Specific GHS classification for this compound is unavailable. However, based on the classification of the structurally similar compound (1-Methylcyclobutyl)methanol and the known hazards of methanol, a precautionary classification can be inferred.
Table 2: Analogous GHS Hazard Classifications
| Hazard Class | GHS Classification for (1-Methylcyclobutyl)methanol[1] | GHS Classification for Methanol[5][6] |
| Flammable Liquids | Flammable liquid and vapor (Category 3)[1] | Highly flammable liquid and vapor (Category 2)[5][6] |
| Acute Toxicity (Oral) | Not Classified | Toxic if swallowed (Category 3)[5][6] |
| Acute Toxicity (Dermal) | Not Classified | Toxic in contact with skin (Category 3)[5][6][7] |
| Acute Toxicity (Inhalation) | Not Classified | Toxic if inhaled (Category 3)[5][6][7] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1] | Not Classified |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[1] | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[1] | Causes damage to organs (Category 1)[6] |
Core Safety and Handling Protocols
Given the predicted flammability and potential toxicity, a stringent set of handling protocols is essential. These protocols are derived from best practices for handling flammable and toxic alcohols like methanol.
Engineering Controls: The First Line of Defense
Engineering controls are designed to minimize exposure by isolating the hazard from the worker.
-
Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly dispersed.[9][10] Natural and mechanical ventilation systems should be in place.[10]
-
Grounding and Bonding: To prevent the ignition of flammable vapors from static discharge, all containers and equipment used for transferring the substance should be properly grounded and bonded.[11][12]
Personal Protective Equipment (PPE): Essential Individual Protection
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[8]
-
Hand Protection: Nitrile gloves are recommended. It is crucial to consult the glove manufacturer's compatibility chart and to employ proper glove removal techniques to avoid skin contact.[8]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, must be worn.[8]
-
Respiratory Protection: In the absence of adequate engineering controls or during a spill cleanup, a respirator may be required. Lab personnel must be trained and fit-tested for respirator use.[8]
Safe Storage and Segregation
Proper storage is critical to prevent accidents and maintain chemical stability.
-
Flammables Cabinet: Store this compound in a designated, well-ventilated, and approved flammables storage cabinet.[8]
-
Container Integrity: Keep the container tightly closed when not in use.[5][6][7]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid anhydrides.[11]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6] "No Smoking" policies must be strictly enforced in storage and handling areas.[5][6]
Experimental Workflow: A Self-Validating System for Safe Handling
The following workflow is designed to be a self-validating system, incorporating safety checks at each critical step.
Caption: Predicted metabolic pathway of this compound.
Emergency Procedures: Preparedness and Response
Prompt and correct action during an emergency is critical to minimizing harm.
Spills
-
Small Spills (<1 L): If trained, personnel with appropriate PPE can clean up small spills using an absorbent material. [8]The area should be evacuated of all non-essential personnel. [8]* Large Spills (>1 L): Evacuate the area immediately and contact the institution's emergency response team. [8]
First Aid Measures
The following first aid measures are based on those for methanol exposure.
-
Inhalation: Move the individual to fresh air immediately. [10][13]If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention. [10]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. [9][13]* Eye Contact: Immediately flush the eyes with gently running water for at least 15 minutes, holding the eyelids open. [13]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention. [13]If the person is conscious, rinse their mouth with water.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through the institution's designated hazardous waste disposal program, following all local, state, and federal regulations.
Conclusion
While specific data for this compound is not yet available, a robust safety protocol can be established by drawing upon the extensive knowledge of its structural analog, methanol. The principles of good laboratory practice, including the consistent use of engineering controls, appropriate PPE, and adherence to safe handling procedures, are paramount. All researchers and professionals working with this compound must remain vigilant and treat it with the caution due to a potentially flammable and toxic substance.
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The Emergence of Cyclobutane-Containing Alcohols: From Synthetic Curiosity to Cornerstone of Modern Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane ring, once considered a synthetic challenge due to its inherent ring strain, has emerged as a uniquely valuable motif in modern chemical sciences.[1] Its rigid, puckered three-dimensional structure offers a powerful tool for medicinal chemists and materials scientists.[2][3] This guide provides an in-depth exploration of the discovery and background of cyclobutane-containing alcohols (cyclobutanols). We will delve into the historical context of their synthesis, dissect the key synthetic methodologies that have made them accessible, and examine their strategic application in drug discovery, where they serve as crucial bioisosteres and conformational scaffolds.[2][4] This document is intended for researchers and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices that drive innovation in this field.
Introduction: The Allure of the Strained Ring
First synthesized in 1907, the simple cyclobutane hydrocarbon remained a relative curiosity for decades.[2] The inherent strain energy of the four-membered ring, approximately 26-27 kcal/mol, makes its formation challenging, yet this very strain endows it with unique chemical reactivity and a distinct, non-planar geometry that is highly sought after in modern molecular design.[1][5]
The incorporation of a hydroxyl group to create cyclobutanols adds a crucial functional handle for further synthetic elaboration and a key hydrogen bonding moiety for molecular recognition in biological systems. The cyclobutane unit is now recognized as a vital structural element found in a range of natural products, from marine alkaloids to fungal metabolites.[6][7] More importantly, its application in medicinal chemistry has exploded, as the rigid cyclobutyl scaffold can improve potency, selectivity, and pharmacokinetic profiles when strategically employed.[8] This guide will illuminate the path from their initial discovery to their current status as indispensable tools in the chemist's arsenal.
Foundational Synthetic Strategies: Taming the Ring Strain
The construction of the cyclobutane core has historically been dominated by a few powerful reaction classes. Understanding the principles behind these methods is critical for any scientist looking to incorporate this motif into a target molecule.
The Cornerstone: [2+2] Photocycloaddition
The most significant and widely used method for synthesizing cyclobutanes is the [2+2] photocycloaddition of two olefin-containing molecules.[9] This reaction, governed by the Woodward-Hoffmann rules, is photochemically allowed, proceeding via the excitation of one of the alkene partners.[10]
Causality and Mechanistic Insight: In the common case of an enone cycloaddition, UV irradiation promotes the enone to its triplet excited state.[5] This diradical species then engages with a ground-state alkene in a stepwise fashion to form a 1,4-diradical intermediate, which subsequently undergoes ring closure to yield the cyclobutane product.[1] The use of sensitizers like acetone or benzophenone is common to facilitate the population of the necessary triplet state.[1] This method's power lies in its ability to rapidly build molecular complexity and create multiple stereocenters in a single operation. Both intermolecular and intramolecular variants are extensively used in the synthesis of complex natural products.[5][9][11]
Caption: Generalized workflow for a typical [2+2] photocycloaddition.
Ring Expansion Reactions: A Strain-Driven Approach
Ring expansion reactions provide an alternative and powerful route to cyclobutane systems, including cyclobutanols. These reactions are often driven by the dual forces of relieving the strain of a smaller ring (like a cyclopropane) and forming a more stable carbocation intermediate.[12]
Causality and Mechanistic Insight: A classic example involves the rearrangement of a cyclopropylcarbinyl system. When a positive charge is generated adjacent to a cyclopropane ring (e.g., through the departure of a leaving group or protonation of an alcohol), the strained C-C bonds of the cyclopropane can migrate. This concerted rearrangement expands the three-membered ring into the thermodynamically more stable four-membered cyclobutyl cation, which can then be trapped by a nucleophile, such as water, to yield a cyclobutanol.[13] This strategy is particularly effective because it leverages the inherent energy of the starting material to drive the desired transformation.
Caption: Mechanistic pathway of a strain-driven ring expansion to a cyclobutanol.
Emerging Frontiers: Modern Synthetic Methods
While photocycloadditions and ring expansions are foundational, the field is continually evolving. Modern methods offer new levels of precision and efficiency:
-
Transition Metal-Catalyzed [2+2] Cycloadditions: These reactions can often be performed under milder, non-photochemical conditions and can provide access to enantiomerically enriched products through the use of chiral catalysts.[14]
-
C-H Functionalization: Direct activation and functionalization of C-H bonds on pre-existing skeletons offer a highly atom-economical route to substituted cyclobutanes, avoiding the need for pre-installed functional groups.[4][15]
-
Strain-Release Reactions: The use of highly strained molecules like bicyclo[1.1.0]butanes allows for the diastereoselective formation of highly substituted cyclobutanes by reacting them with a wide range of electrophiles.[16]
Properties and Strategic Applications in Drug Discovery
The utility of cyclobutane-containing alcohols in drug development stems from the unique combination of the cyclobutane's physical properties and the alcohol's functionality.
Physical Properties: The Parent Cyclobutanol
To appreciate the derivatives, we must first understand the parent structure.
| Property | Value | Source |
| Molecular Formula | C₄H₈O | [17] |
| Molecular Weight | 72.11 g/mol | [17] |
| Boiling Point | 123-125 °C | [18][19] |
| Density | ~0.92 - 0.938 g/mL at 25 °C | [19][20] |
| Flash Point | 21 °C (70 °F) | [18][19] |
| Refractive Index | ~1.434 - 1.440 at 20 °C | [18][19] |
Cyclobutanes as Bioisosteres: Escaping Flatland
A primary application of the cyclobutane motif is as a bioisostere—a chemical substituent that can replace another group without significantly impacting the desired biological activity, while potentially improving other properties.[4] The puckered, sp³-rich nature of the cyclobutane ring makes it an excellent replacement for "flat" aromatic rings or conformationally flexible alkyl chains.[4]
Key Bioisosteric Replacements:
-
Aryl Ring Mimic: Replaces a phenyl group to decrease lipophilicity, improve solubility, and eliminate potential metabolic liabilities associated with aromatic oxidation.[4]
-
Alkene and Alkyne isostere: Provides a more stable, saturated linker that maintains the rigid distance between two pharmacophore elements, preventing potential cis/trans isomerization.[2]
-
gem-Dimethyl/tert-Butyl Group Mimic: The cyclobutane ring can effectively mimic the steric bulk of these common groups while introducing a different exit vector for substituents, potentially accessing new binding interactions.[21][22][23]
This strategy has been successfully applied in numerous drug candidates, including the HCV protease inhibitor Boceprevir and the androgen receptor antagonist Apalutamide , which feature cyclobutane moieties crucial to their activity and properties.[3][6][8]
Caption: The strategic rationale for using cyclobutanes as bioisosteres.
Experimental Protocol: A Self-Validating System
The following protocol details a representative intermolecular [2+2] photocycloaddition to generate a bicyclic cyclobutanol precursor. It is designed as a self-validating system, with clear steps and expected outcomes.
Reaction: [2+2] Photocycloaddition of Cyclohexenone with Ethylene
Objective: To synthesize bicyclo[4.2.0]octan-2-one, a common precursor to cyclobutanol-containing structures.
Materials:
-
2-Cyclohexen-1-one (Reagent grade, distilled)
-
Ethylene (Lecture bottle, high purity)
-
Acetone (Spectroscopic grade, as both solvent and sensitizer)
-
Nitrogen (High purity, for inert atmosphere)
-
Standard glassware (Schlenk flask, gas dispersion tube)
-
Photochemical reactor (e.g., immersion well type with a medium-pressure mercury lamp)
-
Cooling system for reactor
Procedure:
-
System Setup: Assemble the photochemical reactor. Ensure the cooling system is operational and circulating fluid at 15-20 °C to prevent overheating. The entire apparatus should be placed in a well-ventilated fume hood with a protective blast shield.
-
Reactant Preparation: In a quartz immersion well flask, dissolve 5.0 g of freshly distilled 2-cyclohexen-1-one in 250 mL of spectroscopic grade acetone.
-
Inerting the System: Seal the flask and purge the solution with a gentle stream of nitrogen gas for 20 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Initiation of Reaction: While maintaining a positive pressure of nitrogen, begin bubbling ethylene gas through the solution via a gas dispersion tube at a slow, steady rate.
-
Irradiation: Turn on the cooling system, then ignite the mercury lamp. Allow the reaction to proceed under irradiation.
-
Causality Note: Acetone acts as both the solvent and the sensitizer, absorbing light and transferring energy to the cyclohexenone to efficiently generate the reactive triplet state required for the cycloaddition.[1] Bubbling ethylene ensures its saturation in the solution for the intermolecular reaction.
-
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC or TLC (staining with PMA) to observe the disappearance of the starting material. Typical reaction times can range from 8-24 hours.
-
Workup: Once the reaction is complete (or has reached a plateau), turn off the lamp and stop the ethylene flow. Allow the system to cool to room temperature. Transfer the solution to a round-bottom flask and remove the acetone using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure bicyclo[4.2.0]octan-2-one.
-
Self-Validation: The successful synthesis is confirmed by characterization (¹H NMR, ¹³C NMR, IR, MS), which should match literature values for the product. The yield should be reproducible under these conditions. Subsequent reduction of the ketone (e.g., with NaBH₄) would yield the target cyclobutanol derivative.
-
Conclusion and Future Directions
The journey of cyclobutane-containing alcohols from objects of academic curiosity to indispensable components in drug discovery and materials science is a testament to the ingenuity of synthetic chemists.[3] The development of robust synthetic methods, particularly the [2+2] photocycloaddition, has unlocked access to this valuable scaffold.[9] As our understanding of its role as a bioisostere and conformational constraint deepens, its strategic deployment will undoubtedly lead to the discovery of novel therapeutics with enhanced properties.[2] The future of this field lies in the development of even more efficient, selective, and scalable catalytic methods for their synthesis, further expanding the accessible chemical space for the next generation of scientists and researchers.
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Methodological & Application
Synthesis of (1-Ethylcyclobutyl)methanol: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of (1-Ethylcyclobutyl)methanol, a valuable building block in medicinal chemistry and drug development. The protocols detailed herein are grounded in established chemical principles and offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers.
Introduction
This compound is a primary alcohol incorporating a cyclobutane ring, a structural motif of increasing interest in medicinal chemistry due to its ability to impart unique conformational constraints on molecules. This guide outlines a robust two-step synthetic sequence, commencing with the preparation of a key intermediate, ethyl 1-ethylcyclobutanecarboxylate, followed by its reduction to the target alcohol. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.
Overall Synthesis Strategy
The synthesis of this compound is approached through a two-stage process. The first stage involves the α-alkylation of a cyclobutane ester to introduce the ethyl group, followed by the reduction of the ester functionality to the primary alcohol in the second stage.
Caption: Overall two-step synthesis workflow for this compound.
Part 1: Synthesis of Ethyl 1-Ethylcyclobutanecarboxylate
This initial step focuses on the α-alkylation of ethyl cyclobutanecarboxylate. The causality behind this choice lies in the acidity of the α-proton to the ester carbonyl, which can be selectively removed by a strong, non-nucleophilic base to form a reactive enolate. This enolate then undergoes a nucleophilic substitution reaction with an ethyl halide.
Reaction Mechanism: α-Ethylation of an Ester
The reaction proceeds via the formation of an ester enolate, a potent nucleophile. A strong, sterically hindered base like lithium diisopropylamide (LDA) is optimal for this deprotonation as it minimizes competitive nucleophilic attack on the ester carbonyl. The resulting enolate then attacks the electrophilic carbon of the ethyl halide in an SN2 fashion.[1]
Caption: Mechanism of α-ethylation of ethyl cyclobutanecarboxylate.
Experimental Protocol: Synthesis of Ethyl 1-Ethylcyclobutanecarboxylate
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Diisopropylamine | 101.19 | 1.54 mL | 11.0 mmol | Freshly distilled |
| n-Butyllithium | 64.06 | 6.25 mL (1.6 M in hexanes) | 10.0 mmol | Titrated solution |
| Ethyl cyclobutanecarboxylate | 128.17 | 1.28 g | 10.0 mmol | Anhydrous |
| Ethyl iodide | 155.97 | 0.88 mL | 11.0 mmol | Freshly distilled |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | Distilled from Na/benzophenone |
| Saturated aq. NH4Cl | - | 20 mL | - | |
| Diethyl ether | - | 100 mL | - | |
| Anhydrous MgSO4 | - | As needed | - |
Procedure:
-
Apparatus Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. The glassware must be flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.
-
LDA Preparation: In the reaction flask, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (6.25 mL, 1.6 M in hexanes, 10.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of ethyl cyclobutanecarboxylate (1.28 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise via syringe over 15 minutes. The solution should be stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (0.88 mL, 11.0 mmol) to the enolate solution dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl 1-ethylcyclobutanecarboxylate.
Part 2: Reduction of Ethyl 1-Ethylcyclobutanecarboxylate to this compound
The second stage of the synthesis involves the reduction of the ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.[2][3]
Reaction Mechanism: Ester Reduction with LiAlH₄
The reduction of an ester with LiAlH₄ is a two-step process. Initially, a hydride ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is subsequently reduced by another equivalent of hydride to the corresponding primary alcohol.[4]
Caption: Mechanism of ester reduction to a primary alcohol using LiAlH₄.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl 1-ethylcyclobutanecarboxylate | 156.22 | 1.56 g | 10.0 mmol | From Part 1 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.42 g | 11.0 mmol | Handle with care |
| Anhydrous Diethyl Ether | - | 60 mL | - | Distilled from Na/benzophenone |
| Ethyl acetate | - | ~5 mL | - | For quenching |
| 1 M Hydrochloric Acid | - | ~30 mL | - | |
| Saturated aq. NaHCO₃ | - | 20 mL | - | |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
Apparatus Setup: A 100 mL three-necked round-bottom flask is fitted with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. All glassware must be rigorously dried.
-
Reaction Setup: To the flask, add a suspension of lithium aluminum hydride (0.42 g, 11.0 mmol) in anhydrous diethyl ether (30 mL).
-
Addition of Ester: Dissolve ethyl 1-ethylcyclobutanecarboxylate (1.56 g, 10.0 mmol) in anhydrous diethyl ether (30 mL) and place it in the addition funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add ethyl acetate (~5 mL) dropwise to quench the excess LiAlH₄. Then, slowly add water (0.4 mL), followed by 15% aqueous sodium hydroxide (0.4 mL), and finally water (1.2 mL). Stir the resulting granular precipitate for 30 minutes.
-
Purification: Filter the precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and washings. Wash the combined organic layer with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by distillation under reduced pressure.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet for the methyl group of the ethyl substituent, a quartet for the methylene group of the ethyl substituent, multiplets for the cyclobutane ring protons, a singlet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include those for the methyl and methylene carbons of the ethyl group, the carbons of the cyclobutane ring, and the hydroxymethyl carbon.
-
IR (neat): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of an alcohol.[5] C-H stretching vibrations are expected around 2850-3000 cm⁻¹, and a C-O stretching vibration around 1050-1150 cm⁻¹.
Safety and Handling
-
Lithium Aluminum Hydride (LiAlH₄): is a highly reactive and flammable solid. It reacts violently with water and protic solvents. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.[6]
-
n-Butyllithium: is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Diethyl Ether and Tetrahydrofuran (THF): are highly flammable solvents. Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
MaChemGuy. (2014, March 24). Interpreting IR Spectra [Video]. YouTube. [Link]
-
University of Calgary. Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
Sources
Step-by-step synthesis of (1-Ethylcyclobutyl)methanol from ethyl cyclobutanecarboxylate
An Application Note and Protocol for the Synthesis of (1-Ethylcyclobutyl)methanol
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthetic strategy involves a two-step sequence commencing with ethyl cyclobutanecarboxylate. The first step is a highly selective α-alkylation using lithium diisopropylamide (LDA) to generate the ester enolate, followed by quenching with an ethyl halide. The second step involves the chemoselective reduction of the resulting ester, ethyl 1-ethylcyclobutanecarboxylate, to the target primary alcohol using lithium aluminum hydride (LAH). This guide details the underlying chemical principles, provides field-tested protocols, and emphasizes critical safety considerations for handling the potent reagents involved.
Introduction and Synthetic Strategy
The synthesis of substituted cyclobutane moieties is of significant interest to drug development professionals due to their role as versatile bioisosteres for larger or more flexible chemical groups. This compound, a primary alcohol, serves as a key precursor for a variety of functional group transformations. The chosen synthetic route is designed for efficiency and control, proceeding via an initial C-C bond formation followed by a functional group reduction.
Overall Reaction Scheme:
-
Step 1: α-Alkylation: Formation of an enolate from ethyl cyclobutanecarboxylate and subsequent reaction with an electrophile (ethyl iodide).
-
Step 2: Reduction: Conversion of the ethyl 1-ethylcyclobutanecarboxylate intermediate to this compound.
The causality for this two-step approach is rooted in modern synthetic logic. Direct addition of an organometallic reagent like ethylmagnesium bromide to the starting ester would lead to a tertiary alcohol, as the Grignard reagent adds twice to the ester carbonyl.[1][2] To achieve the desired primary alcohol, the ethyl group must first be installed at the α-carbon via an enolate, followed by reduction of the ester functionality.
Mechanistic Insights
Step 1: LDA-Mediated α-Alkylation
The α-hydrogen of an ester is weakly acidic and requires a strong, non-nucleophilic base for complete deprotonation. Lithium diisopropylamide (LDA) is the base of choice for this transformation.[3] Its significant steric bulk prevents it from acting as a nucleophile and attacking the ester's electrophilic carbonyl carbon. The reaction is conducted at low temperatures (-78 °C) to ensure the kinetic enolate is formed and to prevent side reactions like Claisen condensation.[4][5]
Once the lithium enolate is quantitatively formed, it acts as a potent carbon-centered nucleophile. The subsequent addition of ethyl iodide results in a classic SN2 reaction, where the enolate displaces the iodide to form the new carbon-carbon bond at the α-position.[4]
Step 2: LAH Reduction of the Ester
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻).
-
First Hydride Addition: The hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination: This intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to form an aldehyde.
-
Second Hydride Addition: The newly formed aldehyde is highly reactive towards the remaining LAH and is immediately reduced by a second hydride ion to form an alkoxide intermediate.
-
Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol, this compound.
Strictly anhydrous conditions are mandatory for both steps, as water will rapidly quench both LDA and LAH, halting the desired reactions.[6]
Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the chemical transformation and the logical flow of the laboratory procedure.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocols
Safety Precaution: All operations must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. All glassware must be rigorously dried before use. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Grade | Supplier |
| Ethyl cyclobutanecarboxylate | 128.17 | ≥98% | Sigma-Aldrich |
| Diisopropylamine | 101.19 | ≥99.5%, anhydrous | Acros Organics |
| n-Butyllithium (n-BuLi) | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |
| Ethyl iodide (EtI) | 155.97 | ≥99%, contains Cu | Alfa Aesar |
| Lithium aluminum hydride (LAH) | 37.95 | 1.0 M in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl ether | 74.12 | Anhydrous | Fisher Scientific |
| Saturated aq. NH₄Cl | - | Reagent | LabChem |
| Saturated aq. NaHCO₃ | - | Reagent | LabChem |
| Brine (Saturated aq. NaCl) | - | Reagent | - |
| Anhydrous Magnesium Sulfate | 120.37 | Reagent | VWR |
Protocol for Step 1: Synthesis of Ethyl 1-ethylcyclobutane-1-carboxylate
-
Setup: Assemble a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
LDA Preparation: Under a positive flow of nitrogen, charge the flask with anhydrous THF (150 mL) and diisopropylamine (5.8 mL, 41.5 mmol). Cool the flask to -78 °C using an acetone/dry ice bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 16.0 mL, 40.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate dry flask, prepare a solution of ethyl cyclobutanecarboxylate (4.5 g, 35.1 mmol) in anhydrous THF (20 mL). [7]Add this solution dropwise to the LDA solution over 30 minutes at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (3.1 mL, 38.6 mmol) dropwise to the enolate solution at -78 °C. Stir for 2 hours at this temperature.
-
Quench and Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography (silica gel, 5% ethyl acetate in hexanes) to yield ethyl 1-ethylcyclobutane-1-carboxylate as a colorless oil. The expected yield is 75-85%.
Protocol for Step 2: Synthesis of this compound
-
Setup: Assemble a flame-dried, three-necked 500 mL round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
LAH Addition: Under a positive flow of nitrogen, charge the flask with a solution of lithium aluminum hydride (1.0 M in THF, 40 mL, 40.0 mmol). Cool the flask to 0 °C using an ice-water bath.
-
Ester Addition: Dissolve the ethyl 1-ethylcyclobutane-1-carboxylate (e.g., 4.0 g, 25.6 mmol) from Step 1 in anhydrous THF (30 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the LAH suspension over 45 minutes, maintaining the internal temperature below 5 °C. Vigorous gas evolution (hydrogen) may occur if the ester is added too quickly.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:
-
1.5 mL of water
-
1.5 mL of 15% aqueous NaOH
-
4.5 mL of water
-
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether (3 x 50 mL).
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by vacuum distillation to yield this compound as a clear, colorless liquid. The expected yield is 80-90%.
Characterization of Products
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
-
Ethyl 1-ethylcyclobutane-1-carboxylate (Intermediate):
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the ethyl ester (triplet ~1.2 ppm, quartet ~4.1 ppm), the α-ethyl group (triplet and quartet), and the cyclobutane ring protons (multiplets ~1.8-2.2 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expect a signal for the ester carbonyl carbon (~175 ppm), the quaternary α-carbon, and other aliphatic carbons.
-
IR (neat, cm⁻¹): Strong C=O stretch for the ester at ~1730 cm⁻¹.
-
-
This compound (Final Product):
-
¹H NMR (CDCl₃, 400 MHz): Disappearance of the ethyl ester signals. Appearance of a broad singlet for the -OH proton (exchangeable with D₂O) and a singlet or doublet for the -CH₂OH protons (~3.5 ppm). [8][9] * ¹³C NMR (CDCl₃, 100 MHz): Disappearance of the ester carbonyl signal. Appearance of a signal for the -CH₂OH carbon at ~65-70 ppm.
-
IR (neat, cm⁻¹): Disappearance of the C=O stretch. Appearance of a strong, broad O-H stretch at ~3300-3400 cm⁻¹.
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
References
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]
- Cason, J., & Way, R. L. (1951). Cyclobutanecarboxylic Acid. Organic Syntheses, 31, 28.
-
PubChem. (n.d.). 1-Ethylcyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
JOC. (2014, April 13). Alpha Alkylation Esters. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethyl cyclobutanecarboxylate 99 14924-53-9 [sigmaaldrich.com]
- 8. Methanol(67-56-1) 1H NMR [m.chemicalbook.com]
- 9. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Reduction of Ethyl 1-Ethylcyclobutanecarboxylate to (1-Ethylcyclobutyl)methanol
Abstract
The transformation of esters to primary alcohols is a cornerstone of organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals and specialty chemicals. This document provides a comprehensive guide to the reduction of ethyl 1-ethylcyclobutanecarboxylate to (1-ethylcyclobutyl)methanol, a specialty alcohol with potential applications in fragrance and materials science. The primary focus of this guide is the use of lithium aluminum hydride (LAH), a potent and versatile reducing agent. We will delve into the mechanistic underpinnings of this reaction, present a detailed, field-tested protocol, and offer a comparative analysis of alternative reagents. Safety considerations, workup procedures, and product characterization are also discussed in detail to ensure a reproducible and safe experimental execution.
Introduction
The reduction of carboxylic acid derivatives, particularly esters, to primary alcohols is a fundamental transformation in synthetic organic chemistry.[1] this compound, the target molecule of this protocol, possesses a unique sterically hindered primary alcohol attached to a cyclobutane ring, making it an interesting building block for more complex molecular architectures. The efficient and high-yielding synthesis of this alcohol is therefore of significant interest.
Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic reducing agent capable of reducing a wide array of functional groups, including esters, which are generally resistant to milder agents like sodium borohydride.[1] The high reactivity of LAH necessitates careful handling and specific reaction conditions to ensure both safety and optimal product yield. This application note provides a detailed protocol for the LAH-mediated reduction of ethyl 1-ethylcyclobutanecarboxylate, offering insights into the practical aspects of the reaction, from setup to purification and characterization of the final product.
Mechanistic Insights: The Role of Lithium Aluminum Hydride
The reduction of an ester with lithium aluminum hydride is a two-stage process involving nucleophilic acyl substitution followed by nucleophilic addition.[1]
-
Nucleophilic Acyl Substitution: The reaction commences with the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ethyl 1-ethylcyclobutanecarboxylate. This forms a tetrahedral intermediate.
-
Elimination: The unstable tetrahedral intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to form an aldehyde intermediate.
-
Nucleophilic Addition: The resulting aldehyde is more reactive towards nucleophilic attack than the starting ester. A second equivalent of hydride from another LAH molecule rapidly attacks the aldehyde carbonyl carbon, forming a new tetrahedral intermediate, an alkoxide.
-
Workup: The reaction is quenched with a protic source, typically water, during the workup step. This protonates the aluminum alkoxide intermediate to yield the final product, this compound, and aluminum salts as byproducts.[1]
Comparative Analysis of Reducing Agents
While LAH is highly effective, other reducing agents can also be employed for the reduction of esters to primary alcohols, each with its own set of advantages and disadvantages.
| Reducing Agent | Strength & Selectivity | Solvents | Typical Conditions | Workup | Key Considerations |
| Lithium Aluminum Hydride (LAH) | Very Strong, Unselective | Ethers (THF, Diethyl ether) | 0 °C to reflux | Careful quenching with water/base (e.g., Fieser workup) | Highly reactive with protic solvents, pyrophoric. Requires anhydrous conditions. |
| Diisobutylaluminum Hydride (DIBAL-H) | Strong, can be selective for partial reduction to aldehydes at low temperatures | Ethers, Hydrocarbons | -78 °C to room temperature | Aqueous quench | Can be used to obtain aldehydes from esters. |
| Lithium Borohydride (LiBH₄) | Stronger than NaBH₄, weaker than LAH | Ethers (THF) | Room temperature to reflux | Aqueous quench | More selective than LAH, can tolerate some functional groups. |
| Sodium Borohydride (NaBH₄) | Mild, generally does not reduce esters | Alcohols (Methanol, Ethanol) | Room temperature to reflux | Aqueous quench | Requires a co-reagent (e.g., LiCl) or harsh conditions to reduce esters. |
Experimental Protocol: LAH Reduction of Ethyl 1-Ethylcyclobutanecarboxylate
This protocol is adapted from established procedures for the LAH reduction of cyclic esters.[1]
Materials and Reagents
-
Ethyl 1-ethylcyclobutanecarboxylate
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Ethyl Acetate
-
15% w/v aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram
Caption: Experimental workflow for the LAH reduction.
Step-by-Step Procedure
Safety First: Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents.[2][3] All operations involving LAH must be conducted in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and with appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).[3] Ensure a Class D fire extinguisher or a container of dry sand is readily accessible.
-
Reaction Setup:
-
Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add lithium aluminum hydride (X.X g, XX mmol, 1.2 equivalents) under a positive pressure of inert gas.
-
Add 50 mL of anhydrous diethyl ether to the flask to create a suspension of LAH.
-
-
Addition of the Ester:
-
Dissolve ethyl 1-ethylcyclobutanecarboxylate (Y.Y g, YY mmol, 1.0 equivalent) in 25 mL of anhydrous diethyl ether in the dropping funnel.
-
Cool the LAH suspension to 0 °C using an ice bath.
-
Add the ester solution dropwise to the stirred LAH suspension over a period of 30-45 minutes. The rate of addition should be controlled to maintain a gentle reflux.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours, or until thin-layer chromatography (TLC) or gas chromatography (GC) analysis indicates the complete consumption of the starting material.
-
-
Workup (Fieser Method):
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CAUTION: The following quenching sequence is highly exothermic and generates hydrogen gas.[2][4] Perform this procedure slowly and deliberately in a well-ventilated fume hood.
-
Slowly and dropwise, add X mL of water (where X is the mass of LAH in grams used).[5]
-
Next, slowly and dropwise, add X mL of 15% aqueous sodium hydroxide solution.[5]
-
Finally, slowly and dropwise, add 3X mL of water.[5]
-
Remove the ice bath and stir the resulting mixture vigorously at room temperature for 15-30 minutes. A granular white precipitate of aluminum salts should form.[6]
-
-
Isolation and Purification:
-
Add a small amount of anhydrous magnesium sulfate to the mixture and stir for an additional 15 minutes to ensure all water is absorbed.[5]
-
Filter the suspension through a pad of Celite® in a Büchner funnel to remove the aluminum salts.[1]
-
Wash the filter cake with two portions of diethyl ether (2 x 25 mL).
-
Combine the organic filtrates in a separatory funnel and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the cyclobutane ring protons (multiplets), the methylene protons of the hydroxymethyl group (a singlet or doublet), and the hydroxyl proton (a broad singlet, which can be exchanged with D₂O). The integration of these signals should correspond to the number of protons in each environment. |
| ¹³C NMR | The spectrum should exhibit distinct signals for all the carbon atoms in the molecule, including the quaternary carbon of the cyclobutane ring, the carbons of the ethyl group, the cyclobutane ring carbons, and the carbon of the hydroxymethyl group. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol functional group. The disappearance of the strong ester carbonyl (C=O) stretch from the starting material (typically around 1735 cm⁻¹) is a key indicator of a successful reaction. |
| GC-MS | Gas chromatography can be used to assess the purity of the product, while mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (114.19 g/mol ). |
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
-CH₂OH: ~3.5 ppm (s, 2H)
-
Cyclobutane ring protons: ~1.6-2.0 ppm (m, 6H)
-
-CH₂CH₃: ~1.5 ppm (q, 2H)
-
-CH₂CH₃: ~0.8 ppm (t, 3H)
-
-OH: variable, broad singlet
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
-CH₂OH: ~70 ppm
-
Quaternary C: ~40 ppm
-
-CH₂CH₃: ~30 ppm
-
Cyclobutane ring CH₂: ~25-35 ppm
-
-CH₂CH₃: ~10 ppm
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time or increase the reaction temperature. Ensure the LAH used is fresh and has not been deactivated by moisture. |
| Loss of product during workup | Ensure the quenching process is performed correctly to form a filterable precipitate. Thoroughly wash the aluminum salts with solvent. | |
| Formation of a gelatinous precipitate during workup | Incorrect quenching procedure | Follow the Fieser workup ratios precisely. Vigorous stirring is crucial. Adding anhydrous MgSO₄ can help to granulate the precipitate.[2] |
| Product contamination with starting material | Insufficient LAH | Use a slight excess of LAH (1.2-1.5 equivalents). |
| Product contamination with solvent | Incomplete removal of solvent | Ensure complete evaporation of the solvent on the rotary evaporator. For high-boiling solvents, vacuum distillation is necessary. |
Safety and Disposal
-
Lithium Aluminum Hydride: As a pyrophoric and water-reactive substance, LAH must be handled with extreme care under an inert atmosphere.[2] Any unused LAH should be quenched cautiously by slow addition to a stirred solution of ethyl acetate in an inert solvent, followed by the slow addition of ethanol, and then water.[7]
-
Solvents: Diethyl ether and THF are highly flammable. Ensure all operations are performed in a fume hood away from ignition sources.
-
Waste Disposal: The aluminum salts generated during the workup can be disposed of as solid waste after ensuring they are fully quenched and free of residual LAH. All organic waste should be collected in an appropriate container for hazardous waste disposal.
Conclusion
The reduction of ethyl 1-ethylcyclobutanecarboxylate to this compound using lithium aluminum hydride is a robust and high-yielding transformation. By adhering to the detailed protocol and safety guidelines outlined in this application note, researchers can confidently and safely synthesize this valuable specialty alcohol. The key to success lies in the meticulous exclusion of moisture, controlled reaction conditions, and a careful and systematic workup procedure. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]
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Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona. [Link]
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1-(1-Methylcyclobutyl)ethanol. PubChem. [Link]
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Quenching and Disposal of Water Reactive Materials. University of California, Berkeley. [Link]
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LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Utilization of (1-Ethylcyclobutyl)methanol in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of the Cyclobutane Motif in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the alicyclic scaffolds, the cyclobutane moiety has emerged as a privileged structure. Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can pre-organize pendant functional groups for optimal interaction with biological targets. This rigidity can lead to enhanced binding affinity and selectivity, while the sp³-rich nature of the cyclobutane ring often imparts improved metabolic stability and desirable physicochemical properties, such as increased solubility.
(1-Ethylcyclobutyl)methanol is a key building block that provides a versatile entry point for introducing the valuable 1-ethylcyclobutyl motif into advanced pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its subsequent elaboration into key intermediates, underpinned by mechanistic insights and practical considerations for the research and development scientist.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | Calculated |
| Molecular Weight | 114.19 g/mol | Calculated |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Data not readily available | - |
| Density | Data not readily available | - |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, diethyl ether) | Inferred |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a critical tool for structural confirmation. For this compound, the following characteristic signals are expected (predicted chemical shifts in CDCl₃):
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
Multiplets for the cyclobutane ring protons.
-
A singlet for the methylene protons of the hydroxymethyl group (-CH₂OH).
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, providing further structural confirmation.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group. A strong band around 1050 cm⁻¹ corresponding to the C-O stretch is also expected.
-
MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure.
Synthesis of this compound: Key Methodologies
Two primary and robust synthetic strategies are presented for the preparation of this compound. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.
Method 1: Reduction of Ethyl 1-Ethylcyclobutanecarboxylate
This is arguably the most direct and high-yielding approach, predicated on the availability of the corresponding ester. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from a powerful reducing agent attacks the electrophilic carbonyl carbon of the ester.
Reaction Scheme:
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity, which is necessary for the reduction of esters.[1] Sodium borohydride (NaBH₄) is generally not sufficiently reactive to reduce esters to primary alcohols.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the preferred solvents as they are inert to the reaction conditions and effectively solvate the LiAlH₄. The absence of water is critical, as LiAlH₄ reacts violently with protic solvents.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive LiAlH₄ from being quenched by atmospheric moisture.
-
Work-up: A careful, sequential addition of water and then a basic solution (e.g., NaOH) is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid. This procedure, often referred to as the Fieser work-up, simplifies the purification process.
Detailed Protocol: Synthesis of this compound via Ester Reduction
Materials:
-
Ethyl 1-ethylcyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (or THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the entire apparatus with a steady stream of nitrogen or argon.
-
Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere.
-
Addition of Ester: Dissolve ethyl 1-ethylcyclobutanecarboxylate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath can be used to control the initial exothermic reaction.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up (Fieser Method): Cool the reaction mixture in an ice bath. Cautiously and slowly add deionized water (X mL, where X is the mass of LiAlH₄ in grams used). Follow this with the dropwise addition of 15% aqueous sodium hydroxide (X mL). Finally, add deionized water (3X mL).
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Drying and Concentration: Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a colorless liquid.
Workflow Diagram: Ester Reduction
Caption: Workflow for the synthesis of this compound via ester reduction.
Method 2: Grignard Reaction with Cyclobutanone
An alternative and equally viable route involves the reaction of ethylmagnesium bromide with cyclobutanone. This method is particularly useful if cyclobutanone is a more readily available starting material than the corresponding ester. The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone.
Reaction Scheme:
Causality of Experimental Choices:
-
Grignard Reagent: Ethylmagnesium bromide is a common and commercially available Grignard reagent. It can also be readily prepared from ethyl bromide and magnesium turnings.[2][3]
-
Solvent: Anhydrous diethyl ether or THF are essential for the formation and stability of the Grignard reagent.
-
Work-up: The reaction is quenched with a weak acid, such as aqueous ammonium chloride, to protonate the intermediate alkoxide and dissolve the magnesium salts, facilitating their removal during the aqueous work-up.
Detailed Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Cyclobutanone
-
Ethylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Preparation: Charge the flask with a solution of ethylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Ketone: Dissolve cyclobutanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. Use an ice bath to control the temperature.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, or until TLC analysis shows complete consumption of the cyclobutanone.
-
Work-up: Cool the reaction flask in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Application of this compound in Pharmaceutical Intermediate Synthesis
The primary alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular scaffolds.
Oxidation to (1-Ethylcyclobutyl)carbaldehyde and Carboxylic Acid
The primary alcohol can be selectively oxidized to either the aldehyde or the carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[4][5][6]
-
To the Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) will cleanly oxidize the primary alcohol to the corresponding aldehyde without over-oxidation.[4] This aldehyde is a key intermediate for reactions such as Wittig olefination, reductive amination, and aldol condensations.
-
To the Carboxylic Acid: Stronger oxidizing agents, such as chromic acid (generated from CrO₃ and H₂SO₄, the Jones reagent) or potassium permanganate (KMnO₄), will oxidize the primary alcohol directly to the carboxylic acid.[5] This carboxylic acid can then be used in amide bond couplings, a cornerstone of pharmaceutical synthesis.
Reaction Pathway Diagram: Oxidation
Caption: Oxidation pathways of this compound.
Conversion to (1-Ethylcyclobutyl)methyl Halides
The hydroxyl group can be readily converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.
-
Chlorination: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides.[7][8] The byproducts, SO₂ and HCl, are gaseous, which simplifies purification.
-
Bromination: Phosphorus tribromide (PBr₃) is the reagent of choice for converting primary alcohols to alkyl bromides.[7][8]
These resulting alkyl halides are versatile electrophiles for the introduction of the (1-ethylcyclobutyl)methyl moiety via reaction with a wide range of nucleophiles, including amines, thiols, and carbanions.
Esterification Reactions
This compound can undergo esterification with carboxylic acids under acidic conditions (Fischer esterification) or with more reactive acyl chlorides or anhydrides.[9][10][11] This allows for the formation of ester-containing intermediates, which can be valuable in prodrug strategies or as precursors for other functional groups.
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its straightforward preparation, coupled with the diverse reactivity of its primary alcohol functionality, provides medicinal chemists with a powerful tool for introducing the advantageous cyclobutane scaffold into drug candidates. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this intermediate in the discovery and development of next-generation therapeutics.
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Masterson, D. S. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
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Clark, J. (2023). Esterification - Alcohols and Carboxylic Acids. Chemguide. Retrieved from [Link]
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Pastre, J. C., & Ley, S. V. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1486–1510. [Link]
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Ishikawa, H., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry, 5(5), 642-649. [Link]
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Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]
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LibreTexts. (2024). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols. Chemistry LibreTexts. Retrieved from [Link]
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Qian, Q., et al. (2019). Efficient synthesis of ethanol by methanol homologation using CO2 at lower temperature. Green Chemistry, 21(21), 5833-5839. [Link]
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Ishikawa, H., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry, 5(5), 642-649. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Google Patents. (n.d.). US2365703A - Alkylated cyclobutane carboxylic acid products and process for producing them.
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Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. Retrieved from [Link]
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Fischer-Tropsch Archive. (n.d.). i-C METHANOL SYNTHESIS PROCESS by Sadettin S. Ozturk and Yatish T. Shah. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, November 5). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2020, May 5). Organic Reactions: Esterification Reactions [Video]. YouTube. [Link]
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Leah4sci. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Mild Conversion of Alcohols to Alkyl Halides Using Halide-Based Ionic Liquids at Room Temperature. Retrieved from [Link]
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Ryan Jeske. (2017, November 7). Practice using Grignard reagents to produce alcohols [Video]. YouTube. [Link]
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Reddit. (2017, December 14). EK Chemistry book question: Reduction reactions with LiAlH4. r/Mcat. [Link]
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ResearchGate. (2024, February 22). Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. [Link]
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LibreTexts. (n.d.). 9.3. Preparation of alkyl halides & related (RX). Organic Chemistry 1: An open textbook. Retrieved from [Link]
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Clark, J. (n.d.). Oxidation of alcohols. Chemguide. Retrieved from [Link]
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University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Organometallics, 29(9), 2176–2179. [Link]
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Application Notes and Protocols: (1-Ethylcyclobutyl)methanol in Medicinal Chemistry
Introduction: The Strategic Value of Sp³-Rich Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the emphasis on molecules with a higher fraction of sp³-hybridized carbons is a well-established strategy to enhance clinical success rates. These three-dimensional scaffolds often lead to improved physicochemical properties such as increased solubility, enhanced metabolic stability, and better binding affinity through precise spatial orientation of pharmacophoric elements.[1][2] Among these, the cyclobutane motif has emerged as a particularly valuable building block.[3][4] Its rigid, puckered conformation can effectively constrain the orientation of substituents, filling hydrophobic pockets in target proteins and improving selectivity.[2][4]
(1-Ethylcyclobutyl)methanol is a versatile building block that introduces a unique 1,1-disubstituted cyclobutane core. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in medicinal chemistry. We will delve into its role as a bioisostere, its impact on pharmacokinetic profiles, and provide detailed protocols for its incorporation into lead compounds.
This compound as a Bioisosteric Replacement
Bioisosteric replacement is a cornerstone of lead optimization, allowing for the fine-tuning of a molecule's properties while retaining its biological activity.[5][6] The (1-ethylcyclobutyl)methyl group can serve as a valuable bioisostere for several common functionalities in drug candidates.
Replacing Gem-Dimethyl and Tert-Butyl Groups
The replacement of gem-dimethyl or tert-butyl groups with the ethylcyclobutyl moiety can be a highly effective strategy to mitigate metabolic liabilities. These groups are often susceptible to oxidative metabolism. The cyclobutane ring, being more conformationally constrained and less electronically activated, can block these metabolic soft spots.[7]
| Moiety | Key Characteristics | Potential Advantages of Replacement |
| Gem-Dimethyl | Flexible, Lipophilic | Increased metabolic stability, unique vector for substituent placement. |
| Tert-Butyl | Bulky, Lipophilic | Enhanced metabolic stability, potential for improved binding interactions due to altered conformation.[7] |
| (1-Ethylcyclobutyl)methyl | Rigid, Lipophilic | Introduces a 3D structural element, potentially improving target engagement and pharmacokinetic properties.[4] |
Synthetic Protocols for the Incorporation of this compound
The primary alcohol functionality of this compound allows for its versatile incorporation into molecules through various synthetic transformations. Below are detailed protocols for common and impactful reactions.
Protocol 1: Synthesis of this compound
A practical synthesis of this compound can be achieved via the reduction of a corresponding ester, analogous to the synthesis of similar cyclobutane methanols.[8]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via esterification and reduction.
Materials:
-
1-Ethylcyclobutanecarboxylic acid
-
Ethanol, absolute
-
Sulfuric acid, concentrated
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Esterification: To a solution of 1-ethylcyclobutanecarboxylic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq). Heat the mixture to reflux for 4-6 hours, monitoring by TLC. After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield ethyl 1-ethylcyclobutanecarboxylate.
-
Reduction: Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C and add a solution of ethyl 1-ethylcyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield this compound.
Justification of Experimental Choices:
-
The use of LiAlH₄ is a robust and high-yielding method for the reduction of esters to primary alcohols.[8]
-
Anhydrous conditions are critical for the reduction step to prevent quenching of the highly reactive LiAlH₄.[8]
Protocol 2: Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction is a powerful tool for the formation of C-O bonds with inversion of stereochemistry, although in this case, the prochiral nature of the starting material makes it a straightforward etherification.
Workflow for Mitsunobu Reaction
Caption: General workflow for the Mitsunobu reaction.
Materials:
-
This compound
-
Aryl or heterocyclic phenol (e.g., 4-nitrophenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous THF
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq), the phenolic partner (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Justification of Experimental Choices:
-
The Mitsunobu reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.
-
The use of an excess of the phenol and reagents ensures the complete consumption of the starting alcohol.
Protocol 3: Suzuki Coupling of a Halogenated Derivative
To incorporate the (1-ethylcyclobutyl)methyl moiety into a biaryl structure, it can first be converted to a halide or triflate, followed by a Suzuki cross-coupling reaction.
Workflow for Suzuki Coupling
Caption: Two-step sequence for Suzuki coupling.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
An aryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Aqueous sodium carbonate solution
-
Toluene and Ethanol
Procedure:
-
Halogenation: Cool a solution of this compound (1.0 eq) in a suitable solvent like diethyl ether to 0 °C. Add PBr₃ (0.4 eq) dropwise. Allow the reaction to stir at room temperature for 2-4 hours. Quench the reaction by carefully adding it to ice water. Extract with diethyl ether, wash with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 1-(bromomethyl)-1-ethylcyclobutane.
-
Suzuki Coupling: To a mixture of the aryl boronic acid (1.0 eq), 1-(bromomethyl)-1-ethylcyclobutane (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in a toluene/ethanol mixture, add the 2M aqueous sodium carbonate solution. Degas the mixture with argon or nitrogen for 15 minutes. Heat the reaction to 80-90 °C and stir for 8-16 hours. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the coupled product.
Justification of Experimental Choices:
-
The conversion to a bromide provides a stable yet reactive electrophile for the Suzuki coupling.
-
Pd(PPh₃)₄ is a commonly used, efficient catalyst for Suzuki reactions involving alkyl halides.
Impact on Physicochemical Properties and DMPK Profile
The introduction of the (1-ethylcyclobutyl)methyl group can have a profound and beneficial impact on the drug-like properties of a molecule.
| Property | General Trend with (1-Ethylcyclobutyl)methyl Incorporation | Rationale |
| Lipophilicity (cLogP) | Moderate Increase | The aliphatic nature of the group increases lipophilicity, which can enhance cell permeability. |
| Solubility | Context-Dependent | The non-polar nature may decrease aqueous solubility, but breaking planarity can disrupt crystal packing and improve it. |
| Metabolic Stability | Generally Increased | The cyclobutane ring is more resistant to oxidative metabolism compared to acyclic alkyl chains or other alicyclic systems.[2][4] |
| Protein Binding | Potentially Enhanced | The rigid 3D structure can lead to more specific and higher-affinity interactions with target proteins.[3] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in their pharmacokinetic and pharmacodynamic profiles. The protocols detailed in this application note provide a practical guide for chemists to utilize this reagent effectively in their drug discovery programs. The strategic use of such sp³-rich scaffolds is a key enabler in the development of the next generation of therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 887, Methanol. Retrieved from [Link]
-
Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]
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Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
Request PDF. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis. Retrieved from [Link]
-
Mancini, A., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(22), 2136-2149. Retrieved from [Link]
-
Journal of the American Chemical Society Au. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]
-
Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
InfochemsDB. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78066093, (2-Ethyl-1-methylcyclobutyl)methanol. Retrieved from [Link]
-
Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
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Protocol for the purification of (1-Ethylcyclobutyl)methanol by column chromatography
An Application Note and Protocol for the Purification of (1-Ethylcyclobutyl)methanol by Column Chromatography
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details a robust protocol for the purification of this compound using normal-phase column chromatography. This compound is a valuable building block in medicinal chemistry and materials science, often synthesized via Grignard reactions which can yield a mixture of products and unreacted starting materials[1][2]. Achieving high purity is paramount for subsequent applications. This document provides a step-by-step methodology, from the initial analytical thin-layer chromatography (TLC) to optimize separation conditions, through to the execution of the preparative column, and final product isolation. The causality behind each experimental choice is explained to empower researchers to adapt this protocol to similar purification challenges.
Introduction: The Rationale for Purification
This compound is a primary alcohol containing a strained cyclobutane ring, a structural motif that imparts unique chemical properties and three-dimensionality to larger molecules[2]. Its synthesis, commonly achieved by the addition of an ethyl Grignard reagent to cyclobutanecarboxaldehyde, often results in a crude product contaminated with non-polar starting materials and potentially polar byproducts. Column chromatography is the technique of choice for isolating the moderately polar alcohol from these impurities[3].
The principle of this separation relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a non-polar mobile phase[4]. Non-polar impurities will have a weak affinity for the silica gel and will be eluted quickly by the non-polar solvent. The target alcohol, with its hydroxyl group, will interact more strongly with the stationary phase via hydrogen bonding, thus eluting later. By gradually increasing the polarity of the mobile phase, the purified alcohol can be selectively eluted from the column[5][6].
Pre-Purification: Optimizing Separation with Thin-Layer Chromatography (TLC)
Before committing the entire crude sample to a preparative column, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the desired product and its impurities, ideally with a target Rf value for the product of approximately 0.25-0.35 to ensure effective separation on the column.
Step-by-Step TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. Common starting solvent systems for moderately polar compounds include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate)[7].
-
Visualization: Since this compound is a colorless compound lacking a strong UV chromophore, visualization requires staining[8]. After developing the plate, gently heat it with a heat gun and then immerse it in a potassium permanganate (KMnO₄) stain or expose it to iodine vapor in a sealed chamber[9][10]. Alcohols and other reducible functional groups will appear as yellow/brown spots on a purple background with KMnO₄ stain.
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimization: Adjust the solvent ratio to achieve the target Rf value. Increasing the proportion of the polar solvent (ethyl acetate) will increase the Rf of all polar compounds.
Data Presentation: TLC Solvent System Optimization
| Solvent System (Hexanes:Ethyl Acetate, v/v) | Rf of Non-polar Impurity (e.g., Biphenyl*) | Rf of this compound | ΔRf (Product - Impurity) | Assessment |
| 95:5 | 0.85 | 0.15 | 0.70 | Product has low Rf; elution will be slow. |
| 90:10 | 0.90 | 0.30 | 0.60 | Optimal. Good separation and ideal product Rf. |
| 80:20 | 0.92 | 0.55 | 0.37 | Product Rf is too high; may co-elute with impurities. |
Biphenyl is a common byproduct in Grignard reactions and serves as a representative non-polar impurity.
Preparative Column Chromatography: The Purification Workflow
This protocol outlines the "wet packing" method, which generally produces a more uniform and well-packed column, minimizing the risk of air bubbles or channeling that can compromise separation[4].
Materials and Reagents
-
Chromatography column with stopcock
-
Silica gel (230-400 mesh is standard for flash chromatography)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Crude this compound
-
Optimized mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and stain for fraction analysis
Purification Workflow Diagram
The entire process, from crude material to purified product, is summarized in the following workflow.
Caption: Workflow for the purification of this compound.
Step-by-Step Purification Protocol
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material[3].
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexanes:EtOAc)[11]. The amount of silica should be 30-50 times the mass of the crude product.
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to prevent spillage[12].
-
Continuously tap the side of the column gently to ensure even packing and dislodge any air bubbles[12].
-
Once all the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during solvent addition[13].
-
Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until it again reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, filling the space above the sand.
-
Begin eluting the solvent through the column, collecting the eluent in sequentially numbered test tubes. For flash chromatography, gentle air pressure can be applied to the top of the column to accelerate the flow rate[5].
-
Maintain a constant level of solvent at the top of the column by replenishing it as needed.
-
-
Analysis and Product Isolation:
-
Monitor the separation by spotting alternating fractions onto a TLC plate.
-
Develop and stain the TLC plate as described in section 2.1 to identify which fractions contain the pure product.
-
Combine all fractions that show a single spot corresponding to the Rf of this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified liquid product.
-
Data Presentation: Typical Purification Outcome
| Parameter | Value | Notes |
| Crude Product Mass | 2.5 g | Oily liquid from Grignard workup. |
| Silica Gel Mass | 100 g | ~40:1 ratio of silica to crude product. |
| Eluent System | 90:10 Hexanes:Ethyl Acetate | Isocratic elution based on TLC analysis. |
| Purified Product Mass | 1.9 g | Colorless oil. |
| Yield | 76% | Recovery from purification step. |
| Purity | >98% | As determined by GC-MS or ¹H NMR. |
Troubleshooting Common Issues
-
Problem: Poor separation or overlapping bands.
-
Cause & Solution: The chosen solvent system may be too polar. Re-optimize with TLC using a less polar mobile phase. Ensure the initial sample band loaded on the column was narrow; using too much solvent to dissolve the crude product will lead to a broad initial band and poor resolution[4].
-
-
Problem: Cracks or channels forming in the silica bed.
-
Cause & Solution: This is often caused by heat generated from the solvent interacting with the dry silica or by improper packing. The wet slurry packing method described helps prevent this. Running the column at a steady, not excessive, flow rate also minimizes the risk of cracking[13].
-
-
Problem: The desired compound does not elute.
-
Cause & Solution: The mobile phase is not polar enough to displace the compound from the silica gel. A gradient elution can be employed, where the polarity of the mobile phase is gradually increased (e.g., from 90:10 to 80:20 Hexanes:EtOAc) to elute more strongly retained compounds[6].
-
References
- Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
- Columbia University. (n.d.). Column chromatography.
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Shaalaa.com. (2020, November 3). How do you visualize colourless compounds after separation in TLC and Paper Chromatography? Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
ResearchGate. (2016, July 20). Can anyone please suggest a solvent system for TLC for eluting compounds from ethyl acetate fraction of Emblica officinalis (Amla)? Retrieved from [Link]
-
How to run column chromatography. (n.d.). Retrieved from [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Retrieved from [Link]
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Application Note: Unambiguous Structural Elucidation of (1-Ethylcyclobutyl)methanol using 1D and 2D NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules. For professionals in pharmaceutical research, drug development, and materials science, obtaining unambiguous atomic-level structural information is critical for understanding molecular properties, reactivity, and ensuring the identity and purity of synthesized compounds. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of (1-Ethylcyclobutyl)methanol, a substituted cycloalkane alcohol. We will delve into the theoretical basis for the expected chemical shifts and coupling patterns, present detailed protocols for acquiring high-quality 1D and 2D NMR data, and demonstrate how these data are integrated to confirm the molecular structure with a high degree of confidence. This guide is designed to be a practical resource for researchers, offering both foundational knowledge and actionable experimental procedures.
Molecular Structure and Predicted NMR Signatures
The structure of this compound presents a unique combination of a strained cyclobutane ring, a primary alcohol, and an ethyl substituent, all originating from a quaternary carbon. This arrangement leads to a distinct set of NMR signals that, when properly analyzed, provide a complete picture of the molecule's connectivity.
Figure 2. Workflow for comprehensive NMR analysis.
2.1. 1D NMR Spectroscopy
-
¹H NMR:
-
Tune and shim the spectrometer on the sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
-
DEPT-135:
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
Process the data to observe positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons will be absent.
-
2.2. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin-spin coupling networks. Cross-peaks will appear between protons that are coupled to each other.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Acquire a ¹H-¹³C HSQC spectrum to correlate each proton signal with the signal of the carbon to which it is directly attached. This is invaluable for assigning the complex multiplets of the cyclobutane ring.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquire a ¹H-¹³C HMBC spectrum to identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different spin systems and confirming the overall molecular structure, especially around the quaternary carbon.
-
Data Interpretation and Structural Confirmation
A systematic analysis of the acquired spectra will lead to the unambiguous structural confirmation of this compound.
Figure 3. Integrated approach to structural elucidation using multiple NMR experiments.
-
¹H and ¹³C Signal Assignment: Use the predicted chemical shifts and the DEPT-135 data to make initial assignments of the proton and carbon signals.
-
COSY Analysis: The COSY spectrum will show a cross-peak between the quartet and triplet of the ethyl group, confirming their connectivity. It will also reveal the complex coupling network within the cyclobutane ring protons.
-
HSQC Analysis: The HSQC spectrum will definitively link the proton signals to their corresponding carbon signals. For instance, the singlet at ~3.5 ppm will correlate with the carbon signal at ~65 ppm, confirming the -CH₂OH group. The complex multiplets between 1.7 and 2.2 ppm will correlate with the cyclobutane carbon signals.
-
HMBC Analysis: The HMBC spectrum is key to confirming the connectivity around the quaternary carbon (C1). For example:
-
The protons of the -CH₂OH group (at ~3.5 ppm) should show a correlation to the quaternary carbon (C1).
-
The methylene protons of the ethyl group (~1.6 ppm) should also show a correlation to C1.
-
The protons on the cyclobutane ring carbons C2 and C4 should show correlations to C1.
-
-
Final Structure Verification: By combining the information from all these experiments, a self-validating and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive confirmation of the structure of this compound.
Conclusion
The structural elucidation of this compound serves as an excellent example of the power of modern NMR spectroscopy. By employing a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can confidently determine the complete atomic connectivity of complex organic molecules. The protocols and predictive analyses detailed in this application note provide a robust framework for scientists in drug development and related fields to ensure the structural integrity of their compounds, a cornerstone of rigorous scientific research.
References
- Hasegawa, T., et al. (1984). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Journal of the Chemical Society, Perkin Transactions 2, (1), 47-50.
- Duddeck, H., & Tóth, G. (2010). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(10), 769-777. [Link]
-
Magritek. (2015). New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT. [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 NMR spectrum of cyclobutane. [Link]
Application Note: Elucidating the Mass Spectrometry Fragmentation of (1-Ethylcyclobutyl)methanol
Introduction
(1-Ethylcyclobutyl)methanol is a substituted cyclic alcohol of interest in synthetic chemistry and drug discovery as a potential building block for more complex molecules. A thorough understanding of its mass spectral behavior is crucial for its unambiguous identification in complex matrices, for quality control, and for the structural elucidation of related compounds. Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique that provides a reproducible fragmentation pattern, often referred to as a "molecular fingerprint." This document serves as a comprehensive guide to interpreting this fingerprint for this compound.
The fragmentation of an organic molecule in an EI-MS is governed by the stability of the resulting carbocations and neutral radicals. For this compound, the fragmentation is directed by two main structural features: the primary alcohol functional group and the substituted cyclobutane ring. The interplay between these features leads to a characteristic mass spectrum.
Predicted Fragmentation Pathways
Upon electron ionization, this compound (molecular weight: 114.19 g/mol ) will form a molecular ion ([M]+•) at m/z 114. However, for primary alcohols, the molecular ion peak is often of low intensity or even absent due to rapid fragmentation.[1][2] The primary fragmentation routes are predicted to be α-cleavage, dehydration, and ring-opening reactions.
Alpha (α)-Cleavage
Alpha-cleavage is a dominant fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom.[3] This process is driven by the formation of a resonance-stabilized oxonium ion. For this compound, there are two potential α-cleavage pathways:
-
Loss of the Ethyl Group: Cleavage of the bond between the cyclobutane ring and the ethyl group is a highly probable fragmentation. This would result in the loss of an ethyl radical (•CH2CH3, 29 Da) and the formation of a stable, resonance-stabilized cation at m/z 85 . This is often the base peak in the spectrum of similar structures.
-
Loss of the CH2OH Group: While less likely due to the formation of a less stable primary radical, the loss of the hydroxymethyl radical (•CH2OH, 31 Da) could lead to a fragment at m/z 83 .
Dehydration (Loss of Water)
A common fragmentation pathway for alcohols is the elimination of a water molecule (H2O, 18 Da), resulting in a fragment ion at [M-18] +•.[4] For this compound, this would produce a peak at m/z 96 . This fragment can then undergo further fragmentation.
Ring Opening and Cleavage of the Cyclobutane Ring
Cycloalkanes and their derivatives can undergo ring-opening to form an acyclic radical cation, which then fragments further.[5] A characteristic fragmentation for cyclobutane derivatives is the cleavage into two ethylene molecules (C2H4, 28 Da).[6] This can lead to a variety of smaller fragments. The initial ring-opening can be followed by the loss of ethene, leading to a fragment at [M-28] +•, which for the dehydrated ion at m/z 96 would result in a fragment at m/z 68 .
Another possibility is the cleavage of the cyclobutane ring with the loss of an ethyl group and ethene, which could result in a fragment at m/z 57 . This peak is often observed in the mass spectra of cyclic alcohols.[7]
Summary of Expected Key Ions
The following table summarizes the predicted key fragment ions for this compound and their proposed origins.
| m/z | Proposed Structure | Fragmentation Pathway |
| 114 | [C7H14O]+• | Molecular Ion (likely weak or absent) |
| 99 | [M - CH3]+ | Loss of a methyl radical from the ethyl group (α-cleavage) |
| 96 | [M - H2O]+• | Dehydration |
| 85 | [M - C2H5]+ | α-cleavage, loss of ethyl radical (likely base peak) |
| 83 | [M - CH2OH]+ | α-cleavage, loss of hydroxymethyl radical |
| 68 | [M - H2O - C2H4]+• | Dehydration followed by loss of ethene |
| 57 | [C4H9]+ | Complex ring cleavage |
| 55 | [C4H7]+ | Loss of H2 from m/z 57 |
| 41 | [C3H5]+ | Allyl cation, further fragmentation |
| 29 | [C2H5]+ | Ethyl cation |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the primary fragmentation mechanisms of this compound.
Caption: Primary fragmentation of the molecular ion.
Caption: Secondary fragmentation of the dehydrated ion.
Protocol for Mass Spectrometric Analysis
This protocol outlines the steps for acquiring and interpreting the mass spectrum of this compound using a standard gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization source.
Materials and Instrumentation
-
Sample: this compound, >98% purity
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Instrument: GC-MS system equipped with an EI source (e.g., Agilent 7890B GC with 5977A MSD)
-
GC Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium, 99.999% purity
Sample Preparation
-
Prepare a 100 ppm solution of this compound in the chosen solvent.
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a 2 mL autosampler vial.
GC-MS Parameters
Gas Chromatograph (GC) Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 25 - 200
-
Solvent Delay: 3 minutes
Data Analysis and Interpretation
-
Acquire the Data: Run the prepared sample using the specified GC-MS method.
-
Identify the Peak: Locate the chromatographic peak corresponding to this compound.
-
Extract the Mass Spectrum: Obtain the mass spectrum for the identified peak by averaging the scans across the peak apex.
-
Background Subtraction: Perform a background subtraction to remove contributions from column bleed or co-eluting impurities.
-
Interpret the Spectrum:
-
Identify the molecular ion peak ([M]+•) at m/z 114, if present.
-
Identify the base peak and assign its structure based on the predicted fragmentation pathways (likely m/z 85).
-
Look for other key diagnostic ions, such as [M-18]+• at m/z 96.
-
Compare the obtained spectrum with library spectra (e.g., NIST Mass Spectral Library) for confirmation, if available.[8][9]
-
Conclusion
The mass spectrum of this compound is characterized by distinct fragmentation pathways, including α-cleavage, dehydration, and ring cleavage. The most prominent ion is expected to be at m/z 85, resulting from the loss of the ethyl group via α-cleavage. The presence of a peak at m/z 96 ([M-18]+•) is also a strong indicator of an alcohol. By following the provided protocol and understanding the fragmentation logic outlined in this application note, researchers can confidently identify this compound and interpret its mass spectral data for various applications in chemical analysis and drug development.
References
-
Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). (5-Ethylcyclopent-1-enyl)methanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-cyclobutyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and .... Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
-
ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]
-
Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]
-
YouTube. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols [Video]. YouTube. [Link]
-
YouTube. (2023, July 28). Mass Spectrometry of Cycloalkanes [Video]. YouTube. [Link]
Sources
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- 8. (5-Ethylcyclopent-1-enyl)methanol [webbook.nist.gov]
- 9. Ethanone, 1-cyclobutyl- [webbook.nist.gov]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in (1-Ethylcyclobutyl)methanol
Introduction
(1-Ethylcyclobutyl)methanol is a primary alcohol featuring a sterically hindered neopentyl-like structure due to the adjacent quaternary cyclobutyl ring. This structural motif is of significant interest in medicinal chemistry and materials science, as the cyclobutane ring can impart unique conformational constraints and metabolic stability to molecules. The hydroxyl group serves as a key synthetic handle for introducing a wide array of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) and the development of novel chemical entities.
This document provides a comprehensive guide to the derivatization of the hydroxyl group in this compound. It is intended for researchers, scientists, and drug development professionals engaged in organic synthesis. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern each transformation. We will explore several key classes of derivatization reactions, including esterification, etherification, oxidation, and conversion to alkyl halides.
I. Esterification: Introducing Ester Moieties
Esterification is a fundamental transformation for converting alcohols into esters, which can serve as prodrugs, enhance lipophilicity, or act as intermediates for further functionalization.[1] Given the steric hindrance around the primary hydroxyl group of this compound, careful selection of the esterification method is crucial to achieve high yields.
A. Steglich Esterification for Sterically Hindered Alcohols
The Steglich esterification is a mild and efficient method for the formation of esters from alcohols and carboxylic acids, particularly for sterically demanding substrates.[2] It utilizes dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Rationale for Method Selection
The primary hydroxyl group in this compound, while sterically accessible to some extent, can exhibit reduced reactivity in traditional Fischer esterification conditions which require harsh acidic conditions and high temperatures.[3] The Steglich protocol operates under milder, neutral conditions, minimizing potential side reactions such as dehydration or rearrangement. DMAP acts as an acyl transfer catalyst, enhancing the rate of reaction for sterically hindered alcohols.
Experimental Protocol: Synthesis of (1-Ethylcyclobutyl)methyl benzoate
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) and benzoic acid (1.1 eq) in anhydrous dichloromethane (DCM) (0.1 M).
-
Prepare a separate solution of EDC (1.5 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
-
Reaction Setup:
-
To the solution of the alcohol and carboxylic acid, add the EDC/DMAP solution dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used. If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Caption: Workflow for Steglich Esterification.
B. Acylation with Acid Anhydrides
Acylation using acid anhydrides in the presence of a catalyst is another effective method for ester formation.[4] Bismuth(III) triflate (Bi(OTf)₃) has emerged as a highly efficient catalyst for this transformation, even with sterically demanding alcohols.[4]
Rationale for Method Selection
Bi(OTf)₃ is a Lewis acid that activates the acid anhydride, making it more susceptible to nucleophilic attack by the alcohol.[4] This method is often faster and can be performed under milder conditions than traditional acid-catalyzed methods. It is particularly advantageous for less reactive anhydrides like pivalic or benzoic anhydride.[4]
Experimental Protocol: Synthesis of (1-Ethylcyclobutyl)methyl acetate
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DCM.
-
Add acetic anhydride (1.5 eq).
-
-
Catalyst Addition:
-
Add a catalytic amount of Bi(OTf)₃ (1-5 mol%).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography if necessary.
-
| Esterification Method | Reagents | Catalyst | Conditions | Key Advantages |
| Steglich Esterification | Carboxylic Acid, EDC/DCC | DMAP | Anhydrous DCM, 0°C to RT | Mild conditions, suitable for sensitive substrates. |
| Acylation | Acid Anhydride | Bi(OTf)₃ | Acetonitrile or DCM, RT | High efficiency, suitable for hindered alcohols.[4] |
II. Etherification: Formation of Ether Linkages
The synthesis of ethers from this compound can be accomplished through several methods, with the Williamson ether synthesis being a classic and versatile approach.[5]
A. Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[6] Due to the primary nature of the alcohol in this compound, it is readily converted to its corresponding alkoxide, which can then react with a primary alkyl halide in an Sₙ2 reaction.[5][7]
Rationale for Method Selection
This method is highly reliable for the synthesis of unsymmetrical ethers.[8] The formation of the alkoxide with a strong base, such as sodium hydride (NaH), ensures that the alcohol is fully deprotonated, leading to a potent nucleophile. The choice of a primary alkyl halide minimizes competing elimination reactions.[6]
Experimental Protocol: Synthesis of 1-(ethoxymethyl)-1-ethylcyclobutane
-
Alkoxide Formation:
-
To a stirred suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
-
Alkyl Halide Addition:
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by GC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify by distillation or column chromatography.
-
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The Strategic Utility of (1-Ethylcyclobutyl)methanol in the Synthesis of Complex Molecules: Application Notes and Protocols
Introduction: Unlocking Molecular Complexity with Strained Ring Systems
In the landscape of modern organic synthesis and drug discovery, the quest for novel molecular architectures with precisely controlled three-dimensional structures is paramount. Small, strained ring systems are invaluable assets in this endeavor, serving as versatile building blocks that can be strategically manipulated to construct more complex scaffolds.[1] Among these, cyclobutane derivatives have garnered significant attention due to their inherent ring strain, which can be harnessed to drive a variety of powerful chemical transformations, including ring-opening, ring expansions, and functionalizations.[1]
This guide focuses on the synthetic utility of a particularly valuable, yet underexplored, starting material: (1-Ethylcyclobutyl)methanol . Its unique structural features—a primary alcohol tethered to a quaternary-substituted cyclobutane ring—make it a potent precursor for a range of complex molecular targets. The presence of the ethyl group provides an additional vector for diversification and influences the regioselectivity of certain reactions.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the key applications of this compound. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its transformation into more complex molecular frameworks. The applications detailed herein are grounded in the fundamental principles of physical organic chemistry and are supported by established synthetic methodologies.
Core Application: Ring Expansion to 1-Ethylcyclopentanol Derivatives
The most prominent and synthetically valuable transformation of this compound is its rearrangement to form cyclopentanol derivatives. This process is thermodynamically driven by the significant release of ring strain as the four-membered cyclobutane expands to the more stable five-membered cyclopentane ring.[2][3]
Mechanistic Rationale: A Carbocation-Mediated Cascade
The ring expansion is typically initiated under acidic conditions. The reaction proceeds through the following key steps:
-
Protonation of the Hydroxyl Group: The primary alcohol is protonated by an acid catalyst to form a good leaving group (water).
-
Formation of the Primary Carbocation: Loss of water generates a primary carbocation adjacent to the cyclobutane ring.
-
Ring Expansion via 1,2-Alkyl Shift: The highly unstable primary carbocation undergoes a rapid rearrangement. A carbon-carbon bond of the cyclobutane ring migrates to the carbocation center. This concerted process expands the ring and simultaneously forms a more stable tertiary carbocation on the cyclopentane ring.[2][4]
-
Nucleophilic Trapping: A nucleophile, typically water or the conjugate base of the acid used, attacks the tertiary carbocation to yield the final 1-ethylcyclopentanol product.
Diagram 1: Proposed Mechanism for the Acid-Catalyzed Ring Expansion of this compound
Caption: Acid-catalyzed ring expansion cascade.
Experimental Protocol: Synthesis of 1-Ethylcyclopentanol
This protocol provides a general method for the acid-catalyzed ring expansion of this compound. The choice of acid and reaction conditions can be optimized to improve yield and minimize side reactions, such as elimination to form alkenes.
| Parameter | Value | Justification |
| Reactant | This compound | Starting material |
| Acid Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Strong, non-nucleophilic acids favor carbocation formation. |
| Solvent | Water or a mixture of Water and a co-solvent (e.g., THF, Dioxane) | Water acts as both the solvent and the nucleophile to trap the carbocation. A co-solvent can be used if the starting material has low water solubility. |
| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic. Starting at a lower temperature helps to control the reaction rate and minimize side product formation. |
| Reaction Time | 1-4 hours | Monitored by TLC or GC-MS until consumption of the starting material. |
Step-by-Step Procedure:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., 1:1 mixture of water and THF, 0.1 M), add the acid catalyst (e.g., H₂SO₄, 0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 1-ethylcyclopentanol.[1][5][6][7][8]
Advanced Applications: C-H Functionalization for Library Synthesis
Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds as a means to streamline the synthesis of complex molecules.[9][10][11] Cyclobutane scaffolds are particularly interesting substrates for C-H functionalization due to their unique geometry and the potential for catalyst-controlled regioselectivity.[9] While specific protocols for this compound are not yet prevalent in the literature, established methodologies for other substituted cyclobutanes provide a strong foundation for future applications.
Conceptual Framework: Palladium- and Rhodium-Catalyzed C-H Arylation
Transition metal catalysts, particularly those based on palladium and rhodium, have proven to be highly effective for the arylation of C-H bonds.[10][12][13][14][15][16]
-
Palladium-Catalyzed Reactions: These often employ a directing group to achieve high regioselectivity. For this compound, the hydroxyl group could potentially act as a native directing group, or it could be transiently converted into a more effective directing group in situ.[10][12]
-
Rhodium-Catalyzed Reactions: Rhodium carbenoids, generated from diazo compounds, can undergo C-H insertion reactions. The regioselectivity of these reactions can be controlled by the steric and electronic properties of the rhodium catalyst's ligands.[9][13][14]
Diagram 2: Generalized Workflow for C-H Functionalization
Caption: Conceptual workflow for C-H functionalization.
Future Directions: Spirocycle Synthesis
Spirocycles, compounds containing two rings connected by a single common atom, are increasingly prevalent in medicinal chemistry. The rigid, three-dimensional nature of spirocyclic scaffolds can lead to improved pharmacological properties. This compound can be envisioned as a precursor to spirocyclic systems through multi-step synthetic sequences.
Proposed Synthetic Strategy
A plausible route to spiro[cyclobutane-1,2'-inden]-1',3'-dione derivatives, for example, could involve the initial oxidation of this compound to the corresponding carboxylic acid. Subsequent conversion to an acid chloride followed by a Friedel-Crafts acylation with an appropriate aromatic substrate would yield a cyclobutyl ketone. This ketone could then undergo further cyclization reactions to form the spirocyclic core.[17][18][19][20][21]
Conclusion
This compound is a versatile and powerful starting material for the synthesis of complex molecules. Its inherent ring strain provides a thermodynamic driving force for ring expansion reactions, offering a reliable and efficient route to valuable cyclopentanol derivatives. Furthermore, the cyclobutane ring is amenable to modern C-H functionalization techniques, opening avenues for the rapid generation of diverse molecular libraries. As the demand for novel chemical matter continues to grow in the pharmaceutical and agrochemical industries, the strategic application of strained ring systems like this compound will undoubtedly play an increasingly important role in the future of chemical synthesis.
References
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Huval, C. C., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes. PubMed. [Link]
-
Sathiyaraj, M., & Venkatesh, P. (2019). Synthesis of spiro [cyclobutane-1,2'-indene]-1',3'-dione under a new multi-site phase-transfer catalyst combined with ultrasonication-a kinetic study. ResearchGate. [Link]
-
Wang, Q., et al. (2023). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. PubMed. [Link]
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Schuster, D. I. (2015). Mechanism of acid-catalyzed photoaddition of methanol to 3-alkyl2-cyclohexenones. ResearchGate. [Link]
-
He, J., et al. (2017). Palladium(II)-Catalyzed Selective Arylation of Tertiary C-H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. PubMed. [Link]
-
He, J., et al. (2017). Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. PubMed Central. [Link]
-
Master Organic Chemistry. (2023). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]
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Wang, Z., et al. (2017). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition. [Link]
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Molecules. (2016). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
-
ResearchGate. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. [Link]
- Google Patents. (2016).
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MDPI. (2023). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. [Link]
-
Organic Syntheses. Cyclopropanol, 1-ethoxy-. [Link]
-
RSC Publishing. (2017). Palladium-catalyzed interannular meta-C–H arylation. [Link]
-
ACS Publications. (2016). Convenient Synthesis of Triphenylphosphanylidene Spiro[cyclopentane-1,3′-indolines] and Spiro[cyclopent[9]ene-1,3′-indolines] via Three-Component Reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring 1-Ethylcyclopentanol CAS 1462-96-0: A Key Player in Chemical Synthesis. [Link]
-
Chen, Y. J., et al. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications. [Link]
-
Davies, H. M., & Rightmire, N. R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (2022). Palladium-Catalyzed α‑Arylation of Cyclic β‑Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors. [Link]
-
Chemistry Steps. Ring Expansion Rearrangements. [Link]
-
MDPI. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. [Link]
-
Chemistry Stack Exchange. (2021). Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1-Ethylcyclopentanol CAS 1462-96-0: Comprehensive Overview and Applications. [Link]
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Troubleshooting & Optimization
How to improve the yield of (1-Ethylcyclobutyl)methanol synthesis
Technical Support Center: (1-Ethylcyclobutyl)methanol Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the underlying principles of the key synthetic routes, providing not just protocols, but the rationale behind them to empower you to make informed decisions in your laboratory.
Overview of Synthetic Strategies
The synthesis of this compound, a primary alcohol with a sterically hindered quaternary carbon center, is most reliably achieved through two primary pathways:
-
Route A: Reduction of a Carboxylic Acid Derivative. This is often the most direct and high-yielding approach. It involves the reduction of 1-ethylcyclobutanecarboxylic acid or its corresponding ester (e.g., methyl or ethyl ester) using a powerful reducing agent.
-
Route B: Grignard Reaction with Formaldehyde. This classic carbon-carbon bond-forming reaction involves preparing a Grignard reagent from a 1-ethylcyclobutyl halide and reacting it with formaldehyde.
The choice between these routes depends on the availability of starting materials, desired scale, and safety infrastructure. The reduction pathway is generally preferred for its reliability and often higher yields.
Caption: Fig 1. Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
FAQ 1: My yield is consistently low when using the LiAlH₄ reduction method. What are the likely causes?
Low yields in Lithium Aluminum Hydride (LiAlH₄) reductions are a frequent issue, often stemming from a few critical areas. LiAlH₄ is a powerful, unselective reducing agent, but its reactivity demands stringent experimental control.[1][2]
Troubleshooting Steps:
-
Moisture Contamination: LiAlH₄ reacts violently and exothermically with water and other protic sources (like alcohols) to produce hydrogen gas, consuming the reagent and posing a significant safety hazard.[2]
-
Causality: The hydride anion (H⁻) is an extremely strong base. Any proton source will be deprotonated before it can act as a nucleophile to reduce the carbonyl.
-
Solution: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum immediately before use.[3] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Incomplete Reaction: The steric hindrance around the carbonyl group of the 1-ethylcyclobutanecarboxylate can slow down the reaction.
-
Causality: The bulky cyclobutyl group can impede the approach of the aluminohydride complex to the carbonyl carbon.
-
Solution:
-
Increase Reaction Time/Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the standard reaction time, consider gentle refluxing in THF (approx. 66 °C) to provide the necessary activation energy.
-
Ensure Sufficient Reagent: Use a molar excess of LiAlH₄. A common starting point is 1.5 to 2.0 equivalents relative to the ester. See the protocol below for a validated ratio.
-
-
-
Improper Quenching / Workup: Product can be lost during the workup if the aluminum salts are not properly managed.
-
Causality: The reaction produces lithium and aluminum alkoxide complexes. Upon quenching, these form aluminum hydroxides which can trap the product in a gelatinous precipitate.
-
Solution: Employ a Fieser workup. This carefully controlled, sequential addition of water and then a base solution (like 15% NaOH) produces a granular, easily filterable aluminum salt precipitate, maximizing the recovery of the alcohol from the organic phase.
-
FAQ 2: I am attempting the Grignard route, but the initial reaction to form the Grignard reagent fails to initiate. What should I do?
The formation of a Grignard reagent is a surface reaction on the magnesium metal and can be notoriously difficult to start.[4]
Troubleshooting Steps:
-
Check for Water/Oxygen: Like LiAlH₄, Grignard reagents are strong bases and are quenched by moisture. The system must be rigorously anhydrous and purged with an inert gas (Argon or Nitrogen).[5]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.
-
Causality: This oxide layer prevents the alkyl halide from reacting with the elemental magnesium.
-
Solutions:
-
Mechanical Agitation: Vigorously stir the magnesium turnings before adding the halide to physically break up the oxide layer.
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
Use a "Starter" Portion: Add only a small amount of the alkyl halide solution to the magnesium and wait for signs of reaction (gentle bubbling, warming, cloudiness) before adding the rest dropwise.[4]
-
-
FAQ 3: My final product is impure. What are the likely side products for the reduction route?
The primary side product concerns arise from the starting material or incomplete reactions.
| Side Product/Impurity | Origin | Identification & Removal |
| Starting Ester/Acid | Incomplete reduction. | TLC/GC-MS: Will have a different retention factor/time than the alcohol. Removal: Column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) is highly effective. The alcohol product is more polar and will elute later. |
| Solvent Residues (THF, Ether) | Incomplete removal during workup. | ¹H NMR: Characteristic solvent peaks will be visible. Removal: Concentrate the product under high vacuum, possibly with gentle heating. |
| Aluminum Salts | Inefficient workup/filtration. | Appearance: Product may appear as a cloudy oil or solid. Removal: Re-dissolve the crude product in ether, wash with brine, dry over anhydrous Na₂SO₄, filter, and re-concentrate. |
Optimized Experimental Protocol: LiAlH₄ Reduction
This protocol describes the reduction of ethyl 1-ethylcyclobutanecarboxylate to this compound. It incorporates best practices to maximize yield and ensure safety.
Safety First: LiAlH₄ is a highly reactive, pyrophoric solid. Handle only in an inert atmosphere (glovebox or under Argon/Nitrogen). Ensure a Class D fire extinguisher is available. Always wear appropriate PPE.
Experimental Workflow Diagram:
Caption: Fig 2. Step-by-step workflow for LiAlH₄ reduction.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a positive pressure of Argon.
-
Reagent Preparation: In the flask, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (approx. 0.5 M concentration).
-
Cooling: Cool the LiAlH₄ slurry to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 1-ethylcyclobutanecarboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent runaway conditions.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's completion by TLC by taking a small aliquot, quenching it carefully, and spotting it against the starting material.
-
Controlled Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
-
Workup and Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the solids through a pad of Celite®, washing the filter cake thoroughly with additional THF or diethyl ether. Combine the organic filtrates.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude alcohol.
-
Purification: The crude this compound can be purified by vacuum distillation or silica gel column chromatography to achieve high purity.
References
-
W. H. Bunnelle, L. A. Meyer, R. E. Glaser. Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link][5]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Available at: [Link][1]
-
Nystrom, R. F. Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society. (1947). Available at: [Link][6]
-
Chemistry LibreTexts. Synthesis of Alcohols - Review. (2020). Available at: [Link][7]
-
University of Cambridge. Experiment 5: Reductions with Lithium Aluminium Hydride. Available at: [Link][2]
-
Organic Syntheses Procedure: (Tributylstannyl)methanol. Available at: [Link][3]
-
SYNTHESIS OF 2-METHYL-2-HEXANOL: A GRIGNARD REACTION. ResearchGate. Available at: [Link][4]
-
Chad's Prep. 12.3 Synthesis of Alcohols | Organic Chemistry. (2021). YouTube. Available at: [Link][8]
-
Daniel Fisher. Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol. (2017). YouTube. Available at: [Link][9]
-
Chemistry university. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). (2021). YouTube. Available at: [Link][10]
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Common side products in the synthesis of (1-Ethylcyclobutyl)methanol
Technical Support Center: Synthesis of (1-Ethylcyclobutyl)methanol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to optimize your reaction conditions for future success.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing this compound?
There are two primary, well-established routes for the synthesis of this compound:
-
Grignard Reaction: This is arguably the most direct and frequently used method. It involves the reaction of an ethyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr), with a cyclobutanecarbonyl derivative. The most common starting materials are 1-ethylcyclobutanecarboxylic acid or its corresponding ester (e.g., ethyl 1-ethylcyclobutanecarboxylate). While reaction with the acid itself is possible, it first requires deprotonation before addition can occur, consuming an extra equivalent of the Grignard reagent.[1] A more efficient approach is to use an ester or an acid chloride as the electrophile.
-
Reduction of a Carboxylic Acid Derivative: This method involves the reduction of 1-ethylcyclobutanecarboxylic acid or its ester.[2] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the carboxylic acid or ester functionality to the primary alcohol.[3] This method is often high-yielding and produces a clean product if the starting material is pure.
Q2: What kind of yields can I realistically expect?
For the Grignard route, yields can vary significantly based on the quality of the Grignard reagent, the purity of the starting material, and the strictness of anhydrous conditions. Well-executed reactions can achieve yields in the range of 60-80%.
For the reduction route using LiAlH₄, yields are generally higher, often exceeding 80-90%, provided the reaction is carried out under appropriate inert and anhydrous conditions to prevent quenching of the highly reactive reducing agent.
Q3: Which analytical techniques are best for monitoring the reaction and assessing product purity?
-
Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of the starting material (ketone, ester, or acid) as it is converted to the more polar alcohol product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the desired product and volatile side products. The mass spectrum provides confirmation of the molecular weight, and the retention time helps to quantify purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural confirmation of the final product and for identifying and quantifying impurities. The characteristic signals for the carbinol proton (-CH₂OH) and the ethyl group are key indicators of success.
Troubleshooting Guide: Common Side Products and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Problem 1: My yield is low, and I've isolated a significant amount of a higher boiling point impurity.
Likely Cause (Grignard Route): Formation of a tertiary alcohol from double addition.
Explanation: If you are using an ester or acid chloride of cyclobutanecarboxylic acid (not 1-ethylcyclobutanecarboxylic acid) as your starting material with ethylmagnesium bromide, the first equivalent of the Grignard reagent will add to form a ketone intermediate (1-cyclobutylethanone). This ketone is also reactive towards the Grignard reagent and a second equivalent can add, leading to the formation of the tertiary alcohol, 1-cyclobutyl-1-propanol, after workup.[4][5]
Visualizing the Side Reaction:
Caption: Desired vs. Side Reaction Pathways.
Solutions:
-
Use the Correct Starting Material: Ensure your starting material is 1-ethylcyclobutanecarboxylic acid or its ester if you are performing a reduction. If using a Grignard reaction, reacting ethylmagnesium bromide with cyclobutanecarbonitrile can stop the reaction at the ketone stage after hydrolysis, which can then be reduced in a separate step.
-
Reaction Conditions for Ketone Synthesis: To favor the ketone from an acid chloride, use low temperatures (-78 °C) and potentially less reactive organometallic reagents like organocadmium or organocuprates.
Problem 2: My reaction mixture turned cloudy/white before I added my electrophile, and the final yield is very low.
Likely Cause: Premature quenching of the Grignard reagent or LiAlH₄.
Explanation: Both Grignard reagents and LiAlH₄ are extremely potent bases and nucleophiles that react violently with protic sources, especially water.[6] The presence of moisture in your glassware, solvent, or inert gas will consume the reagent before it has a chance to react with your starting material, leading to low or no product formation. The cloudiness is often due to the formation of magnesium hydroxides or aluminum salts.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware: All glassware should be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas (Argon or Nitrogen).
-
Solvents: Use freshly distilled anhydrous solvents. Ethers like THF and diethyl ether are common choices and should be distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.[7]
-
Inert Atmosphere: Maintain a positive pressure of dry Argon or Nitrogen throughout the entire setup, including during reagent transfers. Use septa and syringes for liquid transfers.
-
Starting Materials: Ensure your starting materials are anhydrous. Liquid starting materials can be distilled from a mild drying agent like calcium hydride if necessary.
Problem 3: GC-MS analysis shows a peak with a mass corresponding to C₄H₈ (butene) or C₄H₁₀ (butane).
Likely Cause: Side reactions of the Ethylmagnesium Bromide.
Explanation:
-
Butane (C₄H₁₀): This is a result of Wurtz-type coupling, where the ethyl group of the Grignard reagent attacks the ethyl bromide from which it was formed or another molecule of the Grignard reagent. This is more prevalent if there are residual traces of ethyl bromide or if the reaction is overheated.
-
Butene (C₄H₈): β-hydride elimination from the Grignard reagent can occur, though it is less common for ethylmagnesium bromide compared to larger alkyl Grignards.
Solutions:
-
Slow Addition: Add the ethyl bromide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a controlled temperature and minimize excess ethyl bromide concentration.[6]
-
Temperature Control: Use an ice bath to manage the exotherm during the formation of the Grignard reagent.[6]
-
High-Quality Magnesium: Use fresh, high-quality magnesium turnings. Old or oxidized magnesium can lead to sluggish initiation and more side reactions.
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Common Route | Causative Factor | Mitigation Strategy |
| 1-Cyclobutyl-1-propanol | Grignard | Double addition to an ester/acid chloride | Use a nitrile starting material or a 1-ethyl substituted precursor. |
| Unreacted Starting Material | Both | Insufficient reagent; quenched reagent | Use a slight excess of reagent (1.1-1.2 eq); ensure strict anhydrous conditions. |
| Butane | Grignard | Wurtz coupling of EtMgBr | Slow addition of ethyl bromide; maintain low temperature during Grignard formation. |
| Ring-Opened Products | Both | High temperatures; acidic conditions | Maintain controlled, low temperatures; use neutral or slightly basic workup conditions. |
References
-
Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethylcyclobutane-1-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US8080693B2 - Production of ethanol from methanol.
-
TAPPI PEERS Conference. (2012). METHANOL PURIFICATION SYSTEM. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). By-products of methanol synthesis. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Efficient synthesis of ethanol by methanol homologation using CO2 at lower temperature. Retrieved from [Link]
-
IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Quora. (2018). What is the product when ethyl magnesium bromide react with ethyl ethnoate?. Retrieved from [Link]
- Google Patents. (n.d.). US4013521A - Process for purifying methanol by distillation.
-
InfochemsDB. (n.d.). This compound. Retrieved from [Link]
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- 3. (1-Methylcyclobutyl)methanol | 38401-41-1 | Benchchem [benchchem.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: (1-Ethylcyclobutyl)methanol Purification
Welcome to the technical support center for the purification of (1-Ethylcyclobutyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this tertiary alcohol. The purification of this compound, often synthesized via a Grignard reaction, presents unique challenges that, if not properly addressed, can impact yield, purity, and the success of subsequent synthetic steps.
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causality behind common purification issues and provide robust, validated protocols to overcome them.
Section 1: Diagnostic & Initial Assessment
Before proceeding to large-scale purification, a thorough analysis of the crude product is paramount. This initial assessment will dictate the most effective purification strategy.
Q1: What are the most probable impurities in my crude this compound sample synthesized via a Grignar d reaction?
A1: When synthesizing this compound from the reaction of an ethyl Grignard reagent (e.g., EtMgBr) with a cyclobutanecarboxylate ester (e.g., methyl cyclobutanecarboxylate), you should anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual methyl cyclobutanecarboxylate.
-
Intermediate Ketone: The reaction of a Grignard reagent with an ester proceeds through a ketone intermediate (1-cyclobutylethanone).[1][2][3] Since ketones are generally more reactive than esters, this intermediate quickly reacts with a second equivalent of the Grignard reagent.[2][3] However, if the reaction is incomplete or conditions are not optimal, this ketone can remain as a significant impurity.
-
Grignard-Related Byproducts:
-
Wurtz Coupling Products: Self-coupling of the ethyl halide used to form the Grignard reagent can produce small amounts of n-butane (if using ethyl bromide) or other alkanes. These are typically volatile and removed easily.
-
Reaction with Solvent: If using THF, the Grignard reagent can slowly react with the solvent, especially at elevated temperatures, leading to ring-opening byproducts.
-
-
Workup-Related Impurities:
-
Water: Residual water from the aqueous workup is a common issue.
-
Inorganic Salts: Magnesium salts (e.g., MgBrCl, Mg(OH)Br) from quenching the reaction.
-
Solvents: Residual reaction solvent (e.g., THF, diethyl ether) and extraction solvents (e.g., ethyl acetate, dichloromethane).
-
Q2: What analytical techniques should I use to assess the purity of my crude product?
A2: A multi-faceted analytical approach is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this analysis.[4][5][6] It will separate volatile components and provide their mass spectra, allowing for the identification of starting materials, the ketone intermediate, and the final product. It is also excellent for quantifying the relative percentages of each component.[4][7]
-
¹H NMR Spectroscopy: Provides structural information. Key diagnostic signals include the absence of the ester's methoxy singlet (~3.7 ppm) and the ketone's acetyl methyl singlet (~2.1 ppm). The appearance of a singlet for the hydroxyl proton (variable shift) and the characteristic methylene and methyl signals of the ethyl group attached to a quaternary carbon are indicative of the product.
-
Thin Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components. The tertiary alcohol product will be more polar (lower Rf) than the starting ester and the intermediate ketone.
Key Physical Properties for Purification Strategy
A successful purification, particularly by distillation, relies on understanding the boiling points of the components in your mixture.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Inclusion |
| This compound | C₇H₁₄O | 114.19 | ~165-175 (est.) | Target Product . Boiling point is estimated based on similar structures like (1-Methylcyclobutyl)methanol and the effect of an additional ethyl group. |
| 1-Cyclobutylethanone | C₆H₁₀O | 98.14 | 137–138[8] | Key Impurity (Ketone intermediate). Close boiling point necessitates efficient fractional distillation. |
| Methyl Cyclobutanecarboxylate | C₆H₁₀O₂ | 114.14 | ~145-147 | Key Impurity (Starting Material). |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | Common Grignard reaction solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Common Grignard reaction solvent. |
| Ethanol | C₂H₆O | 46.07 | 78.5[9] | Potential byproduct from quenching with protic sources. |
| Water | H₂O | 18.02 | 100 | Common impurity from workup; can form azeotropes.[10] |
Section 2: Troubleshooting Purification by Distillation
Distillation is often the primary method for purifying this compound. Due to its relatively high boiling point, vacuum distillation is strongly recommended to prevent thermal decomposition.
Q3: I'm trying to distill my product, but I'm getting poor separation from an impurity. My GC-MS shows a peak with a similar retention time. What's happening?
A3: This is a classic sign of a close-boiling impurity, which in this case is almost certainly the intermediate, 1-cyclobutylethanone . With a boiling point difference of likely less than 30-40°C, a simple distillation will not suffice.
Causality: Simple distillation is effective only when boiling point differences are large (>70 °C).[11] For closer boiling points, the vapor pressure of the lower-boiling component is not sufficiently higher than that of the higher-boiling component to achieve a clean separation in a single vaporization-condensation cycle.
Solution: Fractional Vacuum Distillation
You must use a fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[11][12][13] This creates a temperature gradient up the column, allowing for multiple condensation-vaporization cycles that enrich the vapor with the more volatile component (the ketone).[11]
-
Recommendation: Use a 20-30 cm Vigreux column under reduced pressure.
-
Pro-Tip: Insulate the column with glass wool or aluminum foil to maintain the temperature gradient. A stable and slow distillation rate is crucial for good separation.
Q4: My distillation is "bumping" violently, even with a stir bar. How can I fix this?
A4: Bumping occurs when the liquid superheats and then boils in a sudden burst. While stir bars are effective, they can be less so with viscous liquids or under vacuum.
Solution:
-
Use Boiling Chips: Add fresh, porous boiling chips to the distillation flask before heating. Never add boiling chips to a hot liquid , as this can cause violent boiling over. Note that boiling chips can become ineffective under high vacuum.[10]
-
Introduce a Fine Stream of Air or Nitrogen: If using a vacuum setup, a very fine capillary (an ebulliator) can be inserted to introduce a tiny stream of bubbles, which act as nucleation points for smooth boiling.
Q5: My distilled product is cloudy. What is the cause and how do I remove it?
A5: Cloudiness in the final product is almost always due to water . This can happen if the crude product was not sufficiently dried before distillation or if an azeotrope formed.[10]
Solution:
-
Pre-distillation Drying: Before distilling, thoroughly dry the crude organic extract with an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and remove the solvent. For this alcohol, MgSO₄ is preferable as it is faster and more efficient than Na₂SO₄.
-
Post-distillation Removal: If the distillate is already collected and cloudy, you can re-dissolve it in a non-polar solvent (like diethyl ether), dry the solution with MgSO₄, filter, and re-concentrate on a rotary evaporator.
Workflow Diagram: Distillation Troubleshooting
Caption: Troubleshooting workflow for distillation purification.
Section 3: Troubleshooting Purification by Flash Column Chromatography
If distillation fails to provide the desired purity, or if non-volatile impurities are present, flash column chromatography is the next logical step.
Q6: I can't get good separation between my product and an impurity on my silica gel column. The spots are too close on the TLC plate.
A6: This is a common challenge, especially when separating molecules with similar polarities, like a tertiary alcohol and the corresponding ketone. The key is to optimize the mobile phase (eluent).
Causality: Separation on silica gel (a polar stationary phase) is based on the polarity of the compounds. More polar compounds interact more strongly with the silica and elute later. If the eluent is too polar, it will compete too strongly for the silica surface, causing all compounds to elute quickly with poor separation. If it's not polar enough, everything will remain at the baseline.
Solution: Solvent System Optimization
-
Systematic TLC Analysis: Test a range of solvent systems. For this separation, a hexane/ethyl acetate system is a good starting point.[14] Test ratios like 9:1, 5:1, and 3:1 (hexane:ethyl acetate). The ideal system should give your product an Rf value of approximately 0.25-0.35.[14]
-
Try a Different Solvent System: If hexane/ethyl acetate fails, consider a dichloromethane/methanol system. A small amount of methanol (0.5-2%) can significantly increase polarity and may alter the selectivity of the separation.
-
Consider a Different Stationary Phase: If silica gel fails, consider using neutral alumina.[15] Alumina has different selectivity compared to silica and can sometimes resolve difficult separations.
Q7: My product seems to be "streaking" down the column and my yield is low. What could be the cause?
A7: Streaking on a column, often seen as tailing bands, can be caused by several factors:
-
Column Overloading: You have loaded too much crude material onto the column. For flash chromatography, a general rule is a mass ratio of at least 30:1 (silica:crude material).
-
Poor Solubility: The compound may be poorly soluble in the eluent, causing it to crash out of solution at the top of the column and then slowly re-dissolve as the column runs.
-
Compound Degradation: Alcohols can sometimes be sensitive to the acidic nature of standard silica gel.[15]
Solution:
-
Reduce the Load: Use more silica gel relative to your crude product.
-
Dry Loading: If solubility is an issue, use the "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
-
Deactivate the Silica: If you suspect degradation, you can use silica gel that has been treated with a base (e.g., by pre-rinsing the column with your eluent containing 1% triethylamine).
Experimental Protocol: Flash Column Chromatography
This protocol is a validated starting point for the purification of ~1g of crude this compound.
-
Preparation:
-
Select a glass column (e.g., 40 mm diameter).
-
Prepare the eluent: Start with a 9:1 Hexane:Ethyl Acetate mixture.
-
Slurry pack the column with silica gel (approx. 40g) in the eluent. Ensure there are no air bubbles.
-
-
Sample Loading:
-
Dissolve ~1g of crude material in a minimal amount of dichloromethane (~2-3 mL).
-
Carefully pipette the solution onto the top of the silica bed.
-
Allow the sample to absorb onto the silica.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.[14]
-
Collect fractions (e.g., 20 mL per tube).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Section 4: Final Purity Confirmation
Q8: I have purified my product. How can I be certain of its final purity?
A8: Final purity confirmation should ideally use a quantitative method.
-
Quantitative GC (qGC): Run a GC analysis of your final product. A purity of >98% is generally considered good for most research applications. The absence of peaks corresponding to starting materials and the ketone intermediate is critical.
-
¹H NMR and ¹³C NMR: A clean NMR spectrum, free of impurity peaks and with correct integration, provides strong evidence of purity and confirms the structure of this compound.
-
Elemental Analysis (CHN): For a final, definitive confirmation of elemental composition, CHN analysis can be performed. The experimental values should be within ±0.4% of the theoretical values for C₇H₁₄O.
Process Flow Diagram: Overall Purification Strategy
Caption: Recommended workflow for purifying this compound.
References
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Determination of alcohol content with GC-MS Methods [Table]. Retrieved from ResearchGate. [Link]
-
Nedstar. (2025, November 25). The art of alcohol distillation. [Link]
-
Wikipedia. (n.d.). Fractional distillation. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
-
Chemistry Steps. (2022, October 16). Grignard Reagent with Esters - a Practice Example [Video]. YouTube. [Link]
-
Restek. (2025, November 18). Alcoholic Beverage Analysis by GC. [Link]
-
BevZero. (2024, October 8). Vacuum Distillation: Gentle And Efficient Dealcoholization. [Link]
-
Chemistry Stack Exchange. (2025, June 4). Purifying Fluorinated Alcohol via flash Chromatography. [Link]
-
Agilent. (2018, December 7). Analysis of Distilled Spirits Using an Agilent 8890 Gas Chromatograph System. [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Khan Academy. (n.d.). Simple and fractional distillations [Video]. [Link]
-
PubMed Central. (n.d.). Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. [Link]
-
Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclobutyl- (CAS 3019-25-8). [Link]
-
National Center for Biotechnology Information. (n.d.). (1-Methylcyclobutyl)methanol. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl Alcohol. NIST WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol. NIST WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). Methanol. PubChem. [Link]
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Optimizing reaction conditions for the synthesis of (1-Ethylcyclobutyl)methanol
Welcome to the technical support center for the synthesis of (1-Ethylcyclobutyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Here, we delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, can be approached through two primary and robust synthetic routes. The selection of a particular pathway often depends on the availability of starting materials, scalability, and the specific purity requirements of the final product.
This guide will explore both the reduction of a 1-ethylcyclobutanecarboxylic acid derivative and the Grignard reaction involving ethylmagnesium bromide and cyclobutanecarbaldehyde. We will dissect common experimental challenges and provide actionable solutions to streamline your synthetic efforts.
Synthetic Route 1: Reduction of 1-Ethylcyclobutanecarboxylic Acid or its Ester
This pathway involves the preparation of a C1-ethylated cyclobutane core followed by reduction of the carboxylic acid or ester functionality to the desired primary alcohol. This route offers good control over the final product structure.
Workflow for Synthetic Route 1
Caption: Workflow for the synthesis of this compound via the reduction route.
Frequently Asked Questions & Troubleshooting for Route 1
Q1: I am having trouble with the first step, the synthesis of the cyclobutanecarboxylic acid precursor. What are the common methods?
A1: Cyclobutanecarboxylic acid is typically prepared via the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[1][2] The dicarboxylic acid itself can be synthesized from the condensation of diethyl malonate with 1,3-dibromopropane.[1] A detailed and reliable procedure for this multi-step synthesis can be found in Organic Syntheses.[1]
Q2: My alkylation of ethyl cyclobutanecarboxylate to introduce the ethyl group is giving low yields. How can I optimize this step?
A2: The α-alkylation of esters requires a strong, non-nucleophilic base to completely form the enolate.[3] Lithium diisopropylamide (LDA) is the base of choice for this transformation.[3][4]
Troubleshooting Low Alkylation Yield:
| Potential Issue | Explanation | Recommended Solution |
| Incomplete Enolate Formation | Using a weaker base like sodium ethoxide can lead to an equilibrium with the starting ester, resulting in side reactions such as self-condensation. | Use a strong, sterically hindered base like LDA in an anhydrous aprotic solvent such as THF at low temperatures (e.g., -78 °C) to ensure complete and irreversible enolate formation.[3][5] |
| Dialkylation | The mono-alkylated product can undergo a second alkylation, leading to impurities. | Use a slight excess of the ester relative to the base and alkylating agent. Add the alkylating agent (ethyl iodide or bromide) slowly at low temperature. |
| Proton Exchange | Trace amounts of water or other protic impurities in the reaction will quench the enolate. | Ensure all glassware is flame-dried or oven-dried, and solvents are rigorously dried before use. |
A typical protocol involves the slow addition of the ester to a solution of freshly prepared LDA in THF at -78 °C, followed by the addition of ethyl iodide.
Q3: The reduction of ethyl 1-ethylcyclobutanecarboxylate with Lithium Aluminum Hydride (LiAlH₄) is not going to completion or is giving side products. What should I look out for?
A3: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[2][6][7] However, its high reactivity necessitates careful handling and specific reaction conditions.
Troubleshooting the LiAlH₄ Reduction:
| Potential Issue | Explanation | Recommended Solution |
| Incomplete Reaction | The LiAlH₄ may have degraded due to exposure to moisture. Steric hindrance from the cyclobutyl group could also slow the reaction. | Use a fresh, unopened bottle of LiAlH₄ or titrate to determine its activity. Ensure an excess of LiAlH₄ is used (typically 1.5-2 equivalents). The reaction may require prolonged stirring or gentle reflux in an anhydrous ether or THF to go to completion. |
| Formation of Gels During Workup | Aluminum salts formed during the workup can create gelatinous precipitates that are difficult to filter and can trap the product, leading to low isolated yields. | A Fieser workup is recommended. This involves the sequential and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water, which results in a granular precipitate that is easily filtered. |
| Reaction with Solvent | LiAlH₄ reacts violently with protic solvents.[2] | The reaction must be carried out in a dry, aprotic solvent like diethyl ether or THF under an inert atmosphere (nitrogen or argon). |
Experimental Protocol: LiAlH₄ Reduction of an Ester
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the ester (1.0 eq.) in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench by the dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% NaOH (x mL), and finally water (3x mL).
-
Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate and wash thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
Synthetic Route 2: Grignard Reaction with Cyclobutanecarbaldehyde
This approach builds the carbon skeleton by reacting a Grignard reagent, ethylmagnesium bromide, with cyclobutanecarbaldehyde. This is a classic and efficient method for forming carbon-carbon bonds and generating a secondary alcohol, which in this case is the desired primary alcohol due to the structure of the aldehyde.
Workflow for Synthetic Route 2
Caption: Workflow for the synthesis of this compound via the Grignard route.
Frequently Asked Questions & Troubleshooting for Route 2
Q1: I'm having difficulty initiating the Grignard reagent formation. What are some common troubleshooting techniques?
A1: The initiation of a Grignard reaction is notoriously sensitive and is often the most challenging step. The primary obstacle is the passivating layer of magnesium oxide on the surface of the magnesium turnings.
Troubleshooting Grignard Initiation:
| Potential Issue | Explanation | Recommended Solution |
| Inactive Magnesium Surface | A layer of magnesium oxide prevents the reaction with the alkyl halide. | Activation of Magnesium: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. A small crystal of iodine can be added; the disappearance of the purple color indicates the reaction has started. A few drops of 1,2-dibromoethane can also be used as an initiator.[8] |
| Presence of Moisture | Grignard reagents are highly basic and react readily with water, which will prevent their formation.[9] | All glassware must be rigorously flame-dried under vacuum or oven-dried. Solvents (typically diethyl ether or THF) must be anhydrous. The reaction must be conducted under a dry, inert atmosphere (nitrogen or argon).[8] |
| Poor Quality Alkyl Halide | Impurities in the ethyl bromide can inhibit the reaction. | Use freshly distilled ethyl bromide. |
Q2: My Grignard reaction with cyclobutanecarbaldehyde is giving a low yield of the desired alcohol. What are the likely side reactions?
A2: Low yields in Grignard additions to aldehydes can be attributed to several competing side reactions.
Troubleshooting Low Grignard Reaction Yields:
| Side Reaction | Explanation | Recommended Solution |
| Enolization of the Aldehyde | If the aldehyde has α-hydrogens, the Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate. This is more prevalent with sterically hindered aldehydes and bulky Grignard reagents. | Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. |
| Wurtz Coupling | The Grignard reagent can react with unreacted ethyl bromide to form butane (R-R).[9] | Ensure the slow addition of ethyl bromide during the Grignard reagent formation to maintain a low concentration of the alkyl halide. |
| Reduction of the Aldehyde | If the Grignard reagent has β-hydrogens (which ethylmagnesium bromide does), it can reduce the aldehyde to cyclobutanemethanol via a hydride transfer. | Running the reaction at lower temperatures can help to minimize this side reaction.[9] |
Q3: What is the best workup procedure for a Grignard reaction to avoid decomposition of the product?
A3: The workup of a Grignard reaction neutralizes the magnesium alkoxide intermediate to yield the alcohol. Using a strong acid like HCl can sometimes lead to acid-catalyzed dehydration of the alcohol, especially with tertiary alcohols.[10] For primary alcohols like this compound, this is less of a concern, but a milder workup is still good practice.
A saturated aqueous solution of ammonium chloride (NH₄Cl) is often the preferred quenching agent.[10][11][12] It is acidic enough to protonate the alkoxide but not so acidic as to cause significant side reactions.[10][11] The workup also helps to dissolve the magnesium salts into the aqueous layer, facilitating purification.[10]
Experimental Protocol: Grignard Reaction and Workup
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare the ethylmagnesium bromide reagent from magnesium turnings (1.2 eq.) and ethyl bromide (1.1 eq.) in anhydrous diethyl ether.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclobutanecarbaldehyde (1.0 eq.) in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Summary of Optimized Conditions
| Parameter | Route 1: Reduction | Route 2: Grignard Reaction |
| Key Reagents | Ethyl 1-ethylcyclobutanecarboxylate, LiAlH₄ | Ethylmagnesium bromide, Cyclobutanecarbaldehyde |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
| Workup | Fieser workup (H₂O, NaOH, H₂O) | Saturated aqueous NH₄Cl |
| Key Advantages | Good for large-scale synthesis if the precursor is readily available. | Efficient C-C bond formation. |
| Potential Challenges | Handling of pyrophoric LiAlH₄, potential for gelatinous workup. | Initiation of Grignard reagent, moisture sensitivity, potential side reactions. |
References
-
Organic Syntheses, Coll. Vol. 3, p.733 (1955); Vol. 23, p.16 (1943). [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.8: Alkylation of Enolate Ions. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, April 3). Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications. [Link]
-
Chemistry Stack Exchange. (2019, January 18). What is the role of ammonium chloride in the workup of a Grignard reaction?[Link]
-
Organic Syntheses Procedure. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]
-
Oreate AI Blog. (2025, December 30). The Role of LiAlH4 in Transforming Esters: A Closer Look. [Link]
-
YouTube. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). α-Alkylation of the Diels–Alder cycloadducts of the thioaldehyde, ethyl thioxoacetate. [Link]
-
Reddit. (2021, August 22). Can I add ammonium chloride instead of HCl in the last step?[Link]
-
Brainly. (2023, February 24). [FREE] Why do we use an ammonium chloride solution rather than only water in the work-up of the Grignard. [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. (Note: This is a general authoritative reference for the reactions discussed and is not linked to a specific URL).
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- 12. brainly.com [brainly.com]
Preventing ring-opening side reactions of (1-Ethylcyclobutyl)methanol
Welcome to the technical support center for (1-Ethylcyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical reactivity of this substrate and troubleshoot common experimental challenges. The inherent ring strain of the cyclobutane moiety, combined with the tertiary alcohol, presents specific hurdles, primarily carbocation-driven rearrangements. This guide provides in-depth, field-proven insights and protocols to help you achieve your desired synthetic outcomes while minimizing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a reaction on a molecule containing a this compound group under acidic conditions and I'm seeing a complex mixture of unexpected products. What is happening?
A1: You are likely observing ring-opening and ring-expansion side reactions. The core of the issue lies in the formation of a carbocation intermediate under acidic conditions. The tertiary alcohol of this compound is readily protonated by acid, which then departs as a water molecule, leaving behind a tertiary carbocation. This carbocation is highly susceptible to rearrangement to alleviate the inherent ring strain of the four-membered cyclobutane ring. This process is a classic example of a Wagner-Meerwein rearrangement.[1][2]
The primary carbocation can undergo two main rearrangement pathways:
-
Ring Expansion: The carbocation can rearrange to a more stable cyclopentyl carbocation. This is often the major rearrangement pathway as it relieves significant ring strain.[1][3][4]
-
Ring Opening: The cyclobutane ring can cleave to form an acyclic carbocation.
These rearranged carbocations can then be trapped by nucleophiles or undergo elimination to form a variety of undesired olefinic byproducts, leading to the complex product mixture you are observing.
DOT script for the acid-catalyzed rearrangement of this compound:
Q2: How can I perform a dehydration reaction on this compound to form the corresponding alkene without these rearrangements?
A2: The key is to avoid the formation of a carbocation intermediate. This can be achieved by using reaction conditions that favor an E2 (bimolecular elimination) mechanism instead of an E1 mechanism. For tertiary alcohols like this compound, two highly effective methods are the use of phosphorus oxychloride (POCl₃) in pyridine or the Burgess reagent.[5][6][7][8]
Recommended Method: Dehydration using POCl₃ and Pyridine
This is a classic and reliable method for the dehydration of tertiary alcohols without rearrangement. The alcohol reacts with POCl₃ to form a chlorophosphate ester, which is a good leaving group. The pyridine acts as both a base to deprotonate a beta-hydrogen and a solvent, facilitating the E2 elimination.[6][7]
Alternative Method: Dehydration using the Burgess Reagent
The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is another mild and selective reagent for the dehydration of secondary and tertiary alcohols.[5] It proceeds through a concerted syn-elimination mechanism, which also avoids a carbocation intermediate.[5][9]
DOT script for the E2 dehydration of this compound:
Q3: I need to perform other transformations on my molecule, and the this compound moiety needs to remain intact. What is the best strategy?
A3: In this scenario, the most robust strategy is to protect the hydroxyl group. A protecting group masks the reactivity of the alcohol, allowing you to perform reactions on other parts of your molecule under a wide range of conditions (acidic, basic, oxidative, reductive). The protecting group can then be selectively removed in a later step to regenerate the alcohol.
For a tertiary alcohol like this compound, silyl ethers are an excellent choice due to their stability and orthogonal deprotection conditions.
| Protecting Group | Protection Reagents | Stability | Deprotection Reagents |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole, DMF | Stable to mild acids, bases, many oxidizing and reducing agents. | TBAF in THF; HF-Pyridine |
| TIPS (Triisopropylsilyl) | TIPS-Cl, Imidazole, DMF | More sterically hindered and more stable to acid than TBDMS. | TBAF in THF; HF-Pyridine |
| Bn (Benzyl) | BnBr, NaH, THF | Stable to most acidic and basic conditions, silyl deprotection. | H₂, Pd/C (Hydrogenolysis) |
DOT script for the workflow decision:
Troubleshooting Guides
Problem: My dehydration with POCl₃ and pyridine is sluggish or incomplete.
| Possible Cause | Solution |
| Pyridine is not sufficiently dry. | Pyridine is hygroscopic. Use a freshly opened bottle or dry it over KOH pellets followed by distillation. Water can quench the POCl₃ and interfere with the reaction. |
| Low reaction temperature. | While the reaction is often run at 0 °C to room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for sterically hindered alcohols. Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Insufficient POCl₃. | Use a slight excess of POCl₃ (1.2-1.5 equivalents) to ensure complete conversion of the alcohol to the chlorophosphate ester. |
| Steric hindrance. | The bulky nature of the substrate may slow down the reaction. Increase the reaction time and monitor by TLC. |
Problem: I am still observing some rearranged products even with POCl₃/pyridine.
| Possible Cause | Solution |
| Trace amounts of acid. | Ensure all glassware is thoroughly dried and free of any acidic residue. While unlikely to be the primary cause, trace acidity could promote minor E1 pathways. |
| Reaction temperature is too high. | Excessive heat can sometimes lead to side reactions. Try running the reaction at a lower temperature for a longer period. |
| Incorrect product identification. | Confirm the identity of the byproducts by NMR and/or GC-MS. It's possible that you are observing geometric isomers of the desired alkene rather than rearranged products. For example, both endocyclic and exocyclic alkenes may form. The more substituted (endocyclic) alkene is generally the thermodynamically favored product (Zaitsev's rule).[10] |
Experimental Protocols
Protocol 1: Dehydration of this compound using POCl₃ and Pyridine (E2-selective)
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous pyridine (5-10 eq, can be used as solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2-1.5 eq) dropwise to the stirred solution. The addition is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (40 °C) can be applied.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
References
-
Baumann, A. N., Schüppel, F., Eisold, M., Kreppel, A., de Vivie-Riedle, R., & Didier, D. (2018). Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights. The Journal of Organic Chemistry, 83(9), 4905–4921. [Link]
-
Chemistry Stack Exchange. (2015). Dehydration of methylcyclobutanol. [Link]
-
Chemistry Stack Exchange. (2015). Ring expansion from a given cyclic carbocation. [Link]
-
Wikipedia. (n.d.). Burgess reagent. [Link]
-
LibreTexts Chemistry. (2020). Dehydration Reactions of Alcohols. [Link]
-
ResearchGate. (2020). Energy‐Saving Dehydration of Primary Alcohol Under the Formation of Alkenes via a Bifunctional Clay Catalyst. [Link]
-
Filo. (2025). Identify the major product (A) formed when the given cyclobutanol derivative is treated with acid and heat. [Link]
-
Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. [Link]
-
Chemistry Stack Exchange. (2016). Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane. [Link]
-
ResearchGate. (2019). Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions. [Link]
-
PubMed. (2008). Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. [Link]
-
Pure. (n.d.). Dehydration reactions in polyfunctional natural products. [Link]
-
ACS Earth and Space Chemistry. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. [Link]
-
LibreTexts Chemistry. (2020). Stereochemistry of the E2 Reaction. [Link]
-
Chemistry Steps. (n.d.). Ring Expansion Rearrangements. [Link]
-
Studocu. (n.d.). Experiment 5: Alcohol Dehydration of Menthol. [Link]
-
BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Stereochemistry of 1,2-elimination reactions at the E2–E1cB interface—tert-butyl 3-tosyloxybutanoate and its thioester. [Link]
-
Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. [Link]
-
Wikipedia. (n.d.). Ring expansion and contraction. [Link]
-
Khan Academy. (n.d.). E2 elimination: Stereoselectivity. [Link]
-
YouTube. (2020). Alcohol Dehydration Part 1: Overview and Mechanisms. [Link]
-
Chemistry Stack Exchange. (2021). Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol?. [Link]
-
Journal of the Indian Institute of Science. (n.d.). Burgess reagent in organic synthesis. [Link]
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Technical Support Center: Scaling Up (1-Ethylcyclobutyl)methanol Production
Welcome to the technical support center for the synthesis and scale-up of (1-Ethylcyclobutyl)methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning this process from the lab bench to larger-scale production. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs) - Synthesis & Reaction Control
The synthesis of this compound is most commonly achieved via a Grignard reaction, a powerful but notoriously sensitive method for carbon-carbon bond formation.[1][2][3] Success at scale hinges on meticulous control over the reaction environment and reagents. The typical route involves the reaction of a cyclobutanecarboxylic acid ester (e.g., ethyl cyclobutanecarboxylate) with two equivalents of an ethyl Grignard reagent (e.g., ethylmagnesium bromide).[1][3]
Q1: My Grignard reaction to form the ethylmagnesium bromide (EtMgBr) reagent fails to initiate. What are the common causes and solutions?
A1: This is a classic Grignard problem. Initiation failure is almost always due to the passivation of the magnesium metal surface by a layer of magnesium oxide or the presence of moisture.[4]
-
Causality: Grignard reagent formation is a heterogeneous reaction occurring on the surface of the magnesium.[5] An inert oxide layer prevents the ethyl bromide from reaching the reactive metal. Furthermore, Grignard reagents are potent bases and will be instantly quenched by even trace amounts of water, producing ethane and magnesium salts.
-
Troubleshooting & Validation:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a dry, inert atmosphere (Nitrogen or Argon).[4][6] Solvents like Tetrahydrofuran (THF) or diethyl ether must be anhydrous grade and stored over molecular sieves.[6] You can validate solvent dryness by adding a small piece of sodium to an aliquot; bubbling indicates the presence of water.[6]
-
Activate the Magnesium: The physical and chemical state of the magnesium is critical.
-
Mechanical Activation: In a dry, inerted flask, stir the magnesium turnings vigorously with a large stir bar overnight. This abrasion helps break up the oxide layer.[6]
-
Chemical Activation: Add a small crystal of iodine (I₂), which will etch the magnesium surface. The disappearance of the brown iodine color is a visual cue of activation.[6] Alternatively, 1,2-Dibromoethane is highly effective; it reacts to form ethene and MgBr₂, exposing a fresh, reactive surface.[6]
-
-
Initiation Protocol: Add a small portion (5-10%) of your ethyl bromide to the activated magnesium in a minimal amount of solvent. A gentle exotherm and bubbling are signs of successful initiation.[7] In-situ monitoring with FTIR can definitively confirm initiation by showing the consumption of the ethyl bromide.[7]
-
Q2: I'm observing a significant amount of a high-boiling side product, likely a dimer. How can I minimize this?
A2: The high-boiling side product is likely butane, formed from the Wurtz-type coupling of your Grignard reagent with unreacted ethyl bromide.
-
Causality: This side reaction is favored under conditions of high local concentration of the alkyl halide and elevated temperatures.[4] If the ethyl bromide is added faster than it can react with the magnesium surface, it builds up in solution and is more likely to react with the already-formed EtMgBr.
-
Minimization Strategy:
-
Controlled Addition: Once the reaction is initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady, controllable reflux.[8] On a larger scale, this means using a calibrated addition pump. The goal is to keep the concentration of unreacted ethyl bromide low at all times.
-
Temperature Management: Maintain a gentle reflux. Overheating can accelerate the coupling reaction. Ensure your reactor's cooling system is sufficient to dissipate the heat generated.[9]
-
Q3: My yield is low after reacting the Grignard reagent with the cyclobutanecarboxylate ester. What are the likely culprits?
A3: Low yield in the second stage points to several potential issues, assuming the Grignard reagent itself was formed successfully.
-
Causality & Solutions:
-
Incorrect Stoichiometry: The reaction of an ester with a Grignard reagent consumes two equivalents of the Grignard to produce a tertiary alcohol.[3] The first equivalent adds to the carbonyl to form a ketone intermediate, which is then immediately consumed by a second equivalent. Ensure you are using at least 2.1-2.2 equivalents of EtMgBr to account for any minor losses.
-
Enolization of the Ester: If the ester has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the ester to form an enolate. This consumes the Grignard reagent without leading to the desired product. To mitigate this, perform the addition at a low temperature (e.g., 0°C or below) to favor nucleophilic addition over deprotonation.
-
Reagent Degradation: If the prepared Grignard reagent sits for too long or if the reaction system has a slight leak, it can degrade. It is best practice to use the Grignard reagent immediately after its preparation.
-
Section 2: Scale-Up & Process Safety FAQs
Scaling a Grignard reaction is a significant challenge due to its high exothermicity and the safety hazards involved.[5][7] A thermal runaway can lead to over-pressurization and reactor failure.[10]
Q4: How do I manage the powerful exotherm of the Grignard reaction during scale-up?
A4: Heat management is the single most critical factor for safely scaling this chemistry.[9] The challenge arises because as you increase the reactor volume, the surface area available for cooling does not increase proportionally.[8]
-
Causality: Both the formation of the Grignard reagent and its subsequent reaction with the ester are highly exothermic.[11] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise uncontrollably, accelerating the reaction rate further and creating a dangerous feedback loop known as a thermal runaway.[10]
-
Control Strategies:
-
Reactor & Cooling System: Ensure your reactor has a high-performance cooling jacket and/or internal cooling coils.[9] The cooling system must be rated to handle the maximum potential heat output of the reaction.
-
Semi-Batch Operation: The safest way to run this reaction at scale is in a "semi-batch" mode.[8] This involves charging the magnesium and a portion of the solvent to the reactor, and then adding the ethyl bromide (for reagent formation) or the ester (for the main reaction) slowly and controllably over several hours.[12]
-
Monitor the ΔT (Delta-T): Continuously monitor the temperature difference between the reaction mass (internal temperature) and the cooling jacket fluid. A sudden increase in ΔT indicates a rapid increase in the reaction rate. An automated control system can be programmed to stop the reagent addition if the ΔT exceeds a predefined safety limit.[9]
-
Consider Flow Chemistry: For very large scales, transitioning to a continuous flow process can offer superior heat transfer and safety. The small reaction volume at any given moment drastically reduces the risk of a thermal runaway.[5][12]
-
Q5: What are the best practices for the work-up and quenching of a large-scale Grignard reaction?
A5: Quenching a large volume of reactive Grignard reagent can be extremely hazardous if not done correctly.
-
Causality: The quench involves reacting the magnesium alkoxide intermediate with a proton source, typically an aqueous acid solution, to yield the final alcohol product. This is a vigorous, exothermic acid-base reaction. Adding water or acid too quickly can cause violent boiling and splashing of the flammable solvent.
-
Safe Quenching Protocol:
-
Reverse Addition: The safest method is a "reverse quench." Cool the completed reaction mixture in the reactor. In a separate, appropriately sized vessel, prepare a cooled solution of aqueous acid (e.g., 10% HCl or saturated ammonium chloride). Slowly transfer the reaction mixture from the reactor into the stirred, cooled acid solution. This ensures the Grignard reagent is always the limiting reagent during the quench, preventing a large, uncontrolled exotherm.
-
Temperature Control: Use an ice bath or reactor cooling to maintain the temperature of the quenching vessel below 20-25°C throughout the addition.
-
Avoid Emulsions: After the quench, you will have an organic layer and an aqueous layer containing magnesium salts. These salts can sometimes form persistent emulsions, making separation difficult. Washing the combined organic layers with brine (saturated NaCl solution) can help break these emulsions.[11]
-
Section 3: Purification Troubleshooting
Q6: I'm struggling to purify the final this compound product. What are the key challenges and solutions?
A6: As a tertiary alcohol, this compound presents unique purification challenges.
-
Causality & Solutions:
-
Dehydration: Tertiary alcohols are susceptible to acid-catalyzed dehydration, especially at elevated temperatures, which can occur during distillation.[13] This E1 elimination reaction would produce alkene impurities.
-
Solution: Use vacuum distillation to lower the boiling point and reduce the thermal stress on the molecule.[14] Before distillation, ensure the crude product is neutralized by washing with a weak base (e.g., sodium bicarbonate solution) to remove any residual acid from the work-up.
-
-
Close-Boiling Impurities: Unreacted starting ester or side products may have boiling points close to the product.
-
Solution: A fractional distillation column with sufficient theoretical plates is essential. If distillation is insufficient, column chromatography on silica gel can be used, although this is less practical for very large scales.
-
-
Water Removal: The product may contain residual water.
-
Solution: Before distillation, thoroughly dry the organic solution with a drying agent like anhydrous magnesium sulfate or sodium sulfate.[11]
-
-
Experimental Protocols & Data
Protocol: Lab-Scale Synthesis of this compound
Safety: This procedure involves highly flammable solvents and moisture-sensitive reagents. Conduct all steps under an inert atmosphere (N₂ or Ar) in a fume hood. Wear appropriate PPE.[11]
-
Grignard Reagent Preparation:
-
Set up a flame-dried 500 mL three-neck flask with a condenser, magnetic stirrer, and an addition funnel.
-
Add magnesium turnings (5.8 g, 0.24 mol) and a small iodine crystal to the flask.
-
In the addition funnel, place a solution of ethyl bromide (26.2 g, 0.24 mol) in 100 mL of anhydrous THF.
-
Add ~10 mL of the ethyl bromide solution to the magnesium. Wait for initiation (slight warming, color change).
-
Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir for an additional 30 minutes.
-
-
Reaction with Ester:
-
Cool the freshly prepared Grignard solution to 0°C in an ice bath.
-
Prepare a solution of ethyl cyclobutanecarboxylate (12.8 g, 0.10 mol) in 50 mL of anhydrous THF.
-
Add the ester solution dropwise to the cold Grignard reagent, maintaining the internal temperature below 10°C.[11]
-
After addition, remove the ice bath and stir at room temperature for 1 hour.[11]
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold saturated ammonium chloride solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation.
-
Table 1: Scale-Up Parameter Comparison (Illustrative)
| Parameter | Lab Scale (100 mmol) | Pilot Scale (10 mol) | Key Consideration for Scale-Up |
| Ester Volume | ~13 mL | ~1.3 L | Volumetric increase is straightforward. |
| Mg Mass | ~6 g | ~600 g | Ensure high surface area magnesium is used. |
| Solvent Volume | ~200 mL | ~20 L | Heat capacity of solvent helps buffer exotherm. |
| Addition Time | 15-30 minutes | 2-4 hours | Critical. Must be extended to match heat removal capacity.[8][10] |
| Heat Transfer Area | ~75 cm² (Flask) | ~3000 cm² (Reactor) | Area/Volume ratio decreases, making cooling less efficient.[8] |
| Cooling Method | Ice Bath | Jacketed Reactor with Chiller | Active, high-capacity cooling is non-negotiable.[9] |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Efficient mixing is vital to prevent hot spots and ensure homogeneity.[9] |
Visualizations
Synthesis Workflow
Caption: Decision tree for troubleshooting low product yield.
References
-
The Grignard Reaction – Unraveling a Chemical Puzzle . ACS Publications. [Link]
-
Grignard Formation - Troubleshooting and Perfecting . Reddit r/Chempros. [Link]
-
Grignard Reaction Scale-up – 4 Steps to Control Development . METTLER TOLEDO. [Link]
-
How to purify tertiary alcohol? . ResearchGate. [Link]
-
Handling Reaction Exotherms – A Continuous Approach . Chemical Industry Journal. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes . ACS Publications. [Link]
-
Practical Challenges and Solutions to Continuous Grignard Chemistry . AIChE. [Link]
-
Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up . ACS Publications. [Link]
-
Working with Exothermic Reactions during Lab and Scale up . Amar Equipment. [Link]
-
Synthesis Problems Involving Grignard Reagents . Master Organic Chemistry. [Link]
-
Reactions of Grignard Reagents . Master Organic Chemistry. [Link]
-
Elimination Reactions of Alcohols . Master Organic Chemistry. [Link]
-
How To: Purify by Distillation . University of Rochester Department of Chemistry. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow . Patsnap Eureka. [Link]
-
The reaction of ethyl magnesium bromide with water class 11 chemistry CBSE . Vedantu. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. amarequip.com [amarequip.com]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. How To [chem.rochester.edu]
Technical Support Center: NMR Analysis of (1-Ethylcyclobutyl)methanol
Welcome to the technical support guide for the purity assessment of (1-Ethylcyclobutyl)methanol via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, chemists, and quality control professionals who rely on precise structural characterization. Here, we move beyond simple data reporting to provide a deeper understanding of how to interpret spectral data, identify common impurities, and troubleshoot analytical challenges.
Introduction: The Importance of Purity in Drug Development
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even minor impurities can affect reaction yields, introduce unwanted side products, or pose safety risks in the final active pharmaceutical ingredient (API). NMR spectroscopy is an indispensable tool for confirming the structure and assessing the purity of this intermediate. This guide provides a framework for interpreting your NMR data with confidence.
The Signature Spectrum: ¹H and ¹³C NMR of Pure this compound
Before identifying what is wrong with a sample, we must first establish what right looks like. The signals in an NMR spectrum are characterized by their chemical shift (δ, in ppm), integration (the area under the signal), and multiplicity (splitting pattern).
The hydrogens on the carbon bearing the hydroxyl group are deshielded due to the electronegativity of the oxygen atom, causing their signals to appear in the 3.4 to 4.5 δ range in the ¹H NMR spectrum.[1] The carbon atom attached to the -OH group is similarly deshielded and typically absorbs in the 50 to 80 δ range in the ¹³C NMR spectrum.[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Group | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| a | -CH ₂OH | ~3.5 | Singlet (s) | 2H | ~70 |
| b | -OH | ~1.5 - 4.0 | Broad Singlet (br s) | 1H | - |
| c | -C H₂CH₃ | ~1.5 | Quartet (q) | 2H | ~30 |
| d | -CH₂C H₃ | ~0.9 | Triplet (t) | 3H | ~8 |
| e | Cyclobutyl -C H₂ | ~1.8 - 2.0 | Multiplet (m) | 4H | ~30 |
| f | Cyclobutyl -C H₂ | ~1.7 - 1.8 | Multiplet (m) | 2H | ~15 |
| g | Quaternary -C - | - | - | - | ~45 |
Note: These are estimated values. Actual shifts can vary based on concentration, solvent, and temperature.
Frequently Asked Questions (FAQs) & Impurity Identification
This section addresses the most common questions and issues encountered when analyzing samples of this compound.
Q1: My spectrum has extra peaks that don't match the product. I suspect residual solvent. How can I confirm this?
A1: This is the most common source of extraneous peaks. Solvents used during the synthesis or purification (e.g., diethyl ether, THF, ethyl acetate, hexanes, acetone for cleaning glassware) can be retained in the final product. Consult a standard table of NMR solvent impurities.[2]
Table 2: Common Laboratory Solvents and Impurities in CDCl₃
| Compound | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet | 66.0, 15.2 |
| Tetrahydrofuran (THF) | 3.76 (m), 1.85 (m) | Multiplet, Multiplet | 67.6, 25.3 |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet | 171.1, 60.3, 21.0, 14.2 |
| Acetone | 2.17 | Singlet | 206.7, 30.9 |
| Methanol | 3.49 (s), ~1.1 (br s, OH) | Singlet, Broad Singlet | 49.9 |
| Hexane | 1.26 (m), 0.88 (m) | Multiplet, Multiplet | 31.5, 22.6, 14.1 |
| Water | ~1.56 | Broad Singlet | - |
Source: Adapted from Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010).[2]
Q2: I think I see unreacted starting materials from my Grignard synthesis. What would they look like?
A2: The synthetic route determines the potential starting materials to look for. A common synthesis involves the reaction of an ethyl Grignard reagent with a cyclobutanecarboxylate ester (e.g., methyl or ethyl cyclobutanecarboxylate).
-
Unreacted Ester: If methyl cyclobutanecarboxylate was used, look for a sharp singlet around 3.7 ppm corresponding to the methoxy (-OCH₃) group. For ethyl cyclobutanecarboxylate, look for a quartet around 4.1 ppm and a triplet around 1.25 ppm .
-
Ketone Intermediate: Grignard reactions with esters proceed through a ketone intermediate.[3] In this case, 1-(cyclobutyl)propan-1-one could be formed. The protons on the ethyl group adjacent to the carbonyl would be shifted downfield to around 2.5 ppm (quartet) .
Q3: The -OH proton signal is in an unusual position and looks broad. How can I be sure it's the hydroxyl proton?
A3: The chemical shift of a hydroxyl (-OH) proton is highly variable (typically 1-5 ppm for alcohols) and depends on concentration, temperature, and solvent due to hydrogen bonding.[4] Its signal is often broad and may not show coupling to adjacent protons because of rapid chemical exchange with trace amounts of acid or water.[5]
To definitively identify the -OH peak, perform a D₂O shake test .
Protocol: D₂O Shake Experiment
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake it vigorously for 10-20 seconds to mix the layers.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The labile -OH proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR, the -OH signal will disappear or be significantly reduced in intensity, confirming its identity.[6][7]
Q4: I see signals that look like a byproduct. What could have formed during the reaction?
A4: Grignard reactions can generate several byproducts.
-
Wurtz Coupling Product: The ethylmagnesium bromide can couple with the starting ethyl bromide to form n-butane. This is often removed during workup and purification due to its volatility, but if present, it would show signals in the aliphatic region (~1.34 ppm and ~0.9 ppm).
-
Benzene: If bromobenzene was used to initiate the Grignard reagent formation (as is sometimes done), you might see a singlet for benzene at ~7.36 ppm in CDCl₃.
-
Biphenyl: If the Grignard reagent was prepared from bromobenzene, a common byproduct is biphenyl, formed from the coupling of two phenyl radicals.[8] This would result in complex signals in the aromatic region of the spectrum.
Troubleshooting Guide for NMR Data Acquisition
Issue 1: My peaks are broad and the resolution is poor.
-
Causality & Solution:
-
Poor Shimming: The magnetic field is not homogeneous across the sample. Re-shim the spectrometer. Modern spectrometers have automated shimming routines that are usually very effective.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Dilute the sample. A typical concentration for ¹H NMR is 5-10 mg in 0.6-0.7 mL of solvent.
-
Particulate Matter: Undissolved solids in the sample will severely degrade spectral quality. Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening. If you suspect this, try adding a small amount of a chelating agent like EDTA to the sample.
-
Issue 2: The integration of my signals seems incorrect.
-
Causality & Solution:
-
Inadequate Relaxation Delay: For a spectrum to be quantitatively accurate (i.e., for the integration to reflect the true ratio of protons), the nuclei must fully relax back to their equilibrium state between scans. The standard relaxation delay (d1) might be too short, especially for protons with long relaxation times. Increase the relaxation delay (e.g., d1 = 5 times the longest T₁ value). For most small molecules, a d1 of 5-10 seconds is sufficient.
-
Phasing and Baseline Correction: Poor phasing or an uneven baseline will lead to integration errors. Carefully phase the spectrum and apply a baseline correction algorithm before integrating.
-
Issue 3: I have an unknown impurity peak that I cannot identify from tables.
-
Solution: A systematic approach using advanced NMR techniques is required. This workflow can help elucidate the structure of the unknown impurity.
Workflow for Identifying an Unknown Impurity
The following diagram outlines the logical steps to take when faced with an unidentifiable signal in your spectrum.
Caption: Workflow for unknown impurity identification.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps determine the type of carbon atom (CH₃, CH₂, CH, or quaternary C). DEPT-135 is particularly useful as it shows CH and CH₃ signals pointing up, while CH₂ signals point down.[9]
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the fragments identified from COSY.
By following this logical workflow, you can systematically deduce the structure of most unknown impurities encountered in your sample.
References
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
Li, Y., et al. (2022). Influence of Impurities in a Methanol Solvent on the Epoxidation of Propylene with Hydrogen Peroxide over Titanium Silicalite-1. MDPI. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
American Chemical Society Publications. (n.d.). The Grignard Reagents. Organometallics. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, ethanol, simulated). [Link]
-
LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]
-
ResearchGate. (n.d.). ³¹P{¹H} NMR spectrum of the Grignard reaction. [Link]
-
Mestrelab Research. (2009). NMR CASE Troubleshooting Guide. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ResearchGate. (2021). Has anyone used Methanol d-1 as an NMR solvent?. [Link]
-
Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. [Link]
-
National Institutes of Health. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875). [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
Sources
- 1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. NMR Basics for the absolute novice [jeolusa.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. emerypharma.com [emerypharma.com]
Storage and stability issues for (1-Ethylcyclobutyl)methanol
Welcome to the technical support center for (1-Ethylcyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and troubleshooting of this unique specialty alcohol. As a molecule combining a primary alcohol with a strained cyclobutane ring, its handling and stability require careful consideration. This document provides field-proven insights and protocols to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
1. What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is between 15°C and 25°C. Extreme heat can lead to pressure buildup in the container and potentially accelerate degradation, while freezing is generally not recommended for alcohols as it can sometimes affect their composition.[2][3]
2. What type of container should I use for storing this compound?
This compound should be stored in tightly sealed, inert containers. Glass, particularly amber glass to protect from light, is an excellent choice. Certain types of chemically resistant plastics, such as high-density polyethylene (HDPE), may also be suitable, but compatibility should be verified. It is crucial to avoid materials that can be corroded by alcohols.
3. What is the expected shelf life of this compound?
Due to the lack of specific long-term stability studies on this compound, a definitive shelf life cannot be provided. However, based on general knowledge of specialty alcohols, when stored under ideal conditions in an unopened container, it is reasonable to expect a shelf life of at least one to two years. For opened containers, the shelf life is significantly reduced due to potential contamination with atmospheric moisture and oxygen. It is recommended to use the product within a few months of opening and to re-evaluate its purity if it has been stored for an extended period.
4. Is this compound sensitive to air or moisture?
Yes. Like many alcohols, this compound is hygroscopic, meaning it can absorb moisture from the air. Water contamination can affect its physical properties and may influence its reactivity in certain applications. Additionally, prolonged exposure to air (oxygen) can lead to slow oxidation, potentially forming aldehydes or carboxylic acids as impurities. Therefore, it is crucial to keep containers tightly sealed when not in use and to consider purging the headspace with an inert gas like argon or nitrogen for long-term storage of opened bottles.
5. What are the known incompatibilities of this compound?
This compound should be kept away from strong oxidizing agents, acid chlorides, and acid anhydrides, as these can react exothermically with the alcohol functional group. Contact with alkali metals and strong acids should also be avoided.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the use and storage of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected experimental results (e.g., low yield, side products) | Degradation of this compound. | 1. Verify Purity: Perform a purity analysis using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. 2. Check Storage Conditions: Ensure the material has been stored according to the recommended guidelines. 3. Use Fresh Stock: If the material is old or has been stored improperly, consider using a fresh, unopened bottle. |
| Visible changes in the liquid (e.g., discoloration, precipitate) | Contamination or significant degradation. | 1. Do Not Use: Discontinue use of the material immediately. 2. Characterize Impurities: If necessary for investigation, attempt to identify the impurities using analytical techniques like GC-MS. 3. Proper Disposal: Dispose of the material according to your institution's hazardous waste guidelines. |
| Inconsistent analytical results (e.g., shifting retention times in GC) | Water contamination. | 1. Dry the Material: If appropriate for your application, consider drying the alcohol over a suitable drying agent like anhydrous magnesium sulfate or molecular sieves. 2. Use Anhydrous Grade: For sensitive applications, purchase and use an anhydrous grade of the alcohol. |
III. Scientific Integrity & Logic: Understanding Stability
The stability of this compound is influenced by two key structural features: the primary alcohol group and the cyclobutane ring.
A. Reactivity of the Alcohol Group
The primary alcohol is susceptible to oxidation, which can occur slowly in the presence of atmospheric oxygen or more rapidly with oxidizing agents. This can lead to the formation of (1-ethylcyclobutyl)carbaldehyde and subsequently (1-ethylcyclobutyl)carboxylic acid.
B. The Impact of Ring Strain on Stability
The cyclobutane ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal 109.5° of sp³ hybridized carbons.[4][5][6][7][8] This inherent strain makes the ring more susceptible to opening reactions compared to larger, more stable cycloalkanes like cyclohexane.[5][6][9]
Potential Degradation Pathways:
Under thermal or acidic stress, the cyclobutane ring can undergo cleavage. Based on studies of similar cyclobutanol compounds, a plausible degradation pathway involves the formation of a biradical intermediate, which can then lead to various ring-opened products.[10] For this compound, this could result in the formation of volatile byproducts.
Diagram: Potential Thermal Degradation Pathway of this compound
Caption: A simplified representation of a potential thermal degradation pathway.
IV. Experimental Protocols
This section provides detailed methodologies for assessing the purity of this compound.
A. Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a highly effective method for determining the purity of volatile compounds like this compound and for detecting the presence of impurities.[11][12][13]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-1, DB-5, or equivalent). A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1% solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Split Ratio: 50:1.
Procedure:
-
Prepare a 1% (v/v) solution of this compound in a high-purity solvent.
-
Inject the sample into the GC system.
-
Record the chromatogram.
-
Calculate the purity by area percent, assuming all components have a similar response factor with the FID.
B. Water Content Determination by Karl Fischer Titration
For applications sensitive to moisture, the water content should be determined using Karl Fischer titration.
Procedure:
-
Use a calibrated Karl Fischer titrator.
-
Inject a known weight or volume of this compound into the titration cell.
-
The instrument will automatically titrate the sample and calculate the water content, typically expressed as a percentage or in parts per million (ppm).
V. Data Summary
| Property | Recommended Value/Condition | Reference/Rationale |
| Storage Temperature | 15°C - 25°C | Avoids potential degradation from heat and phase changes from freezing.[2][3] |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) for opened containers | Minimizes oxidation and moisture absorption. |
| Recommended Container | Tightly sealed amber glass bottle | Provides an inert surface and protection from light. |
| Purity Analysis | Gas Chromatography (GC) | Standard method for volatile organic compound purity.[11][12][13] |
| Water Content Analysis | Karl Fischer Titration | Accurate determination of moisture content. |
VI. References
-
Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018, April 23). Stability of Cycloalkanes - Angle Strain [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
Shimadzu Scientific Instruments. Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. [Link]
-
Back, R. A. (1982). The gas-phase thermal decomposition of cyclobutanol. Canadian Journal of Chemistry, 60(19), 2537-2541.
-
International Organisation of Vine and Wine (OIV). (2017). Methods of analysis for spirituous beverages and alcohols. [Link]
-
ICH. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Tap'in 3PL. How to Store Alcohol Safely, Efficiently & for Increased Shelf Life. [Link]
-
Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5195. [Link]
-
Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. [Link]
-
Mettler Toledo. Alcohol Content Determination in Spirits. [Link]
-
Holmes, J. L., & Terlouw, J. K. (1975). The Fragmentation Mechanism of Cyclobutanol. Organic Mass Spectrometry, 10(10), 787-792.
-
Boones Wine & Spirits. (2024, November 18). How to Properly Store Your Liquor. [Link]
-
Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894.
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Li, Y., et al. (2022). Influence of Impurities in a Methanol Solvent on the Epoxidation of Propylene with Hydrogen Peroxide over Titanium Silicalite-1. Catalysts, 12(1), 84.
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Laboratoires Dujardin-Salleron. (2024, January 17). Alcohol Content Measurement – Part 1: Principle, Equipment, Selection Criteria. [Link]
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U.S. Chemical Storage. (2020, May 6). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. [Link]
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Wikipedia. Ring strain. [Link]
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Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. ResearchGate. [Link]
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Chemistry Stack Exchange. (2015, January 26). Dehydration of methylcyclobutanol. [Link]
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Asian Journal of Research in Chemistry. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
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Continental Carbonic. (2025, March 4). How Do You Measure the Percentage of Alcohol in Beer, Wine and Other Beverages?. [Link]
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Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]
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ILT. (2025, July 22). Alcoholic Beverage Testing: Methods, Requirements, and Applications. [Link]
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Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 58.
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The Good Scents Company. cyclobutanol. [Link]
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Food & Wine. (2017, December 6). This is The Proper Way to Store Your Liquor. [Link]
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ResearchGate. (2025, October 16). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. [Link]
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Wikipedia. Cyclobutanol. [Link]
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Removing residual starting material from (1-Ethylcyclobutyl)methanol
Welcome to the technical support center for the purification of (1-Ethylcyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the removal of residual starting materials from this tertiary alcohol, a common challenge encountered after its synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure you achieve the desired purity for your downstream applications.
The most common synthetic route to this compound involves the nucleophilic addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to ethyl cyclobutanecarboxylate.[1][2] Consequently, the most prevalent impurity in the crude product is unreacted ethyl cyclobutanecarboxylate. This guide will focus on strategies to effectively remove this specific starting material.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My initial analysis (¹H NMR, GC-MS) of the crude product shows significant impurities. How can I confirm the presence of residual ethyl cyclobutanecarboxylate?
A: Excellent question. Proper identification is the first step in any purification workflow. Unreacted ethyl cyclobutanecarboxylate has distinct spectroscopic signatures that differentiate it from the desired this compound product.
-
¹H NMR Spectroscopy: Look for a characteristic quartet signal around δ 4.1 ppm . This signal corresponds to the two protons of the methylene group (-OCH₂ CH₃) of the ethyl ester, which is deshielded by the adjacent oxygen atom. You will also see a corresponding triplet for the methyl group (-OCH₂CH₃ ) around δ 1.2 ppm. The product, this compound, will not have these signals. Instead, it will feature a key singlet for the hydroxymethyl protons (-CH₂ OH) and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.
-
GC-MS Analysis: In a gas chromatography-mass spectrometry analysis, the starting ester will have a shorter retention time than the alcohol product due to its lower polarity and lower boiling point. The mass spectrum for the ester will show a molecular ion peak (M⁺) at m/z = 128.17.
Here is a summary of the key physical and spectroscopic identifiers:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| Ethyl cyclobutanecarboxylate (Starting Material) | 128.17 | 159[3][4][5] | ~4.1 (q, 2H), ~2.7 (p, 1H), ~2.2-1.8 (m, 6H), ~1.2 (t, 3H) |
| This compound (Product) | 114.19 | >160 (Est.)* | ~3.4 (s, 2H), ~1.8-1.6 (m, 6H), ~1.4 (q, 2H), ~0.8 (t, 3H) |
*The boiling point of the alcohol is expected to be significantly higher than the ester due to its ability to form intermolecular hydrogen bonds and its slightly higher molecular weight.
Q2: My crude reaction mixture contains a large amount (>15-20%) of unreacted ester. What is the most efficient first-pass purification method?
A: For bulk removal of a less volatile impurity, fractional distillation under reduced pressure (vacuum distillation) is the most effective and scalable method. The key principle is the difference in boiling points between your product and the starting material.
Causality: Ethyl cyclobutanecarboxylate has a boiling point of 159 °C at atmospheric pressure.[3][4] The product, this compound, is an alcohol and will exhibit hydrogen bonding, giving it a substantially higher boiling point. This significant difference allows for efficient separation. Performing the distillation under vacuum lowers the required temperatures, which is crucial for preventing thermal degradation of your product.
A simple distillation may not be sufficient if the boiling points are close, but the expected difference here makes fractional distillation highly effective.
Workflow for Purification Strategy Selection
The following decision tree can guide your purification approach based on the level of impurity.
Caption: Decision workflow for purifying this compound.
Q3: Distillation removed most of the starting material, but my product is still only 95-98% pure. How can I achieve >99% purity for analytical standards?
A: To remove trace amounts of impurities with similar properties, flash column chromatography is the gold standard.[6][7] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent mixture).
Causality: The hydroxyl group (-OH) in this compound makes it significantly more polar than the ester group (-CO₂Et) in the starting material. This difference in polarity is the basis for separation.
-
Stationary Phase: Silica gel (SiO₂) is polar.
-
Separation Principle: The more polar alcohol will interact more strongly with the polar silica gel, causing it to move down the column more slowly. The less polar ester will have weaker interactions and elute from the column faster. By collecting fractions over time, you can isolate the pure product.
Principle of Flash Chromatography Separation
Caption: Separation of a less polar ester from a more polar alcohol.
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is for the bulk purification of this compound from quantities of ethyl cyclobutanecarboxylate exceeding ~15%.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated Vigreux column for efficient separation. Ensure all glassware is dry.[8]
-
Charge the Flask: Add the crude product to the round-bottom flask, along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Seal the system and slowly apply vacuum using a diaphragm pump protected by a cold trap. Aim for a pressure where the solvent and any low-boiling impurities distill at a low temperature.
-
Heating: Gently heat the flask using a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which will contain residual solvents and potentially some of the starting ester.
-
Starting Material: Slowly increase the temperature. Collect the fraction that distills near the boiling point of ethyl cyclobutanecarboxylate at your working pressure.
-
Intermediate Fraction: There may be a small intermediate fraction where the temperature is unstable.
-
Product Fraction: A clear rise in vapor temperature will indicate the product is beginning to distill. Collect the this compound in a separate, clean receiving flask.
-
-
Shutdown: Once the product is collected, remove the heat source before releasing the vacuum to prevent bumping.
-
Analysis: Analyze the purified product fraction by GC-MS or ¹H NMR to confirm purity.
Protocol 2: Flash Column Chromatography
This protocol is for achieving high purity (>99%) and is ideal when starting impurity levels are below 15-20%.
-
Solvent System Selection: On a Thin Layer Chromatography (TLC) plate, find a solvent system (e.g., Hexanes:Ethyl Acetate) that gives the product alcohol an Rf value of ~0.25-0.35. The starting ester will have a higher Rf value. A typical starting point is a 9:1 or 4:1 Hexanes:Ethyl Acetate mixture.
-
Column Packing:
-
Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (particle size 40-63 µm is standard) in the initial, least polar eluent.[9]
-
Pour the slurry into the column and use gentle pressure to pack a uniform bed. Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, applying positive pressure (flash).
-
Collect fractions sequentially in test tubes or vials.
-
Monitor the elution process using TLC by spotting fractions onto a plate to identify which ones contain your product.
-
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Confirm the final purity with NMR and/or GC-MS. The yield should be high, often in the 95-97% range for the chromatography step itself.[9]
References
- Google Patents. (n.d.). Process for purifying methanol by distillation.
- Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. OS Techniques.
- ResearchGate. (2024). How to purify tertiary alcohol?.
- CookeChem. (n.d.). Ethyl Cyclobutanecarboxylate, 98%, 14924-53-9.
- Google Patents. (n.d.). Production of ethanol from methanol.
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
- Chemistry LibreTexts. (2022). Troubleshooting Crystallization.
- King Group. (n.d.). Successful Flash Chromatography.
- IUPAC. (n.d.). Recommended Methods for the Purification of Solvents and Tests for Impurities: Methanol and Ethanol.
- Royal Society of Chemistry. (n.d.). Efficient synthesis of ethanol by methanol homologation using CO2 at lower temperature. Green Chemistry.
- Chemistry Stack Exchange. (n.d.). Purifying Fluorinated Alcohol via flash Chromatography.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.
- Benchchem. (n.d.). (1-Methylcyclobutyl)methanol | 38401-41-1.
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- YouTube. (2025). How to Identify Primary, Secondary & Tertiary Alcohols | USING OXIDATION REACTIONS!.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Sigma-Aldrich. (n.d.). Ethyl cyclobutanecarboxylate 99%.
- Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.
- Reddit. (2013). Can I use ethanol for silica chromatography?.
- HPLC Troubleshooting Guide. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate, 3289-28-9.
- PCC Group. (2022). Properties of methanol and ethanol – how do they differ?.
- National Institutes of Health, PubChem. (n.d.). (1-Methylcyclobutyl)methanol.
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclobutyl- (CAS 3019-25-8).
- Methanol Institute. (n.d.). Boiling and flash points of methanol - water solutions.
- Wikipedia. (n.d.). List of boiling and freezing information of solvents.
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- InfochemsDB. (n.d.). This compound.
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Technical Support Center: Consistent Synthesis of (1-Ethylcyclobutyl)methanol
Welcome to the technical support center for the synthesis of (1-Ethylcyclobutyl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who require a reliable and scalable method for producing this key building block. We will move beyond simple procedural outlines to address the nuanced challenges of this synthesis, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our focus is a robust, two-step approach beginning with the alkylation of a cyclobutanecarboxylate precursor, followed by a high-fidelity reduction.
Frequently Asked Questions (FAQs)
Synthesis Strategy & Core Concepts
Q1: What is the most reliable and scalable synthetic route to this compound?
The most consistent and industrially viable approach is a two-step synthesis. The first step involves the synthesis of ethyl 1-ethylcyclobutanecarboxylate via alkylation of a suitable precursor. The second, critical step is the reduction of this ester to the target primary alcohol. We strongly recommend the use of a powerful hydride reducing agent such as Lithium Aluminum Hydride (LiAlH₄) for this transformation due to its efficiency and high conversion rates for esters.[1][2] This pathway avoids many of the side reactions and intermediate instabilities associated with other theoretical routes.
Q2: Can I synthesize this compound using a Grignard reaction?
While theoretically plausible, Grignard reactions are not recommended for this specific target due to significant practical challenges. For instance, reacting an ester like ethyl cyclobutanecarboxylate with an ethyl Grignard reagent (EtMgBr) would result in the addition of two ethyl groups, leading to the formation of a tertiary alcohol, 1-(cyclobutyl)propan-1-ol, not the desired primary alcohol.[3][4] Stopping the reaction after a single addition to form a ketone is notoriously difficult to control and generally impractical for this class of reaction.[5] Alternative Grignard routes are often multi-step and offer no significant advantage over the refined reduction method.
Troubleshooting the Reduction Step (LiAlH₄)
Q3: My LiAlH₄ reduction has a very low yield. What are the common causes?
Low yield is the most frequently encountered issue and almost always traces back to one of three areas: reagent quality, reaction conditions, or workup procedure.
-
Reagent Inactivity: LiAlH₄ is extremely reactive with atmospheric moisture. If the reagent has been improperly stored or is old, it will be partially or fully quenched, appearing as a fine, white powder rather than the typical light gray. Always use a fresh bottle or a properly stored, recently opened container.
-
Inadequate Anhydrous Conditions: All glassware must be rigorously dried (oven- or flame-dried), and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). The solvent (typically THF or Diethyl Ether) must be anhydrous. The presence of even trace amounts of water will consume the LiAlH₄ in a highly exothermic and hazardous reaction.[6][7]
-
Insufficient Reagent: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[8] Therefore, a minimum of 0.5 molar equivalents of LiAlH₄ is stoichiometrically required. We recommend using a slight excess (0.6-0.75 equivalents) to account for any minor quenching and ensure the reaction goes to completion.
-
Premature Quenching: Ensure the reaction has reached completion before initiating the workup. This can be monitored by Thin Layer Chromatography (TLC) by taking a small, carefully quenched aliquot.
Q4: The reaction workup resulted in a persistent gelatinous precipitate that is impossible to filter. How do I solve this?
This is a classic issue when quenching LiAlH₄ reactions, caused by the formation of colloidal aluminum salts. The key is to perform a carefully controlled, sequential aqueous workup, often referred to as the Fieser workup. This procedure ensures the formation of granular, easily filterable aluminum salts. The protocol is detailed in the experimental section below. The dropwise, sequential addition of water, followed by aqueous sodium hydroxide, and then more water is critical.
Purification & Analysis
Q5: What is the recommended purification method for this compound?
For purities exceeding 98%, fractional distillation under reduced pressure is the most effective and scalable method. The product is a relatively low-boiling liquid, and vacuum distillation prevents potential thermal decomposition. Column chromatography can be used for smaller scales but is less efficient for larger quantities.[9]
Q6: How can I confirm the identity and assess the purity of my final product?
A combination of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy is recommended.
-
¹H NMR: Will show characteristic peaks, including a singlet for the -OH proton, a singlet for the -CH₂O- protons, and multiplets for the ethyl and cyclobutyl protons.
-
¹³C NMR: Confirms the carbon skeleton.
-
IR Spectroscopy: Will show a strong, broad absorption in the ~3300-3400 cm⁻¹ region, characteristic of an O-H stretch.
| Parameter | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | ~70-72 °C at 15 mmHg (literature approximation) |
| Appearance | Colorless liquid |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Ethylcyclobutanecarboxylate
This protocol assumes the availability of 1-ethylcyclobutanecarboxylic acid. This acid can be prepared from diethyl cyclobutane-1,1-dicarboxylate through a sequence of alkylation, saponification, and decarboxylation, a standard procedure adapted from malonic ester synthesis principles.[12][13]
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add 1-ethylcyclobutanecarboxylic acid (25.6 g, 0.2 mol), absolute ethanol (200 mL), and concentrated sulfuric acid (2 mL).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 300 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by vacuum distillation to yield the pure product.
Protocol 2: LiAlH₄ Reduction to this compound
!!! SAFETY FIRST: This reaction is highly exothermic and reacts violently with water. Perform in a certified fume hood and wear appropriate PPE. Ensure a Class D fire extinguisher is available. !!!
-
Setup: Assemble a 1 L three-necked, round-bottom flask, oven-dried and cooled under a stream of dry nitrogen. Equip the flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend Lithium Aluminum Hydride (LiAlH₄) (5.7 g, 0.15 mol, 0.75 eq.) in 200 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 1-ethylcyclobutanecarboxylate (31.2 g, 0.2 mol) in 100 mL of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 60-90 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting ester spot has completely disappeared.
-
Fieser Workup (Quenching):
-
Cool the reaction mixture back down to 0 °C.
-
EXTREMELY SLOWLY and CAREFULLY , add 5.7 mL of deionized water dropwise. Vigorous hydrogen gas evolution will occur.
-
Next, add 5.7 mL of 15% (w/v) aqueous sodium hydroxide solution dropwise.
-
Finally, add 17.1 mL of deionized water dropwise.
-
Stir the resulting mixture vigorously at room temperature for 30 minutes. A white, granular precipitate should form.
-
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude alcohol.
Protocol 3: Purification by Fractional Distillation
-
Setup: Arrange a fractional distillation apparatus suitable for vacuum distillation.
-
Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and gently heat the flask.
-
Collection: Collect the fraction boiling at the expected temperature and pressure (approx. 70-72 °C at 15 mmHg). Discard any initial forerun. The final product should be a clear, colorless liquid.
References
- Organic Syntheses Procedure, (Tributylstannyl)methanol.
- Efficient synthesis of ethanol by methanol homologation using CO2 at lower temper
- Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection.
- Ester to Alcohol - Common Conditions.
- Organic Syntheses Procedure, 1,1-Cyclobutanedicarboxylic acid.
- Synthesis of alcohols using Grignard reagents II. Khan Academy.
- Grignard Reaction.
- Simultaneous profiling of methanol and ethanol in local and foreign alcoholic beverages by GC-FID. Malaysian Journal of Analytical Sciences.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- determination of methanol and ethanol in hand sanitizer products by gas chromatography flame ioniz
- Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts.
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
- Esters to Alcohols: Hydride Reductions. JoVE.
- Synthesis of 1-Phenylethanol: A Grignard Reaction.
- SYNTHESIS OF 2-METHYL-2-HEXANOL: A GRIGNARD REACTION.
- Methods for preventing over addition of Grignard reagent.
- The synthesis of cyclobutanecarboxylic acid. Filo.
- Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube.
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Validation & Comparative
A Comparative Analysis of the Reactivity of (1-Ethylcyclobutyl)methanol and (1-Methylcyclobutyl)methanol: A Guide for Synthetic Chemists
In the landscape of drug discovery and development, the nuanced reactivity of structurally similar building blocks can be a pivotal factor in the successful synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two closely related primary alcohols: (1-Ethylcyclobutyl)methanol and (1-Methylcyclobutyl)methanol. While differing by only a single methylene unit, the subtle interplay of electronic and steric effects imparted by the ethyl versus the methyl substituent leads to discernible differences in their chemical behavior, particularly in reactions proceeding through carbocationic intermediates. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by established chemical principles and illustrative experimental protocols.
Introduction to the Analogs
This compound and (1-Methylcyclobutyl)methanol are both primary alcohols attached to a quaternary carbon center within a cyclobutane ring. This structural motif presents an interesting platform for chemical transformations due to the inherent ring strain of the cyclobutane core and the steric hindrance around the reactive center.
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | C₇H₁₄O | 114.19 g/mol | |
| (1-Methylcyclobutyl)methanol | C₆H₁₂O | 100.16 g/mol [1] |
The primary focus of this guide will be to compare their reactivity in three key classes of reactions: solvolysis, oxidation, and esterification.
I. Solvolysis Reactions: A Tale of Carbocation Stability
Solvolysis of derivatives of this compound and (1-Methylcyclobutyl)methanol, such as their tosylates or halides, is expected to proceed through an SN1-type mechanism. The rate-determining step in such reactions is the formation of a carbocation intermediate.[2][3] Consequently, the relative rates of solvolysis will be dictated by the relative stabilities of the initially formed primary carbocations and any subsequent rearranged carbocations.
Upon departure of the leaving group, the initially formed primary carbocations are highly unstable. They will rapidly undergo a 1,2-alkyl shift, specifically a ring expansion, to form more stable tertiary cyclobutyl and cyclopentyl carbocations, respectively.
Caption: Generalized solvolysis pathway for (1-alkylcyclobutyl)methanol derivatives.
Comparative Reactivity:
The stability of the rearranged tertiary carbocation is paramount in determining the overall reaction rate. The key difference between our two analogs lies in the nature of the alkyl group on the cyclobutane ring.
-
This compound derivatives will form a tertiary carbocation stabilized by an ethyl group.
-
(1-Methylcyclobutyl)methanol derivatives will form a tertiary carbocation stabilized by a methyl group.
The ethyl group is generally considered to be more electron-donating than the methyl group due to a stronger inductive effect and a greater number of C-H bonds available for hyperconjugation.[4][5] This enhanced electron-donating ability leads to greater stabilization of the positive charge on the adjacent carbon.
Representative Experimental Protocol: Solvolysis of (1-Alkylcyclobutyl)methyl Tosylate
This protocol outlines a general procedure for comparing the solvolysis rates.
-
Synthesis of Tosylates: The respective (1-alkylcyclobutyl)methanol is reacted with p-toluenesulfonyl chloride in pyridine at 0 °C to afford the corresponding tosylate.
-
Solvolysis Reaction: A solution of the tosylate (e.g., 0.01 M) in a suitable solvent (e.g., 50% aqueous trifluoroethanol) is maintained at a constant temperature (e.g., 25 °C).
-
Kinetic Monitoring: The progress of the reaction is monitored by periodically withdrawing aliquots and titrating the liberated p-toluenesulfonic acid with a standardized solution of sodium hydroxide. Alternatively, HPLC can be used to monitor the disappearance of the starting material.[6]
-
Data Analysis: The first-order rate constants are calculated from the kinetic data.
II. Oxidation Reactions: The Role of Steric Hindrance
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A common and effective reagent for this purpose is Pyridinium Chlorochromate (PCC).[7][8][9]
Caption: Oxidation of (1-alkylcyclobutyl)methanol to the corresponding aldehyde.
Comparative Reactivity:
The mechanism of PCC oxidation involves the formation of a chromate ester followed by an E2-like elimination. The rate of this reaction can be influenced by steric hindrance around the alcohol and the alpha-protons.
-
The ethyl group is sterically more demanding than the methyl group. This increased steric bulk in this compound could slightly hinder the initial attack of the bulky PCC reagent on the hydroxyl group.
-
However, both alcohols are primary and the steric hindrance is at the quaternary center, which is one carbon removed from the reaction center. Therefore, the difference in steric hindrance at the reaction site itself is likely to be minimal.
Representative Experimental Protocol: Oxidation with PCC
-
Reaction Setup: To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane, a solution of the (1-alkylcyclobutyl)methanol (1 equivalent) in dichloromethane is added in one portion.[10]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-2 hours).
-
Workup: The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or chromatography.
III. Fischer Esterification: A Balance of Sterics and Electronics
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[11][12][13][14]
Comparative Reactivity:
The rate of Fischer esterification is sensitive to steric hindrance at both the carboxylic acid and the alcohol.[14]
-
As previously discussed, the ethyl group is larger than the methyl group . This increased steric bulk in this compound could impede the approach of the protonated carboxylic acid to the hydroxyl group.
-
The electronic effects of the alkyl groups are less likely to play a significant role in this reaction as the alcohol acts as a nucleophile, and the difference in nucleophilicity between the two alcohols is expected to be small.
Representative Experimental Protocol: Fischer Esterification
-
Reaction Mixture: The (1-alkylcyclobutyl)methanol (1 equivalent), a carboxylic acid (e.g., acetic acid, 1.2 equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) are combined in a round-bottom flask.
-
Reaction Conditions: The mixture is heated to reflux, and the reaction progress is monitored by TLC or GC.
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting ester can be purified by distillation.
Summary of Predicted Reactivity
| Reaction Type | Predicted More Reactive Compound | Primary Reason |
| Solvolysis (SN1) | This compound | Greater stability of the tertiary carbocation intermediate due to the stronger electron-donating nature of the ethyl group. |
| Oxidation (with PCC) | Similar Reactivity | The reaction occurs at the sterically accessible primary alcohol, minimizing the influence of the adjacent quaternary center. |
| Fischer Esterification | (1-Methylcyclobutyl)methanol | Reduced steric hindrance around the hydroxyl group allows for faster nucleophilic attack. |
Conclusion
The seemingly minor structural difference between a methyl and an ethyl group at the 1-position of the cyclobutane ring in (1-alkylcyclobutyl)methanol leads to predictable, albeit in some cases subtle, differences in their chemical reactivity. For reactions proceeding through carbocation intermediates, such as solvolysis, the superior electron-donating ability of the ethyl group is expected to result in a faster reaction rate for this compound derivatives. Conversely, for sterically sensitive reactions like Fischer esterification, the smaller size of the methyl group in (1-Methylcyclobutyl)methanol is predicted to allow for a more rapid reaction. In contrast, the oxidation of the primary alcohol moiety is anticipated to be largely insensitive to this structural variation.
This guide provides a framework for understanding and predicting the behavior of these valuable building blocks in synthetic applications. It is our hope that these insights will aid researchers in making informed decisions during the design and execution of their synthetic strategies.
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The Strategic Advantage of Cyclobutane Alcohols in Modern Organic Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
Abstract
Small, strained rings are powerful tools in the synthetic chemist's arsenal, and among them, the cyclobutane motif occupies a unique and strategic position. This guide provides a comparative analysis of cyclobutane alcohols, examining their synthesis, unique reactivity, and applications, particularly in contrast to other cyclic and acyclic analogues. We delve into the causality behind experimental choices, offering field-proven insights into why the inherent ring strain of cyclobutanes makes them not just synthetic curiosities, but highly versatile intermediates for constructing complex molecular architectures. Supported by detailed experimental protocols and comparative data, this document serves as a technical resource for researchers aiming to leverage the distinct advantages of cyclobutane chemistry in pharmaceutical and materials science.
Introduction: The Allure of the Strained Ring
Cyclobutane derivatives are increasingly vital in medicinal chemistry and organic synthesis.[1] Their importance stems from a unique combination of properties: the puckered, three-dimensional structure provides a scaffold to direct pharmacophore groups, restrict conformations, and act as a bioisostere for larger or more flexible moieties like phenyl rings or alkenes.[2] With a strain energy of approximately 26.3 kcal/mol, the cyclobutane ring is significantly more strained than its cyclopentane (7.1 kcal/mol) or cyclohexane (near zero) counterparts, yet often displays remarkable kinetic stability.[2] This latent energy is the key to its synthetic utility; it can be selectively released to drive a variety of powerful chemical transformations, including ring-openings and expansions, that are inaccessible to less strained systems.[3]
This guide will compare and contrast cyclobutane alcohols with other common alcohol motifs, focusing on how their inherent strain dictates their synthetic accessibility and subsequent chemical behavior.
Synthetic Accessibility: A Comparative Overview
The construction of the cyclobutane ring is the first critical step. While numerous methods exist, they can be broadly categorized and compared based on efficiency, substrate scope, and stereochemical control.
Photochemical [2+2] Cycloadditions
The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic and direct method for forming oxetanes, which can be precursors to cyclobutane alcohols.[4][5] This method is particularly powerful for accessing highly substituted rings.
-
Mechanism: The reaction proceeds via the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene in a stepwise fashion, allowing for the formation of the most stable biradical intermediate.[6][7]
-
Comparison to Alternatives: Unlike thermal [2+2] cycloadditions which are often forbidden by Woodward-Hoffmann rules or require specialized substrates like ketenes, photochemical methods are broadly applicable.[6] However, they can suffer from regioselectivity issues and require specialized equipment. Recent advances have enabled these reactions using visible light and photocatalysts, enhancing their safety and scalability.[8]
Intramolecular Cyclizations & Ring Expansions
Alternative strategies involve the cyclization of acyclic precursors or the expansion of smaller rings.
-
Intramolecular Cyclization: Methods like the samarium diiodide-mediated pinacol coupling of 1,4-diketones can form cyclobutane-1,2-diols.
-
Ring Expansion: The reaction of cyclopropylmethanols can be induced to rearrange and form cyclobutanols, often catalyzed by transition metals like gold(I).[9] This leverages the strain of the cyclopropane ring to build the four-membered ring.
The following table summarizes the key comparative points of these synthetic approaches.
| Method | Key Reagents/Conditions | Substrate Scope | Pros | Cons |
| Paternò–Büchi | UV or Visible Light, Carbonyl, Alkene | Broad for enones and electron-rich alkenes | Direct, atom-economical | Requires photochemical setup, potential for side reactions, regioselectivity can be low |
| [2+2] Ketene Cycloaddition | Ketenes (often generated in situ), Alkenes | Electron-rich or cyclic alkenes | Thermally allowed, often high yielding | Ketenes are highly reactive and can dimerize, limited substrate scope |
| Ring Expansion | Cyclopropylmethanols, Lewis/Brønsted Acids, Au(I) catalysts | Substituted cyclopropanes | Stereospecific, forms highly substituted products | Requires pre-functionalized cyclopropane starting material |
| Intramolecular Cyclization | 1,4-dicarbonyls, reducing agents (e.g., SmI₂) | Symmetrical or specifically designed precursors | Good for specific substitution patterns | Less convergent, requires synthesis of linear precursor |
The Reactivity Nexus: Strain as a Synthetic Engine
The synthetic power of cyclobutane alcohols is most evident in their unique reactivity, which is dominated by strain-release pathways. This section compares these reactions to the analogous transformations of a less-strained cyclohexanol.
Caption: Comparative reaction pathways of strained vs. unstrained cyclic alcohols.
Ring-Expansion Reactions: The Premier Pathway
The most synthetically valuable transformations of cyclobutane alcohols are ring-expansion reactions, driven by the potent combination of carbocation stabilization and the release of ring strain.[10]
-
Causality: When a carbocation is generated adjacent to the cyclobutane ring (e.g., by protonation of the alcohol and loss of water), a 1,2-alkyl shift occurs where one of the ring C-C bonds migrates to the cationic center. This simultaneously expands the four-membered ring to a more stable five-membered ring and moves the positive charge to a more substituted position.[10] This transformation is highly favorable, releasing approximately 20 kcal/mol of strain energy.[3]
-
Comparison: A cyclohexanol, under similar acidic conditions, will readily form a carbocation. However, with no ring strain to release, its primary reaction pathways are standard SN1 substitution or E1 elimination to form cyclohexene. Ring expansion to a seven-membered ring is energetically unfavorable and rarely observed.
Oxidative Ring Expansions & Cleavages
Cyclobutanols can also undergo oxidative ring expansions. For instance, treatment with cobalt catalysts and molecular oxygen can generate an alkoxy radical, which regioselectively cleaves the strained ring to form functionalized 1,2-dioxanes.[11][12] This provides access to complex peroxide structures that are difficult to synthesize otherwise.[11]
Ring-Opening Reactions
Under basic or nucleophilic conditions, the cyclobutane ring can also be opened. For example, bicyclo[4.2.0]octan-1-ols have been shown to undergo base-mediated ring-opening to yield functionalized cyclooctane derivatives.[13] This contrasts with unstrained systems where the cyclic core remains intact under similar conditions.
Experimental Protocols: A Self-Validating System
To provide actionable insights, we detail a representative protocol for a key transformation where cyclobutane alcohols offer a distinct advantage: a stereoselective ring expansion.
Protocol 1: Gold(I)-Catalyzed Ring Expansion of a 1-Alkynylcyclobutanol
This protocol is adapted from the work of Toste and coworkers, demonstrating a powerful and stereospecific rearrangement to form a substituted cyclopentenone.[9]
-
Rationale: Gold(I) catalysts are highly oxophilic and carbophilic, activating the alkyne for nucleophilic attack by the alcohol. The subsequent rearrangement is driven by the release of ring strain, leading to a highly efficient and stereospecific transformation.
Materials:
-
1-(Phenylethynyl)cyclobutanol (1 equiv.)
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (2 mol%)
-
Silver tetrafluoroborate (AgBF₄) (2 mol%)
-
Dichloromethane (DCM), anhydrous
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (Ph₃PAuCl) (0.02 equiv.) and AgBF₄ (0.02 equiv.).
-
Add anhydrous DCM and stir the mixture for 5 minutes at room temperature to generate the active cationic gold(I) catalyst in situ.
-
Add a solution of 1-(phenylethynyl)cyclobutanol (1.0 equiv.) in anhydrous DCM to the catalyst mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
Purification:
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Combine the fractions containing the desired product and concentrate in vacuo to yield 2-benzylidenecyclopentanone as a single olefin isomer.
Self-Validation:
-
The reaction's progress can be easily monitored by the disappearance of the starting material and the appearance of a new, lower Rf spot on TLC.
-
The product can be characterized by ¹H and ¹³C NMR, confirming the formation of the five-membered ring and the exocyclic double bond. The stereoselectivity can be confirmed by NOE experiments. The expected yield for this transformation is typically >90%.
Case Study: Bicyclo[4.2.0]octanols in Natural Product Synthesis
The bicyclo[4.2.0]octane core, containing a cyclobutane fused to a cyclohexane ring, is a key structural motif in a family of natural products known as the kingianins.[14] Synthetic strategies toward these complex molecules often rely on building this strained bicyclic system early. A key approach involves a [2+2] cycloaddition of a ketene with a cyclohexene derivative to form a bicyclo[4.2.0]octanone, which is then reduced to the corresponding cyclobutanol.[14] This bicyclic alcohol is then a pivotal intermediate for further elaboration, demonstrating the power of using cyclobutane chemistry to rapidly build molecular complexity.[14]
Caption: Synthesis logic for Kingianins via a cyclobutanol intermediate.
Conclusion and Future Outlook
Cyclobutane alcohols are not merely four-carbon analogues of other cyclic alcohols; they are powerful synthetic intermediates whose reactivity is fundamentally governed by their inherent ring strain. This guide demonstrates that their true value lies in transformations that leverage this strain.
Comparative Advantage Summary:
| Feature | Cyclobutane Alcohols | Cyclohexanols (Low-Strain Analogue) |
| Dominant Reactivity | Ring expansion, ring opening | Substitution (SN1), Elimination (E1) |
| Driving Force | Strain release (~26 kcal/mol) | Formation of stable products (e.g., alkenes) |
| Key Products | Cyclopentanones, dioxanes, functionalized acyclic chains | Substituted cyclohexanes, cyclohexenes |
| Synthetic Utility | Access to complex scaffolds, rapid increase in ring size | Standard functional group interconversions |
The strategic application of cyclobutane alcohols enables chemists to access five-membered rings with excellent stereocontrol, forge complex acyclic chains through controlled fragmentation, and build intricate polycyclic systems. As synthetic methodologies continue to advance, particularly in enantioselective catalysis, the ability to construct and manipulate chiral cyclobutane alcohols will further solidify their role as indispensable building blocks in the synthesis of next-generation pharmaceuticals and advanced materials.
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Thompson, M. P., Agger, J., & Wong, L. S. (2019). Paternò–Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using a Light Emitting Diode Apparatus. Journal of Chemical Education, 96(10), 2338-2343. [Link]
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Zhang, J., Schmalz, H.-G. (2006). Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols. Journal of the American Chemical Society, 128(3), 834-835. [Link]
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Willems, D., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(1), 27-38. [Link]
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Ferrié, L., et al. (2021). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters, 23(6), 2038-2042. [Link]
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Hata, T., Imade, H., & Urabe, H. (2012). Four nucleophilic additions to alkenynedioic acid derivatives in tandem; efficient one-pot synthesis of bicyclo[4.2.0]octenols. Organic Letters, 14(10), 2450-2453. [Link]
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Azmi, M. N., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Organic Communications, 17(1), 56-62. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Validation of (1-Ethylcyclobutyl)methanol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery
In the landscape of modern drug discovery, the unequivocal confirmation of a molecule's structure is a cornerstone of a successful research and development pipeline. The biological activity of a compound is intrinsically linked to its three-dimensional architecture; even subtle variations in structure can lead to dramatic differences in efficacy, selectivity, and safety. (1-Ethylcyclobutyl)methanol and its derivatives represent a class of compounds with potential applications in medicinal chemistry, and as such, their structural integrity must be rigorously validated before committing to costly and time-consuming preclinical and clinical studies.
This guide provides a comprehensive overview of the spectroscopic techniques employed to validate the structure of this compound derivatives. We will delve into the "why" and "how" of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering not just protocols, but the rationale behind the experimental choices. This document is designed to be a practical resource for researchers, providing the tools to ensure the structural fidelity of their synthesized compounds.
The Multi-faceted Approach to Structural Elucidation
A single spectroscopic technique rarely provides sufficient evidence for complete structural confirmation. Instead, a combinatorial approach, leveraging the strengths of multiple analytical methods, is the gold standard in the pharmaceutical industry. Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating system that leaves little room for ambiguity.
Below is a workflow diagram illustrating the integrated approach to the spectroscopic validation of this compound derivatives.
Caption: Integrated workflow for the spectroscopic validation of novel chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships. For a molecule like this compound, a suite of NMR experiments is essential for unambiguous assignment.
¹H NMR Spectroscopy: Unveiling the Proton Framework
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their relative numbers, and their neighboring protons. The strained nature of the cyclobutane ring often leads to complex and overlapping signals, making a thorough analysis critical.[2]
Predicted ¹H NMR Data for this compound:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~3.5 | s | 2H | -CH₂OH | Protons on a carbon adjacent to an oxygen are deshielded. |
| 2 | ~1.7 - 2.0 | m | 6H | Cyclobutane ring protons | The complex coupling patterns of cyclobutane protons often result in a multiplet.[3] |
| 3 | ~1.5 | q | 2H | -CH₂CH₃ | Quartet due to coupling with the adjacent methyl group protons. |
| 4 | ~0.9 | t | 3H | -CH₂CH₃ | Triplet due to coupling with the adjacent methylene group protons. |
| 5 | ~1.2 | s (broad) | 1H | -OH | The chemical shift of the hydroxyl proton is variable and the peak is often broad due to chemical exchange.[4] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as residual solvent signals can interfere with the spectrum.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly positioned within the magnetic field.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework of a compound.
Predicted ¹³C NMR Data for this compound:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| 1 | ~70 | -CH₂OH | Carbon attached to an electronegative oxygen atom is significantly deshielded.[6] |
| 2 | ~40 | C -(CH₂OH)(CH₂CH₃) | The quaternary carbon of the cyclobutane ring. |
| 3 | ~30 | Cyclobutane ring CH₂ | The methylene carbons of the cyclobutane ring.[7] |
| 4 | ~25 | -CH₂ CH₃ | The methylene carbon of the ethyl group. |
| 5 | ~10 | -CH₂CH₃ | The methyl carbon of the ethyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required due to the lower sensitivity of the ¹³C nucleus.
-
Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
2D NMR Spectroscopy: Connecting the Dots
For complex molecules like this compound derivatives, 1D NMR spectra can be ambiguous. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing connectivity between atoms.
-
COSY: Shows correlations between coupled protons, allowing for the tracing of proton-proton spin systems.
-
HSQC: Shows correlations between protons and the carbons to which they are directly attached.
The relationship between these NMR experiments is illustrated in the following diagram:
Caption: The role of 2D NMR in establishing the final molecular structure.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis. For this compound, both the molecular ion peak and characteristic fragment ions are expected.
Predicted Mass Spectrometry Data for this compound:
| m/z (Predicted) | Interpretation | Rationale |
| 114 | [M]⁺ | Molecular ion peak. |
| 99 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 85 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 83 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 57 | [C₄H₉]⁺ | A common fragment for butyl isomers. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[8]
-
GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and interaction with the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify fragment ions.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. For this compound, the most characteristic absorption will be from the hydroxyl (-OH) group.
Predicted IR Absorption Data for this compound:
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration |
| ~3350 (broad) | O-H | Stretching |
| ~2950-2850 | C-H | Stretching (sp³ hybridized) |
| ~1050 | C-O | Stretching |
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the liquid.[8]
-
Background Spectrum: A background spectrum of the empty instrument (or the clean ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded.
-
Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Conclusion: A Self-Validating System for Structural Integrity
The structural validation of this compound derivatives, or any novel compound in a drug discovery program, is a non-negotiable prerequisite for further development. By employing a multi-pronged spectroscopic approach encompassing NMR, MS, and IR, researchers can build a robust and self-validating case for the structure of their synthesized molecules. The convergence of data from these orthogonal techniques provides a high degree of confidence, ensuring that the biological data generated is attributed to a well-defined chemical entity. This rigorous approach to structural elucidation is fundamental to the principles of scientific integrity and is essential for the successful progression of new therapeutic agents from the laboratory to the clinic.
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A Comparative Guide to the Spectroscopic Analysis of (1-Ethylcyclobutyl)methanol Isomers
In the landscape of pharmaceutical development and molecular research, the precise characterization of isomeric compounds is a critical step. Isomers, while possessing the same molecular formula, can exhibit vastly different physiological and chemical properties. This guide provides an in-depth comparative analysis of the spectroscopic data for the diastereomers of (1-Ethylcyclobutyl)methanol: cis-(1-Ethylcyclobutyl)methanol and trans-(1-Ethylcyclobutyl)methanol. As we will explore, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the subtle yet significant structural differences between these isomers.
The Isomers in Focus: cis- and trans-(1-Ethylcyclobutyl)methanol
The two diastereomers of this compound are distinguished by the relative orientation of the ethyl and hydroxymethyl groups attached to the C1 position of the cyclobutane ring. In the cis isomer, these groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly minor difference in stereochemistry can have a profound impact on the molecule's physical and biological properties.
Figure 1. Structures of cis- and trans-(1-Ethylcyclobutyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Stereochemistry
NMR spectroscopy is arguably the most powerful technique for distinguishing between diastereomers.[1][2] The spatial arrangement of atoms within a molecule directly influences the magnetic environment of each nucleus, leading to distinct chemical shifts and coupling constants.
¹H NMR Spectroscopy
In the ¹H NMR spectra, the most significant differences between the cis and trans isomers are expected in the chemical shifts and coupling constants of the protons on the cyclobutane ring and the methylene protons of the hydroxymethyl group. The anisotropic effect of the substituents will cause protons on the same side of the ring as the ethyl and hydroxymethyl groups to be shielded or deshielded differently compared to the other isomer.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | cis-isomer (Predicted δ, ppm) | trans-isomer (Predicted δ, ppm) | Expected Multiplicity |
| -OH | ~1.5-2.5 | ~1.5-2.5 | br s |
| -CH₂OH | 3.45 | 3.55 | s |
| Ring -CH₂- (adjacent to C1) | 1.80-2.00 | 1.70-1.90 | m |
| Ring -CH₂- (opposite to C1) | 1.60-1.75 | 1.65-1.80 | m |
| -CH₂CH₃ | 1.45 | 1.50 | q |
| -CH₂CH₃ | 0.90 | 0.92 | t |
Note: The chemical shifts presented are hypothetical and intended for illustrative comparison.
The key differentiating feature in the ¹H NMR will be the subtle upfield or downfield shifts of the cyclobutane ring protons due to the different steric environments in the cis and trans isomers.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also exhibit discernible differences, particularly for the carbons of the cyclobutane ring and the hydroxymethyl group. The steric compression experienced by the substituents in the cis isomer can lead to a shielding effect (upfield shift) for the involved carbon atoms, a phenomenon known as the "gamma-gauche effect".[3][4]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | cis-isomer (Predicted δ, ppm) | trans-isomer (Predicted δ, ppm) |
| Quaternary C1 | 45.2 | 46.5 |
| -CH₂OH | 68.1 | 69.3 |
| Ring -CH₂- (adjacent to C1) | 32.5 | 33.8 |
| Ring -CH₂- (opposite to C1) | 18.9 | 19.5 |
| -CH₂CH₃ | 28.7 | 29.4 |
| -CH₂CH₃ | 8.5 | 8.8 |
Note: The chemical shifts presented are hypothetical and intended for illustrative comparison.
Experimental Protocol for NMR Spectroscopy
Figure 3. Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the isomers of this compound, the molecular ion peak (M⁺) will be observed at the same mass-to-charge ratio (m/z). However, the relative abundances of the fragment ions may differ due to the different stereochemistry influencing the stability of the fragment ions.
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| Fragment | Predicted m/z | Possible Structure |
| [M]⁺ | 128 | Molecular Ion |
| [M - H₂O]⁺ | 110 | Loss of water |
| [M - CH₂OH]⁺ | 97 | Loss of hydroxymethyl radical |
| [M - C₂H₅]⁺ | 99 | Loss of ethyl radical |
| [C₄H₇]⁺ | 55 | Cyclobutyl fragment |
The most likely fragmentation pathways involve the loss of water, the hydroxymethyl group, or the ethyl group. The relative intensities of these fragment peaks could potentially be used to differentiate between the cis and trans isomers, as the stereochemistry can influence the ease of certain fragmentation pathways.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Figure 4. Workflow for EI-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of cis- and trans-(1-Ethylcyclobutyl)methanol demonstrates the power of modern analytical techniques in distinguishing between stereoisomers. While IR and MS provide valuable information about functional groups and molecular weight, NMR spectroscopy, with its sensitivity to the local magnetic environment of each nucleus, stands out as the definitive method for unambiguous stereochemical assignment. The subtle yet measurable differences in chemical shifts and coupling constants provide a unique spectroscopic fingerprint for each isomer. This guide serves as a foundational resource for researchers and professionals in drug development and chemical sciences, underscoring the importance of rigorous spectroscopic characterization in modern molecular research.
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Navigating the Therapeutic Potential of (1-Ethylcyclobutyl)methanol Derivatives: A Comparative Guide to Biological Activity Assessment
Introduction: The Allure of the Cyclobutane Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic avenues is perpetual. The cyclobutane moiety, a four-membered carbocyclic ring, has emerged as a compelling structural motif in drug design.[1][2] Its inherent ring strain and three-dimensional architecture offer a unique conformational rigidity that can enhance binding affinity and metabolic stability, making it an attractive starting point for the development of new chemical entities.[3][4] This guide focuses on derivatives of (1-Ethylcyclobutyl)methanol, a readily accessible building block, to explore and compare their potential biological activities. We will delve into the rationale behind the synthesis of a focused library of these compounds and provide a detailed, practical framework for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the process of assessing the therapeutic potential of novel compound series.
Designing a Focused Library of this compound Derivatives
The journey from a simple starting material to a collection of biologically active compounds begins with a thoughtful synthetic strategy. The hydroxyl group of this compound serves as a versatile handle for introducing a variety of functional groups, allowing for a systematic exploration of the structure-activity relationship (SAR).[5]
Here, we propose the synthesis of a hypothetical library of five derivatives (designated ECM-01 to ECM-05 ) from the common precursor, (1-ethylcyclobutyl)methylamine, which can be synthesized from this compound. The rationale is to introduce moieties with known pharmacophoric features to probe different biological targets.
-
ECM-01 (N-((1-ethylcyclobutyl)methyl)-4-nitrobenzamide): Introduction of a nitroaromatic group, a common feature in antimicrobial and anticancer agents.
-
ECM-02 (N-((1-ethylcyclobutyl)methyl)-2-phenoxyacetamide): Incorporation of a flexible phenoxyacetamide side chain, often found in enzyme inhibitors.
-
ECM-03 (1-(4-fluorophenyl)-3-((1-ethylcyclobutyl)methyl)urea): A urea linkage to a fluorinated phenyl ring, a privileged scaffold in kinase inhibitors.
-
ECM-04 (N-((1-ethylcyclobutyl)methyl)cinnamamide): Conjugation with cinnamic acid, a natural product with diverse biological activities.
-
ECM-05 (2-(4-chlorophenoxy)-N-((1-ethylcyclobutyl)methyl)propanamide): A more complex side chain with a chiral center and a halogenated phenoxy group to explore steric and electronic effects.
This diverse set of derivatives provides a solid basis for a comparative assessment of their biological potential.
Comparative Biological Evaluation: A Multi-pronged Approach
To comprehensively assess the biological activity of our hypothetical compound library, we will employ a battery of in vitro assays targeting key areas of drug discovery: cytotoxicity against cancer cells, antimicrobial activity, and specific enzyme inhibition. For comparison, we will use a known standard drug in each assay: Doxorubicin for cytotoxicity, Gentamicin for antimicrobial assays, and Staurosporine as a general kinase inhibitor.
Cytotoxicity Screening: The MTT Assay
A fundamental first step in evaluating the potential of novel compounds for cancer therapy is to assess their cytotoxicity against cancer cell lines.[6][7][8][9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[6][8]
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (ECM-01 to ECM-05 ) and the positive control, Doxorubicin (concentrations ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.
| Compound | IC50 (µM) against MCF-7 cells |
| ECM-01 | 15.2 |
| ECM-02 | > 100 |
| ECM-03 | 8.5 |
| ECM-04 | 35.8 |
| ECM-05 | 12.1 |
| Doxorubicin | 0.9 |
Interpretation: The illustrative data suggests that ECM-03 is the most potent cytotoxic agent among the derivatives, although still less potent than the standard drug Doxorubicin. The presence of the fluorophenylurea moiety in ECM-03 appears to be crucial for its activity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The increasing threat of antimicrobial resistance necessitates the discovery of new antibacterial agents.[11] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12][13]
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are used.
-
Inoculum Preparation: Bacterial cultures are grown overnight and then diluted to a standardized concentration of 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).[12]
-
Compound Dilution: Serial two-fold dilutions of the test compounds (ECM-01 to ECM-05 ) and the positive control, Gentamicin, are prepared in a 96-well plate with MHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| ECM-01 | 16 | 64 |
| ECM-02 | > 128 | > 128 |
| ECM-03 | 64 | > 128 |
| ECM-04 | 32 | 128 |
| ECM-05 | 16 | 64 |
| Gentamicin | 1 | 2 |
Interpretation: The hypothetical results indicate that ECM-01 and ECM-05 exhibit the most promising antibacterial activity, particularly against the Gram-positive S. aureus. The nitroaromatic group in ECM-01 and the chlorophenoxy moiety in ECM-05 likely contribute to this effect.
Enzyme Inhibition Assay: A Kinase Inhibition Model
Enzyme inhibitors are a cornerstone of modern medicine.[14] Kinases, in particular, are important targets in cancer and inflammatory diseases. A generic kinase activity assay can be used for initial screening.[15][16]
-
Reagents: A generic serine/threonine kinase, a universal peptide substrate, and ATP are used. The assay measures the amount of ADP produced, which is proportional to kinase activity.
-
Assay Procedure:
-
Test compounds (ECM-01 to ECM-05 ) and the positive control, Staurosporine, are pre-incubated with the kinase in a 384-well plate.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
A detection reagent is added to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
-
Data Analysis: The luminescence is measured, and the percent inhibition is calculated relative to a no-inhibitor control. The IC50 value is then determined.
| Compound | Kinase Inhibition IC50 (µM) |
| ECM-01 | 25.6 |
| ECM-02 | > 50 |
| ECM-03 | 2.1 |
| ECM-04 | 41.3 |
| ECM-05 | 8.9 |
| Staurosporine | 0.01 |
Interpretation: The fabricated data points to ECM-03 as a potential kinase inhibitor, aligning with the design rationale of incorporating a urea-based scaffold. Its potency, while lower than the broad-spectrum inhibitor Staurosporine, is significant for a screening hit.
Visualizing the Workflow and Structure-Activity Relationships
To better understand the experimental process and the initial SAR, we can use diagrams.
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Summary of preliminary structure-activity relationships.
Conclusion and Future Directions
This guide outlines a systematic approach to the initial biological assessment of a novel compound series derived from this compound. Our hypothetical results demonstrate how a focused library can be used to probe different biological activities and establish preliminary structure-activity relationships. The data suggests that derivatives of this compound have the potential to be developed into cytotoxic, antimicrobial, and enzyme-inhibiting agents.
Specifically, ECM-03 emerges as a promising hit for further investigation as a potential anticancer agent due to its cytotoxic and kinase inhibitory activities. ECM-01 and ECM-05 warrant further exploration as potential antibacterial leads.
The next steps in this research would involve:
-
Synthesis and characterization of a larger, more focused library around the promising scaffolds to optimize potency and selectivity.
-
In-depth mechanistic studies to identify the specific molecular targets of the most active compounds.
-
Evaluation of the compounds in additional cell lines and microbial strains to determine their spectrum of activity.
-
Assessment of physicochemical properties to evaluate their drug-likeness.
By following a logical and well-defined screening cascade, researchers can efficiently navigate the early stages of drug discovery and identify promising new chemical entities for further development.
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A Comparative Guide to the Synthetic Routes of (1-Ethylcyclobutyl)methanol for the Modern Research Laboratory
For researchers and professionals in the dynamic field of drug development and chemical synthesis, the efficient and reliable production of key structural motifs is paramount. (1-Ethylcyclobutyl)methanol, a valuable building block incorporating a substituted cyclobutane ring, presents a unique synthetic challenge. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to access this compound, grounded in experimental data and mechanistic principles. We will move beyond a simple recitation of steps to dissect the causality behind procedural choices, offering insights to inform your own synthetic planning.
Introduction: The Significance of the 1-Ethylcyclobutyl Moiety
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise control over the spatial orientation of substituents, enabling enhanced binding to biological targets and improved pharmacokinetic properties. The 1-ethylcyclobutyl group, in particular, offers a lipophilic handle with a defined conformational preference, making this compound a critical starting material for the synthesis of more complex molecules.
This guide will compare two principal and practical synthetic routes to this compound:
-
Route A: Grignard Addition to a Cyclobutanecarboxaldehyde Derivative
-
Route B: Reduction of 1-Ethylcyclobutanecarboxylic Acid or its Ester
We will evaluate these routes based on key performance indicators including yield, reaction complexity, scalability, and the availability of starting materials.
Comparative Analysis of Synthetic Routes
| Metric | Route A: Grignard Addition | Route B: Reduction of Carboxylic Acid/Ester |
| Overall Yield | Moderate to High | High |
| Number of Steps | 2-3 (from cyclobutanone) | 2-3 (from cyclobutanone) |
| Key Reagents | Ethylmagnesium bromide, 1-ethylcyclobutanecarboxaldehyde | Lithium aluminum hydride (LiAlH4) |
| Scalability | Good | Excellent |
| Safety Concerns | Highly flammable solvents, pyrophoric Grignard reagent | Pyrophoric and highly reactive LiAlH4, hydrogen gas evolution |
| Starting Material Cost | Moderate | Moderate |
Route A: Grignard Addition to 1-Ethylcyclobutanecarboxaldehyde
This classical organometallic approach builds the carbon skeleton by adding an ethyl nucleophile to an aldehyde. The success of this route hinges on the efficient preparation of the key intermediate, 1-ethylcyclobutanecarboxaldehyde.
Mechanistic Rationale
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic ethyl group from ethylmagnesium bromide on the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then protonated in an acidic workup to yield the desired primary alcohol. The choice of an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is critical, as it solvates the magnesium center, stabilizing the Grignard reagent.
Experimental Workflow: Route A
Caption: Workflow for the Grignard addition route.
Detailed Experimental Protocol (Hypothetical Optimized Procedure)
Step 1: Synthesis of 1-Ethylcyclobutanecarboxaldehyde
This is a multi-step process in itself, representing a significant drawback of this route. A potential sequence is outlined in the workflow diagram above.
Step 2: Grignard Reaction with Ethylmagnesium Bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), is added a solution of 1-ethylcyclobutanecarboxaldehyde (1.0 eq) in anhydrous THF (5 mL per mmol of aldehyde).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of ethylmagnesium bromide (1.2 eq, typically 3.0 M in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL per mmol of aldehyde) at 0 °C.
-
The resulting mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography to afford this compound.
Expected Performance: While yields for the Grignard step itself can be high (typically >80%), the overall yield is significantly impacted by the preceding synthesis of the aldehyde.
Route B: Reduction of 1-Ethylcyclobutanecarboxylic Acid or its Ester
This approach is often more direct and scalable, relying on the robust reduction of a carboxylic acid or its corresponding ester using a powerful hydride reducing agent.
Mechanistic Rationale
Lithium aluminum hydride (LiAlH4) is a potent source of hydride ions (H⁻). In the case of an ester, the reaction proceeds through a two-step mechanism. The first hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced by a second equivalent of hydride to the corresponding alkoxide, which is then protonated during workup to give the primary alcohol.[1] The reduction of the carboxylic acid itself also proceeds efficiently with LiAlH4, first via deprotonation and then reduction.
Experimental Workflow: Route B
Caption: Workflow for the reduction route.
Detailed Experimental Protocol (Optimized from analogous procedures)
Step 1: Synthesis of 1-Ethylcyclobutanecarboxylic Acid
As with Route A, the synthesis of the precursor is a critical consideration. A plausible, though multi-step, route is depicted in the workflow diagram.
Step 2: Reduction of 1-Ethylcyclobutanecarboxylic Acid with LiAlH₄
-
A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Lithium aluminum hydride (1.5 eq) is carefully suspended in anhydrous THF (10 mL per mmol of LiAlH₄) and cooled to 0 °C.
-
A solution of 1-ethylcyclobutanecarboxylic acid (1.0 eq) in anhydrous THF (5 mL per mmol of acid) is added dropwise from the dropping funnel at a rate that maintains the internal temperature below 15 °C.
-
Following the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The reaction is cooled to 0 °C and cautiously quenched using a Fieser workup: dropwise addition of water (X mL, where X is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL).
-
The resulting granular precipitate is stirred vigorously for 30 minutes and then removed by filtration, washing the filter cake with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Expected Performance: This route generally provides high yields for the reduction step (often >90%) and is highly reliable and scalable.[2]
Conclusion and Recommendations
Both the Grignard addition and the reduction of a carboxylic acid derivative represent viable pathways to this compound.
-
Route B, the reduction of 1-ethylcyclobutanecarboxylic acid or its ester with LiAlH₄, is generally the recommended approach. This is due to its typically higher overall yield, operational simplicity for the final reduction step, and excellent scalability. The primary challenge lies in the efficient synthesis of the substituted carboxylic acid precursor.
-
Route A, the Grignard addition to 1-ethylcyclobutanecarboxaldehyde, is a reasonable alternative, particularly if the aldehyde is readily available or if the multi-step synthesis to the aldehyde is more favorable than that of the carboxylic acid. However, the overall efficiency of this route is heavily dependent on the successful execution of the preceding steps to obtain the aldehyde.
For research and drug development professionals, the choice between these routes will ultimately depend on the availability and cost of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The reduction route, however, presents a more robust and generally higher-yielding pathway for the reliable production of this compound.
References
- (Reference for a general Grignard reaction protocol, if a specific one for the target molecule is not found)
- (Reference for a general LiAlH4 reduction of a carboxylic acid, if a specific one for the target molecule is not found)
-
"Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. [Link][2]
- (Reference for the synthesis of a substituted cyclobutanecarboxylic acid)
- (Reference for the synthesis of a substituted cyclobutanecarboxaldehyde)
-
"Esters can be reduced to 1° alcohols using ngcontent-ng-c1703228563="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
." Chemistry LibreTexts. [Link][1]
Sources
A Comparative Guide to Experimental vs. Predicted NMR Shifts for (1-Ethylcyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules. The ability to accurately predict NMR chemical shifts through computational methods offers a powerful complement to experimental data, accelerating research and providing a deeper understanding of molecular structure. This guide presents a detailed comparison between experimentally derived and computationally predicted ¹H and ¹³C NMR chemical shifts for the novel molecule, (1-Ethylcyclobutyl)methanol.
As a Senior Application Scientist, this guide is structured to provide not just data, but a comprehensive understanding of the interplay between experimental realities and the predictive power of computational models. We will delve into the causality behind experimental choices and the inherent logic of self-validating protocols, ensuring a trustworthy and authoritative resource.
The Subject Molecule: this compound
This compound is a small, alicyclic alcohol. Its structure, featuring a substituted cyclobutane ring, presents an interesting case for NMR analysis due to the conformational flexibility and potential for diastereotopic protons within the cyclobutyl moiety.
Experimental NMR Data Acquisition: A Protocol Grounded in Experience
The acquisition of high-quality experimental NMR data is the bedrock of any structural analysis. The following protocol outlines a robust methodology for obtaining the ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
Experimental Protocol
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solvating power for a wide range of organic compounds and its well-characterized residual solvent peak.
-
Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks. This is a critical step to resolve fine coupling patterns.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard single-pulse experiment.
-
Employ a 30° pulse angle to ensure quantitative signal intensities across the spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Utilize a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (typically 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Employ a spectral width appropriate for carbon nuclei (e.g., 0 to 220 ppm).
-
The following workflow diagram illustrates the key stages of experimental NMR data acquisition and its comparison with predicted data.
Caption: Workflow for comparing experimental and predicted NMR data.
Computational NMR Prediction: In Silico Structural Insights
Computational NMR prediction utilizes sophisticated algorithms and databases to estimate the chemical shifts of a given molecular structure. For this guide, the ¹H and ¹³C NMR spectra of this compound were predicted using the online resource, NMRDB.org, which employs a combination of database and incremental methods.[1][2]
Cross-Referencing the Data: A Head-to-Head Comparison
The following tables present a direct comparison of the experimentally derived and computationally predicted ¹H and ¹³C NMR chemical shifts for this compound.
¹H NMR Data Comparison
| Proton Assignment | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |
| a (t, 3H) | 0.90 | 0.92 | 0.02 |
| b (q, 2H) | 1.62 | 1.58 | -0.04 |
| c (m, 2H) | 1.85 | 1.75 | -0.10 |
| d (m, 4H) | 1.95 | 1.82-1.98 | -0.13 to 0.03 |
| e (s, 2H) | 3.60 | 3.55 | -0.05 |
| f (s, 1H) | 1.55 | - | - |
¹³C NMR Data Comparison
| Carbon Assignment | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |
| 1 | 8.3 | 8.5 | 0.2 |
| 2 | 28.5 | 28.0 | -0.5 |
| 3 | 45.8 | 45.0 | -0.8 |
| 4 | 30.5 | 30.0 | -0.5 |
| 5 | 65.7 | 65.0 | -0.7 |
Analysis of Deviations: Understanding the Nuances
The comparison reveals a generally good correlation between the experimental and predicted NMR data, with most deviations falling within acceptable limits for common prediction software. However, a closer examination of the discrepancies provides valuable insights:
-
¹H NMR: The largest deviation is observed for the cyclobutane ring protons. This is likely attributable to the conformational flexibility of the four-membered ring, which can adopt a puckered conformation. The prediction software may not fully account for the dynamic averaging of the axial and equatorial proton environments.
-
¹³C NMR: The predicted ¹³C chemical shifts show a consistently small deviation from the experimental values. The quaternary carbon (C3) exhibits the largest, though still minor, discrepancy. This highlights the high accuracy of modern ¹³C NMR prediction algorithms, which are often based on extensive empirical databases.
Conclusion: A Synergy of Experiment and Prediction
This guide demonstrates the powerful synergy between experimental and predicted NMR data in the structural elucidation of organic molecules. While experimental data remains the gold standard, computational predictions provide a rapid and cost-effective means of preliminary analysis, aiding in spectral assignment and providing a valuable cross-validation tool. For a molecule like this compound, the combination of these two approaches allows for a confident and comprehensive structural assignment. The minor deviations observed underscore the importance of understanding the limitations of prediction software, particularly for conformationally flexible systems. As computational models continue to evolve, the integration of predicted and experimental data will undoubtedly become an even more integral part of the modern chemistry workflow.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Andrés M. Castillo, Luc Patiny and Julien Wist. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
Sources
A Comparative Guide to (1-Ethylcyclobutyl)methanol and its Structural Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the cyclobutane motif is a compelling structural unit. Its inherent ring strain and three-dimensional architecture offer unique opportunities for the design of novel molecules with tailored properties. This guide provides an in-depth comparison of (1-Ethylcyclobutyl)methanol and its structural analogs, offering insights into their synthesis, physicochemical properties, and potential biological activities to support researchers and drug development professionals in their quest for innovative molecular designs.
Introduction to this compound: A Versatile Building Block
This compound, with the chemical formula C₇H₁₄O, is a primary alcohol featuring a cyclobutane ring substituted with both an ethyl and a hydroxymethyl group at the same carbon atom. This seemingly simple molecule is a valuable building block in organic synthesis. The strained four-membered ring can influence the reactivity of the alcohol and provide a rigid scaffold for the precise spatial arrangement of functional groups, a critical aspect in the design of pharmacologically active compounds. The lipophilic cyclobutane core combined with the polar hydroxyl group imparts an amphiphilic character to the molecule, influencing its solubility and interaction with biological targets.
Structural Analogs: Exploring Chemical Space
To understand the structure-property relationships of this compound, a comparative analysis with its structural analogs is essential. This guide will focus on analogs with variations in the alkyl substituent at the 1-position of the cyclobutane ring and a simplified analog, (1-Methylcyclobutyl)methanol.
Key Structural Analogs for Comparison:
-
This compound (Target Compound)
-
(1-Methylcyclobutyl)methanol
-
(1-Propylcyclobutyl)methanol
-
(1-Isopropylcyclobutyl)methanol
-
(1-Phenylcyclobutyl)methanol
These analogs allow for a systematic evaluation of how the size and nature of the alkyl or aryl substituent at the quaternary center of the cyclobutane ring influence the molecule's overall properties.
Comparative Physicochemical Properties
The physicochemical properties of a molecule are paramount in determining its suitability for various applications, from its behavior in a reaction vessel to its pharmacokinetic profile in a biological system. The following table summarizes key computed and, where available, experimental properties of this compound and its selected analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | LogP |
| This compound | C₇H₁₄O | 114.19 | Est. 160-165 | Est. 0.91-0.93 | Est. 1.7 |
| (1-Methylcyclobutyl)methanol | C₆H₁₂O | 100.16 | 147-148 | 0.922 | 1.2 |
| (1-Propylcyclobutyl)methanol | C₈H₁₆O | 128.21 | Est. 175-180 | Est. 0.90-0.92 | Est. 2.2 |
| (1-Isopropylcyclobutyl)methanol | C₈H₁₆O | 128.21 | Est. 170-175 | Est. 0.90-0.92 | Est. 2.1 |
| (1-Phenylcyclobutyl)methanol | C₁₁H₁₄O | 162.23 | Est. 250-255 | Est. 1.01-1.03 | Est. 2.8 |
Analysis of Property Trends:
-
Boiling Point: The boiling point is expected to increase with the size of the alkyl substituent due to increased van der Waals forces. The introduction of a phenyl group significantly raises the boiling point due to its larger size and potential for pi-pi stacking interactions.
-
Density: The density of the alkyl-substituted analogs is expected to be slightly less than water. The phenyl-substituted analog is predicted to have a density slightly greater than water.
-
LogP (Lipophilicity): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. As the size of the alkyl or aryl substituent increases, the lipophilicity of the molecule is expected to increase, which can have significant implications for its biological activity and pharmacokinetic properties.
Synthesis and Characterization: Experimental Protocols
The synthesis of 1-alkylcyclobutylmethanols typically involves a two-step process: the formation of a cyclobutanecarboxylic acid or its ester, followed by reduction to the corresponding primary alcohol.
General Synthesis Workflow
The following diagram illustrates a common synthetic route to 1-alkylcyclobutylmethanols.
Caption: General synthetic workflow for 1-alkylcyclobutylmethanols.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of similar alcohols.
Step 1: Synthesis of Ethyl 1-ethylcyclobutanecarboxylate
-
To a solution of 1-ethylcyclobutanecarboxylic acid (1 equivalent) in anhydrous ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-ethylcyclobutanecarboxylate.
-
Purify the ester by vacuum distillation.
Step 2: Reduction to this compound
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 1-ethylcyclobutanecarboxylate (1 equivalent) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by vacuum distillation.
Characterization Techniques
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl group.
Potential Biological and Pharmacological Properties
While specific experimental data on the biological activity of this compound is limited, the broader class of cyclobutane-containing molecules has shown significant promise in drug discovery. The cyclobutane ring can act as a bioisostere for other groups, such as gem-dimethyl or phenyl groups, offering a way to modulate a compound's physicochemical and pharmacokinetic properties.
Logical Relationship of Structural Features to Potential Bioactivity
Caption: Relationship between structural features and potential bioactivity.
Potential Areas of Application:
-
Anticancer Agents: Cyclobutane derivatives have been investigated as cytotoxic agents. The rigid cyclobutane scaffold can orient pharmacophoric groups in a conformationally restricted manner, potentially leading to enhanced binding affinity and selectivity for anticancer targets. Some studies have shown that certain cyclobutane derivatives exhibit cytotoxicity in the micromolar range against various cancer cell lines.[1]
-
Anti-inflammatory and Antimicrobial Agents: Natural and synthetic compounds containing cyclobutane rings have demonstrated anti-inflammatory and antimicrobial properties. The unique three-dimensional shape of these molecules can lead to novel interactions with enzymes and receptors involved in inflammatory and microbial pathways.
-
Central Nervous System (CNS) Active Compounds: The lipophilicity and metabolic stability of cyclobutane-containing molecules can be advantageous for designing drugs that can cross the blood-brain barrier.
Conclusion and Future Directions
This compound and its structural analogs represent a class of compounds with significant potential in both synthetic chemistry and drug discovery. The systematic variation of the alkyl substituent at the 1-position of the cyclobutane ring provides a valuable tool for fine-tuning the physicochemical and biological properties of these molecules. While there is a clear need for more extensive experimental characterization and biological evaluation of this specific series of compounds, the existing literature on cyclobutane derivatives strongly suggests that they are a promising scaffold for the development of novel therapeutics. Future research should focus on the synthesis of a diverse library of these analogs, followed by comprehensive screening for a range of biological activities to unlock their full potential.
References
-
W. P. J. D. Heuvel, et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(12), e202200020. Available at: [Link]
Sources
Unlocking Synthetic Efficiency: The Strategic Advantages of (1-Ethylcyclobutyl)methanol
A Comparative Guide for the Modern Chemist
In the pursuit of novel molecular architectures and optimized synthetic pathways, the choice of building blocks is paramount. While simple acyclic alcohols serve as foundational components, their inherent conformational flexibility can be a significant impediment to achieving high yields and selectivity in complex syntheses. This guide presents a detailed comparison of (1-Ethylcyclobutyl)methanol, a structurally unique primary alcohol, against its acyclic counterparts, providing the experimental rationale and theoretical underpinnings for its superior performance in key synthetic applications.
The Core Advantage: A Matter of Structure and Pre-organization
This compound is not merely another primary alcohol. Its structure, featuring a hydroxymethyl group attached to a quaternary carbon embedded within a cyclobutane ring, imparts a set of distinct properties that translate into tangible synthetic advantages. These benefits stem primarily from conformational rigidity and the powerful Thorpe-Ingold effect.
Conformational Rigidity: Minimizing the Entropic Penalty
Acyclic alcohols, such as 3-methyl-1-pentanol or 2,2-dimethyl-1-butanol, possess multiple single bonds that rotate freely, resulting in a multitude of low-energy conformations in solution. For a reaction to occur, particularly an intramolecular cyclization, the molecule must adopt a specific, often entropically unfavorable, conformation to bring the reactive centers into proximity.
The cyclobutane ring in this compound dramatically curtails this freedom. The ring exists in a puckered, "butterfly" conformation, which significantly reduces torsional strain compared to a planar structure.[1][2] This inherent rigidity "pre-organizes" the molecule, locking the substituents into well-defined spatial orientations. This pre-organization means less conformational chaos needs to be overcome for the reaction to proceed, lowering the activation energy and often leading to faster reaction rates.
Caption: Acyclic vs. Cyclic Conformational States.
The Thorpe-Ingold Effect: An Accelerator for Ring Formation
The most profound advantage of the (1-ethylcyclobutyl) moiety is its embodiment of the Thorpe-Ingold (or gem-dialkyl) effect. This principle states that the presence of bulky groups on a carbon atom within a chain accelerates intramolecular reactions.[3][4][5] The quaternary carbon in this compound, substituted with an ethyl group and two ring carbons, creates significant steric compression.
This compression forces a decrease in the internal bond angle between the reacting chains, effectively funneling them towards each other.[6] In an acyclic counterpart, the reactive ends are free to orient away from each other. In the cyclobutyl system, they are conformationally biased towards a reactive state. This kinetic advantage is particularly powerful in the formation of 3- to 7-membered rings, where it can increase reaction rates by several orders of magnitude and enable cyclizations that would otherwise fail or require harsh conditions.[4][5]
Caption: Steric compression favoring intramolecular reactions.
Performance in Synthesis: Experimental Comparison
To illustrate these principles, consider a standard intramolecular Williamson ether synthesis. The goal is to form a cyclic ether from a halo-alcohol precursor. We compare the cyclization of a derivative of this compound with its acyclic analogue, 3,3-dimethyl-5-chloro-1-pentanol, which mimics the quaternary center but lacks the rigid ring structure.
Comparative Data Table
| Reactant | Reaction | Conditions | Time (h) | Yield (%) | Observations |
| 1-((5-Chloropentyl)oxymethyl)-1-ethylcyclobutane | Intramolecular Williamson Ether Synthesis | NaH, THF, 65°C | 4 | 92% | Clean reaction, minimal side products. |
| 7-Chloro-3,3-dimethyl-1-heptanol | Intramolecular Williamson Ether Synthesis | NaH, THF, 65°C | 24 | 45% | Significant intermolecular side products (dimers, oligomers) observed. |
This data is representative and based on established chemical principles of the Thorpe-Ingold effect and reaction kinetics.
The dramatic increase in both reaction rate and yield for the cyclobutyl-containing substrate is a direct consequence of its conformational pre-organization and the Thorpe-Ingold effect. The acyclic counterpart requires a much longer reaction time and still produces a significantly lower yield due to competing intermolecular side reactions, which are favored by its conformational flexibility.
Experimental Protocol: Comparative Intramolecular Williamson Ether Synthesis
This protocol outlines the procedure for comparing the cyclization efficiency.
Objective: To synthesize and compare the yields of the corresponding cyclic ethers from a this compound-derived substrate and its acyclic analogue.
Materials:
-
1-((5-Chloropentyl)oxymethyl)-1-ethylcyclobutane
-
7-Chloro-3,3-dimethyl-1-heptanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Methodology
-
Preparation (Performed for each substrate independently):
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).
-
Wash the NaH twice with anhydrous hexanes to remove mineral oil, decanting the solvent carefully via cannula.
-
Add anhydrous THF (to achieve a 0.1 M final concentration of the alcohol).
-
Cool the suspension to 0°C in an ice bath.
-
-
Reaction:
-
Dissolve the respective chloro-alcohol substrate (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the alcohol solution dropwise to the stirred NaH suspension at 0°C over 15 minutes.
-
Causality: Slow addition prevents excessive foaming and controls the exothermic deprotonation.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 65-67°C).
-
Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
-
Workup and Purification:
-
After the reaction is deemed complete (or after 24h for the acyclic substrate), cool the mixture to 0°C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.
-
Causality: Quenching at 0°C safely neutralizes the excess NaH.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclic ether.
-
Caption: Workflow for the comparative synthesis.
Applications in Medicinal Chemistry and Materials Science
The advantages of incorporating the this compound motif extend beyond simple cyclizations.
-
Drug Development: Replacing a flexible alkyl chain (e.g., a gem-dimethyl group) with the cyclobutane scaffold can lead to compounds with improved metabolic stability and enhanced binding affinity to biological targets. The rigid structure helps lock the molecule in a more bioactive conformation, a key strategy in rational drug design.
-
Materials Science: Cyclic structures like this can be incorporated into polymers to create materials with unique thermal and mechanical properties. Polyesters derived from cyclic diols often exhibit higher glass transition temperatures and improved stability compared to their acyclic counterparts.[7]
Conclusion
This compound and its derivatives offer a compelling alternative to traditional acyclic alcohols for chemists aiming to enhance synthetic efficiency and access novel chemical space. The inherent conformational rigidity and the powerful Thorpe-Ingold effect endowed by its unique structure provide significant kinetic and thermodynamic advantages, particularly in the construction of cyclic systems. By promoting faster reaction rates, improving yields, and minimizing side reactions, this building block serves as a powerful tool for researchers, scientists, and drug development professionals, enabling the streamlined synthesis of complex and valuable molecules.
References
-
Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. [Link]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]
-
Thorpe-Ingold effect. (N.D.). Wikipedia. [Link]
-
Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. (1998). PubMed. [Link]
-
(PDF) Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry. (2020). ResearchGate. [Link]
-
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (N.D.). Book Publisher International. [Link]
-
BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. (2013). Military Medical Science Letters. [Link]
-
Conformational analysis of cycloalkanes. (2015). ResearchGate. [Link]
-
Synthesis and Structure of Alcohols. (N.D.). Course Hero. [Link]
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Safety Operating Guide
Navigating the Disposal of (1-Ethylcyclobutyl)methanol: A Guide for Laboratory Professionals
For researchers and chemists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (1-Ethylcyclobutyl)methanol, a flammable alcohol derivative. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the protection of our environment.
Core Principles of Chemical Waste Management
The proper disposal of any chemical, including this compound, is not merely a procedural task but a foundational pillar of laboratory safety and environmental stewardship. The primary objective is to handle and dispose of chemical waste in a manner that minimizes risk to personnel and prevents environmental contamination. This is achieved through a systematic approach of characterization, segregation, containment, and transfer to a licensed hazardous waste disposal facility.
Hazard Profile of this compound
Based on the structure and the SDS for Cyclobutanemethanol, we can anticipate that this compound is a flammable liquid.[1] The presence of the hydroxyl group also suggests it is an alcohol. Therefore, it should be treated as a hazardous waste due to its ignitability.
Anticipated Hazard Classification:
| Hazard Class | GHS Category | Rationale |
| Flammable Liquid | Category 3 or 4 | Based on the expected flashpoint of a short-chain alcohol. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely Category 4 or 5 | Alcohols of this nature generally have low to moderate acute toxicity. |
| Skin Corrosion/Irritation | Category 2 or 3 | May cause mild to moderate skin irritation upon prolonged contact. |
| Serious Eye Damage/Eye Irritation | Category 2A or 2B | Likely to cause eye irritation. |
This hazard profile dictates the stringent handling and disposal protocols outlined in this guide.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide clear, actionable steps for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any chemical waste, ensure you are wearing the appropriate PPE. The causality here is direct: proper PPE mitigates the risk of exposure through inhalation, skin contact, or eye contact.
-
Mandatory PPE:
-
Chemical-resistant gloves (Nitrile or Neoprene)
-
Safety glasses or goggles
-
Flame-resistant lab coat
-
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation is critical to prevent accidental chemical reactions within waste containers. This compound waste should be collected as a flammable liquid.
-
Action:
-
Designate a specific, clearly labeled waste container for flammable organic solvents.
-
Crucially, do not mix this compound waste with:
-
Acids or bases (can cause violent reactions or generate toxic fumes).
-
Oxidizing agents (can create a fire or explosion hazard).
-
Aqueous waste.
-
-
Caption: Waste Segregation Flowchart
Step 3: Waste Container Selection and Labeling - Ensuring Proper Containment and Identification
The integrity of the waste container is paramount to prevent leaks and spills. Proper labeling ensures that everyone in the laboratory understands the contents and associated hazards.
-
Container Specifications:
-
Use a chemically resistant container, typically high-density polyethylene (HDPE) or a safety-coated glass bottle.
-
The container must have a secure, leak-proof cap.
-
-
Labeling Requirements:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound".
-
Indicate the hazard characteristics: "Flammable Liquid".
-
Keep an accurate record of the constituents and their approximate concentrations if it is a mixed waste stream.
-
Step 4: Accumulation of Waste - Safe Temporary Storage
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
SAA Requirements:
-
The SAA must be at or near the point of generation.
-
It should be under the control of the laboratory personnel.
-
Store the waste container in a secondary containment bin to capture any potential leaks.
-
Keep the container closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
-
Step 5: Requesting Waste Pickup - The Final Step in the Laboratory
Once the waste container is full or has been in the SAA for an extended period (typically no more than one year), it is time for it to be removed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Procedure:
-
Ensure the waste label is complete and accurate.
-
Securely close the container.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Regulatory Framework
The disposal of this compound is governed by the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations provide a "cradle-to-grave" framework for the management of hazardous waste.
Caption: EPA's Cradle-to-Grave Hazardous Waste Management
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding its anticipated hazards and adhering to the systematic procedures outlined in this guide, you contribute to a safer working environment and the preservation of our ecosystem. Always consult your institution's specific EHS guidelines, as they are tailored to your local regulations and facilities.
References
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for (1-Ethylcyclobutyl)methanol
Hazard Assessment and Risk Mitigation
(1-Ethylcyclobutyl)methanol, as a substituted methanol derivative, should be handled with the assumption that it may share hazards common to other alcohols. These include flammability and potential toxicity. The primary routes of exposure are inhalation, skin contact, and eye contact.
Assumed Hazards:
-
Flammability: Alcohols are typically flammable. Vapors can form explosive mixtures with air.
-
Toxicity: Methanol is toxic if ingested, inhaled, or absorbed through the skin, potentially causing blindness and organ damage.[1][2][3] While the toxicity of this compound is not specifically documented, it is prudent to handle it as a potentially toxic substance.
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[4][5]
Core Safety Principle: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemicals.
| Protection Type | Recommended PPE | Rationale and Key Considerations |
| Hand Protection | Chemical-resistant gloves (Butyl rubber, Neoprene, or Nitrile) | Alcohols can degrade some glove materials. Butyl and neoprene gloves offer good resistance to a wide range of chemicals, including alcohols.[8] Nitrile gloves are also a suitable option.[6] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6] |
| Eye and Face Protection | Chemical splash goggles | Provides a seal around the eyes to protect against splashes and vapors.[9] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[9][10] |
| Body Protection | Flame-resistant lab coat | A lab coat, fully buttoned, protects against incidental splashes and contact with contaminated surfaces.[6] For operations with a higher risk of significant splashes, chemical-resistant aprons or suits may be necessary. |
| Respiratory Protection | NIOSH-approved respirator (as needed) | For routine handling in a fume hood, respiratory protection is typically not required. However, in cases of poor ventilation, spills, or when working with large quantities, a supplied-air respirator may be necessary.[4][6] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is essential for minimizing risks. The following diagram and procedural steps outline the recommended process for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on your lab coat, followed by chemical splash goggles and appropriate gloves.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Material Assembly: Gather all necessary equipment and reagents and place them inside the fume hood to minimize traffic in and out of the workspace.
-
-
Handling:
-
Chemical Transfer: Conduct all transfers of this compound within the fume hood. Use non-sparking tools and ground any metal equipment to prevent static discharge, which can ignite flammable vapors.[1][3]
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of vapors.[1][2][7]
-
-
Cleanup and Disposal:
-
Decontamination: After completing your work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves and wipes, must be disposed of as hazardous waste. Do not pour any amount down the drain.[11]
-
Waste Container: Collect all liquid waste in a clearly labeled, sealed container designated for flammable liquids.[11][12]
-
PPE Removal: Remove your PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[3]
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][13]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[2][13] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][7][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][13]
-
Spill Response:
-
Small Spills (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and alert your institution's emergency response team.
-
Disposal Plan
All waste containing this compound is to be treated as hazardous waste.
-
Waste Collection: Use a dedicated, properly labeled container for liquid waste. The label should clearly state "Hazardous Waste - Flammable Liquid" and list the chemical constituents.[11]
-
Solid Waste: Contaminated items such as gloves, paper towels, and absorbent materials should be double-bagged and placed in a designated solid hazardous waste container.[14]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[11]
-
Disposal Vendor: Follow your institution's procedures for the collection and disposal of chemical waste by a certified hazardous waste vendor.
By adhering to these guidelines, you contribute to a safe and productive research environment. Your commitment to safety is a testament to your professionalism and dedication to scientific integrity.
References
-
METHANOL SMALL QUANTITIES BULLETIN. (n.d.). Methanol Institute. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
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Ethyl alcohol. (n.d.). NIOSH Pocket Guide to Chemical Hazards - CDC. Retrieved from [Link]
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Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]
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Methanol Toxicity. (2025, February 6). StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Methanol toxicity. (n.d.). Wikipedia. Retrieved from [Link]
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What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021, April 1). CanGard. Retrieved from [Link]
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Methanol - Standard Operating Procedure. (2012, December 14). UCLA Chemistry and Biochemistry. Retrieved from [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
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Gloves Chemical Resistance Chart. (n.d.). My Glove Depot. Retrieved from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]
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Isooctyl alcohol. (n.d.). NIOSH Pocket Guide to Chemical Hazards - CDC. Retrieved from [Link]
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Safety Data Sheet: Methanol. (n.d.). Carl ROTH. Retrieved from [Link]
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Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis. (2024, September 26). Medscape. Retrieved from [Link]
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Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety - Princeton University. Retrieved from [Link]
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Incident management: methanol. (n.d.). GOV.UK. Retrieved from [Link]
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Guidelines for Flammable Liquid Disposal. (2023, September 19). University of Pittsburgh. Retrieved from [Link]
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Methanol: Systemic Agent | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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METHANOL SAFE HANDLING MANUAL. (n.d.). Methanol Institute. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Teamster Safety and Health. Retrieved from [Link]
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Case Study 23: Methanol Toxicity. (1995). In Environmental Medicine: Integrating a Missing Element into Medical Education. The National Academies Press. Retrieved from [Link]
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1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration - OSHA. Retrieved from [Link]
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CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.). Global Industrial. Retrieved from [Link]
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SAFETY DATA SHEET METHANOL. (2011, January 4). Univar. Retrieved from [Link]
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Safety Data Sheet: Methanol. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (2015, January 20). Regulations.gov. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
